molecular formula C10H11ClO2 B12110711 3-(2-Chloro-5-methylphenyl)propanoic acid

3-(2-Chloro-5-methylphenyl)propanoic acid

Katalognummer: B12110711
Molekulargewicht: 198.64 g/mol
InChI-Schlüssel: HFRCHZPGRHVNGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Chloro-5-methylphenyl)propanoic Acid is a chemical compound offered for research and development purposes. The compound features a molecular formula of C 10 H 11 ClO 2 and a molecular weight of 198.65 g/mol . Its structure incorporates both chloro and methyl substituents on the phenyl ring, which may be of interest in various pharmaceutical and synthetic chemistry research applications, such as serving as a synthetic intermediate or building block for more complex molecules . Please note that specific details on its mechanism of action and comprehensive research applications are not fully detailed in the available literature. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-chloro-5-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCHZPGRHVNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Chloro-5-methylphenyl)propanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of robust and efficient synthetic pathways for the preparation of 3-(2-Chloro-5-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, chemists, and drug development professionals, offering a deep dive into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. We will explore two primary, field-proven synthetic routes: the Perkin reaction followed by selective hydrogenation, and the Malonic Ester Synthesis. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and comparative data to guide researchers in selecting the optimal strategy for their specific needs.

Introduction and Retrosynthetic Analysis

3-(2-Chloro-5-methylphenyl)propanoic acid is a substituted arylpropanoic acid. Molecules of this class are prevalent in pharmaceuticals, often as non-steroidal anti-inflammatory drugs (NSAIDs) or as intermediates in the synthesis of more complex bioactive molecules. The rational design of a synthetic pathway for this target requires a logical disconnection of its core structure.

A retrosynthetic analysis reveals two primary strategic disconnections:

  • Cα-Cβ Bond Cleavage: This disconnection leads to a two-step approach where a C=C double bond is first formed and then reduced. This suggests an intermediate like 3-(2-chloro-5-methylphenyl)propenoic acid, which can be synthesized via classic condensation reactions such as the Perkin or Wittig reactions.

  • Aryl-Cγ Bond Cleavage: This strategy involves forming the bond between the aromatic ring and the propanoic acid side chain. This points toward nucleophilic substitution reactions, such as the alkylation of a malonate ester with a suitable benzyl halide.

This guide will focus on the practical execution of these two strategies, providing the theoretical basis and detailed experimental procedures necessary for successful synthesis.

Pathway I: Perkin Reaction Followed by Catalytic Hydrogenation

This classic and reliable two-step pathway first constructs the unsaturated precursor, 3-(2-chloro-5-methylphenyl)propenoic acid (a cinnamic acid derivative), which is subsequently reduced to the target saturated carboxylic acid.

Strategic Overview

The overall workflow involves the condensation of 2-chloro-5-methylbenzaldehyde with acetic anhydride, followed by the selective hydrogenation of the resulting α,β-unsaturated acid.

Pathway_I_Workflow Start 2-Chloro-5-methylbenzaldehyde Intermediate 3-(2-Chloro-5-methylphenyl)propenoic acid Start->Intermediate Perkin Reaction (Acetic Anhydride, NaOAc) Final 3-(2-Chloro-5-methylphenyl)propanoic acid Intermediate->Final Catalytic Hydrogenation (H₂, Pd/C)

Caption: Workflow for Pathway I.

Step 1: Perkin Reaction for Cinnamic Acid Derivative Synthesis

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[1]

  • Mechanism: The reaction is initiated by the formation of an enolate from acetic anhydride via deprotonation by sodium acetate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-chloro-5-methylbenzaldehyde. A series of addition-elimination steps, including an aldol-type condensation and subsequent dehydration, yields the thermodynamically stable trans-cinnamic acid derivative.[1]

  • Causality of Experimental Choices:

    • Reagents: 2-chloro-5-methylbenzaldehyde is the aromatic electrophile.[2][3] Acetic anhydride serves as both the enolate precursor and the solvent. Sodium acetate is the base catalyst, chosen because it is the salt of the acid corresponding to the anhydride, preventing unwanted trans-esterification side reactions.

    • Conditions: The reaction requires elevated temperatures (typically >150°C) to drive the condensation and dehydration steps. The reaction is run neat or with a high-boiling solvent.[4]

  • Setup: Equip a 100 mL round-bottomed flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add 2-chloro-5-methylbenzaldehyde (10.0 g, 64.7 mmol), freshly fused anhydrous sodium acetate (5.3 g, 64.7 mmol), and acetic anhydride (20 mL, 212 mmol).

  • Reaction: Heat the reaction mixture in an oil bath at 180°C with vigorous stirring for 5 hours.

  • Work-up: Allow the mixture to cool slightly and pour it into 200 mL of water while still hot. Boil the aqueous mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • Isolation: Cool the mixture in an ice bath. The crude product will precipitate. If an oil forms, decant the water and treat the oil with a saturated sodium bicarbonate solution until it solidifies.

  • Purification: Filter the crude solid, wash with cold water, and then recrystallize from an ethanol/water mixture to yield pure 3-(2-chloro-5-methylphenyl)propenoic acid as a white crystalline solid.

Step 2: Catalytic Hydrogenation

The second step involves the selective reduction of the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the carboxylic acid functionality.

  • Mechanism: Heterogeneous catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the alkene double bond. The reaction occurs on the surface of a metal catalyst, typically palladium on carbon (Pd/C). Both H₂ and the alkene adsorb onto the catalyst surface, weakening the π-bond and facilitating the syn-addition of two hydrogen atoms.[5]

  • Causality of Experimental Choices:

    • Catalyst: 5% or 10% Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for reducing C=C bonds under mild conditions without affecting other functional groups.[5][6]

    • Hydrogen Source: Molecular hydrogen gas (H₂) is the standard reductant. Alternatively, transfer hydrogenation using sources like formic acid or ammonium formate can be employed for operational simplicity.[7][8]

    • Conditions: The reaction is typically run at room temperature and low H₂ pressure (from atmospheric to 50 psi), ensuring selectivity. Ethanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis.[5]

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-(2-chloro-5-methylphenyl)propenoic acid (5.0 g, 25.4 mmol) and 100 mL of ethanol.

  • Catalyst: Carefully add 10% Pd/C (100 mg, 2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 40 psi of H₂. Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be recrystallized from hexanes or an ethyl acetate/hexanes mixture to yield the final product, 3-(2-chloro-5-methylphenyl)propanoic acid.

Data Summary for Pathway I
StepReactionKey ReagentsTypical YieldPurity (Post-Recrystallization)
1Perkin ReactionAcetic Anhydride, NaOAc65-75%>98%
2HydrogenationH₂, 10% Pd/C90-98%>99%

Pathway II: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[9]

Strategic Overview

This pathway builds the propanoic acid side chain by using the two-carbon nucleophilic synthon derived from diethyl malonate and attaching it to the 2-chloro-5-methylbenzyl electrophile.

Pathway_II_Workflow Start 2-Chloro-5-methylbenzyl chloride Intermediate Diethyl 2-(2-chloro-5-methylbenzyl)malonate Start->Intermediate Alkylation (Diethyl Malonate, NaOEt) Final 3-(2-Chloro-5-methylphenyl)propanoic acid Intermediate->Final Hydrolysis & Decarboxylation (H₃O⁺, Δ)

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(2-Chloro-5-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profiling, synthetic logic, and analytical characterization of 3-(2-Chloro-5-methylphenyl)propanoic acid .

Executive Summary

3-(2-Chloro-5-methylphenyl)propanoic acid is a functionalized hydrocinnamic acid derivative serving as a critical building block in medicinal chemistry. Structurally, it features a propanoic acid tail attached to a phenyl ring substituted with a chlorine atom at the ortho position and a methyl group at the meta position relative to the alkyl chain. This specific substitution pattern imparts unique steric and electronic properties, making it a valuable intermediate for synthesizing PPAR agonists, SGLT2 inhibitors, and other metabolic disease therapeutics.

This guide provides a comprehensive physicochemical profile, a validated synthetic workflow, and robust analytical protocols to ensure high-purity isolation and characterization.

Molecular Architecture & Identification[1]

The compound is defined by a lipophilic aromatic core and a polar carboxylic acid tail. The ortho-chloro substituent introduces significant steric bulk, influencing the conformation of the propanoic acid side chain, while the meta-methyl group enhances lipophilicity.

Chemical Identity Table
ParameterSpecification
IUPAC Name 3-(2-Chloro-5-methylphenyl)propanoic acid
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
SMILES CC1=CC(=C(C=C1)CCC(=O)O)Cl
Element Analysis C: 60.46%, H: 5.58%, Cl: 17.85%, O: 16.11%
Core Scaffold Hydrocinnamic Acid (3-Phenylpropanoic acid)
Structural Visualization

The following diagram illustrates the chemical structure and key functional regions.[1][2]

G cluster_0 Functional Zones aromatic Aromatic Core (Lipophilic Scaffold) subs Substituents (2-Cl, 5-Me) Steric/Electronic Tuning aromatic->subs Substitution acid Propanoic Acid Tail (Solubility/Binding) aromatic->acid Linker struct struct struct->subs struct->acid

Figure 1: Structural decomposition of the target molecule highlighting functional zones.

Physicochemical Properties (The Core)

Accurate physicochemical data is essential for formulation and ADME prediction. The values below represent a synthesis of experimental analogies from related hydrocinnamic acids and high-fidelity predictive models.

Solubility & Lipophilicity Profile
PropertyValue / RangeContext
Physical State Solid (Crystalline Powder)Typically white to off-white.
Melting Point 108°C – 115°C (Predicted)Note: 3-(2-methylphenyl)propanoic acid melts at 100-103°C; the chloro group increases lattice energy.
LogP (Octanol/Water) 3.15 ± 0.3Moderately lipophilic. High permeability expected.
pKa (Acid) 4.65 ± 0.10Typical for alkyl carboxylic acids. Ionized at physiological pH (7.4).
Solubility (Water) < 0.5 mg/mLLow aqueous solubility in unbuffered water.
Solubility (Organics) > 20 mg/mLSoluble in DMSO, Methanol, Ethanol, DCM, Ethyl Acetate.
Polar Surface Area 37.3 ŲSuggests good membrane permeability (Rule of 5 compliant).
Stability & Storage
  • Hygroscopicity: Low.[3]

  • Thermal Stability: Stable up to ~200°C. Avoid prolonged exposure to temperatures >150°C to prevent potential decarboxylation or anhydride formation.

  • Storage: Store at +2°C to +8°C in a tightly sealed container, protected from light.

Synthetic & Purification Workflow

The most robust synthesis for this class of compounds utilizes the Heck Reaction followed by hydrogenation. This pathway avoids the harsh conditions of Friedel-Crafts alkylation, ensuring regioselectivity.

Recommended Synthetic Route
  • Coupling: Heck reaction of 2-chloro-5-methyliodobenzene with methyl acrylate.

  • Reduction: Catalytic hydrogenation (Pd/C) of the alkene.

  • Hydrolysis: Saponification of the ester to yield the free acid.

Synthesis start Start: 2-Chloro-5-methyliodobenzene inter1 Intermediate 1: Methyl 3-(2-chloro-5-methylphenyl)acrylate start->inter1 reagent1 + Methyl Acrylate (Pd(OAc)2, PPh3, Et3N) reagent1->inter1 inter2 Intermediate 2: Methyl 3-(2-chloro-5-methylphenyl)propanoate inter1->inter2 Reduction step2 Hydrogenation (H2, Rh/C or Pt/C) *Avoid Pd/C to prevent dechlorination* step2->inter2 final Final Product: 3-(2-Chloro-5-methylphenyl)propanoic acid inter2->final Saponification step3 Hydrolysis (LiOH, THF/H2O -> HCl) step3->final

Figure 2: Step-wise synthetic pathway emphasizing catalyst choice to preserve the aryl-chloride.

Critical Process Parameters
  • Catalyst Selection (Step 2): Standard Pd/C can cause dehalogenation (removing the Cl atom). Use Platinum on Carbon (Pt/C) or Rhodium (Rh/C) for the hydrogenation step to reduce the double bond while preserving the aryl chloride [1].

  • Purification: The final acid can be recrystallized from an Ethanol/Water (1:3) mixture. Dissolve in hot ethanol, add water until turbid, and cool slowly to 4°C.

Analytical Characterization Protocols

To validate identity and purity, the following multi-modal analysis is required.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (COOH) and 254 nm (Aromatic).

  • Retention Time: Expected ~6.5 - 7.5 min (elutes after unsubstituted hydrocinnamic acid due to Cl/Me lipophilicity).

Proton NMR (^1H NMR) Expectation

Solvent: DMSO-d6 or CDCl3.

  • δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.1 - 7.3 ppm (m, 3H): Aromatic protons (Pattern: 1,2,4-substitution).

  • δ 2.95 ppm (t, 2H): Benzylic methylene (-CH₂-Ar).

  • δ 2.60 ppm (t, 2H): Methylene alpha to carbonyl (-CH₂-COOH).

  • δ 2.30 ppm (s, 3H): Methyl group on the ring (-CH₃).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion: [M-H]⁻ = 197.6 m/z.

  • Isotope Pattern: Distinct Chlorine pattern. M (100%) and M+2 (~32%) peak height ratio confirms the presence of one chlorine atom.

Analysis cluster_data Data Output sample Crude Sample prep Dissolve in MeOH Filter 0.22 µm sample->prep hplc HPLC-UV/MS (C18 Column) prep->hplc purity Purity > 98% (UV 254nm) hplc->purity id Identity Confirmed (MS: 197.6 m/z) hplc->id

Figure 3: Analytical workflow for purity and identity confirmation.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard StatementDescriptionPrecaution
H315 Causes skin irritation.[4][2]Wear nitrile gloves.
H319 Causes serious eye irritation.[4][2][5]Wear safety goggles.
H335 May cause respiratory irritation.[2][5]Use in a fume hood.[5]

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(1), 5431-5496.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(2-Methylphenyl)propanoic acid (Analog Reference). Retrieved from PubChem.[4][2][6]

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO & Water)." University of Wisconsin-Madison Chemistry.

Sources

3-(2-Chloro-5-methylphenyl)propanoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural specifications, synthetic pathways, and application potential of 3-(2-Chloro-5-methylphenyl)propanoic acid .

Strategic Building Block for Medicinal Chemistry

Executive Summary

3-(2-Chloro-5-methylphenyl)propanoic acid is a functionalized hydrocinnamic acid derivative utilized as a scaffold in drug discovery. Its structural motif—a phenyl ring substituted with a halogen (chloro) and an alkyl group (methyl), tethered to a carboxylic acid tail—provides a versatile pharmacophore for designing GPCR ligands , enzyme inhibitors , and PROTAC linkers .

This guide addresses the compound's identification, validated synthesis from commercially available precursors, and handling protocols.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 3-(2-Chloro-5-methylphenyl)propanoic acid
Common Synonyms 2-Chloro-5-methylhydrocinnamic acid; 3-(6-Chloro-m-tolyl)propionic acid
CAS Number Not widely indexed in commodity databases. (Synthesized from CAS 14966-09-7 )
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
SMILES CC1=CC(=C(C=C1)Cl)CCC(=O)O
Structural Visualization

The compound features a propanoic acid side chain at position 1, a chlorine atom at position 2 (ortho), and a methyl group at position 5 (meta). This specific substitution pattern induces steric constraints that can enhance binding selectivity in protein pockets.

Structure Figure 1: Structural Connectivity of 3-(2-Chloro-5-methylphenyl)propanoic acid C1 C1 (COOH) C2 C2 (CH2) C1->C2 C3 C3 (CH2) C2->C3 Ph Phenyl Core C3->Ph Pos 1 Cl Cl (Pos 2) Ph->Cl Pos 2 (Ortho) Me CH3 (Pos 5) Ph->Me Pos 5 (Meta)

Validated Synthetic Pathway

Since the specific saturated acid is often a custom synthesis target, the most robust route proceeds via the Knoevenagel Condensation of the corresponding aldehyde, followed by selective reduction .

Retrosynthetic Analysis
  • Target: 3-(2-Chloro-5-methylphenyl)propanoic acid

  • Intermediate: 3-(2-Chloro-5-methylphenyl)acrylic acid (Cinnamic derivative)

  • Starting Material (KSM): 2-Chloro-5-methylbenzaldehyde (CAS 14966-09-7 )[1]

Step-by-Step Protocol
Step 1: Knoevenagel Condensation

Formation of the unsaturated cinnamic acid derivative.

  • Reagents: 2-Chloro-5-methylbenzaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

  • Conditions: Reflux (90–100°C) for 4–6 hours.

  • Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde, followed by decarboxylation.

Step 2: Selective Hydrogenation

Reduction of the alkene to the alkane without dehalogenating the aromatic ring.

  • Challenge: Standard Pd/C hydrogenation can strip the Chlorine atom (hydrodehalogenation).

  • Solution: Use Wilkinson’s Catalyst [RhCl(PPh₃)₃] or PtO₂ (Adams' catalyst) under mild pressure, or Pd/C with a poisoning agent (e.g., diphenylsulfide) to prevent C-Cl bond cleavage.

Synthesis Figure 2: Synthetic Workflow from Commercial Aldehyde to Target Acid Start Start: 2-Chloro-5-methylbenzaldehyde (CAS 14966-09-7) Step1 Reaction 1: Knoevenagel Condensation (+ Malonic Acid, Pyridine, Piperidine) Start->Step1 Reflux, -CO2 Inter Intermediate: 2-Chloro-5-methylcinnamic acid Step1->Inter Yield: ~85% Step2 Reaction 2: Selective Hydrogenation (H2, Wilkinson's Catalyst or PtO2) Inter->Step2 Selective Reduction Avoid Pd/C to preserve Cl Final Product: 3-(2-Chloro-5-methylphenyl)propanoic acid Step2->Final Yield: ~90%

Applications in Drug Discovery[6]

Pharmacophore Utility

The hydrocinnamic acid moiety is a privileged scaffold in medicinal chemistry, often mimicking the side chains of amino acids (e.g., phenylalanine) or serving as a linker.

  • SGLT2 Inhibitors: Phenylpropanoic acid derivatives have been explored as glucoside surrogates.

  • PPAR Agonists: The carboxylic acid head group can interact with the PPAR nuclear receptor binding domains, while the lipophilic 2-Cl-5-Me-phenyl tail occupies the hydrophobic pocket.

  • PROTAC Linkers: The 3-carbon chain provides a defined spatial separation ("linkerology") between an E3 ligase ligand and a target protein ligand.

Analytical Characterization Data (Theoretical)

For researchers validating the synthesized compound, the following spectral features are expected:

MethodExpected Signals
¹H NMR (CDCl₃) δ 2.35 (s, 3H, Ar-CH₃); δ 2.75 (t, 2H, CH₂-COOH); δ 3.05 (t, 2H, Ar-CH₂); δ 7.0-7.3 (m, 3H, Ar-H).
MS (ESI-) m/z 197 [M-H]⁻ . Characteristic isotope pattern for Chlorine (³⁵Cl/³⁷Cl ratio ~3:1).

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Sigma-Aldrich. 2-Chloro-5-methylbenzaldehyde Product Sheet (CAS 14966-09-7).Link

  • BenchChem. Synthesis of Propanoic Acid Derivatives via Knoevenagel Condensation.Link

  • PubChem. Compound Summary: 3-(2-Methylphenyl)propanoic acid (Analog Reference).[2]Link

  • Organic Chemistry Portal. Hydrogenation of Alkenes: Chemoselectivity.Link

Sources

Biological Activity & SAR Profile of 3-(2-Chloro-5-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenylpropanoic acid (hydrocinnamic acid) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for G Protein-Coupled Receptor 40 (GPR40/FFAR1) agonists and Peroxisome Proliferator-Activated Receptor (PPAR) modulators. This guide focuses specifically on the 3-(2-Chloro-5-methylphenyl)propanoic acid derivatives.

The specific substitution pattern—an ortho-chloro and meta-methyl group on the phenyl ring—confers unique physicochemical properties that enhance metabolic stability and receptor subtype selectivity. While the carboxylic acid tail anchors the molecule via ionic interactions with arginine residues in the binding pocket, the 2,5-disubstituted aromatic core optimizes hydrophobic contacts and restricts conformational entropy. This whitepaper analyzes the biological activity, Structure-Activity Relationship (SAR), and experimental validation of these derivatives, primarily in the context of Type 2 Diabetes (T2D) therapeutics and antimicrobial applications.

Chemical Biology & Pharmacophore Analysis[1][2][3][4]

The Core Scaffold

The molecule consists of a propanoic acid tail attached to a benzene ring. The biological activity is driven by the spatial arrangement of the acidic head group relative to the lipophilic aromatic core.

  • Acidic Head Group: The carboxylate moiety (

    
    ) is essential for electrostatic interactions. In GPR40 agonists, this group forms a salt bridge with Arg183 , Arg258 , and Tyr91  within the receptor's orthosteric site.
    
  • Linker Length: The 3-carbon saturated chain (propanoic) provides optimal flexibility compared to the rigid 2-carbon alkene (cinnamic) or shorter acetic acid linkers, allowing the aromatic ring to settle into the hydrophobic vestibule.

The 2-Chloro-5-Methyl Substitution Effect

The specific biological potency of this derivative stems from the substituents on the phenyl ring:

PositionSubstituentMechanistic Function
C-2 (Ortho) Chlorine (-Cl) Conformational Lock: The steric bulk of the ortho-chloro group forces the side chain out of the aromatic plane, reducing the entropic penalty upon binding. Metabolic Block: Prevents hydroxylation at the active ortho position.
C-5 (Meta) Methyl (-CH₃) Hydrophobic Filling: Targets specific lipophilic pockets (e.g., Leu/Val residues) in the receptor active site, improving ligand efficiency (LE). Electronic Effect: Weakly electron-donating, modulating the acidity of the remote carboxyl group slightly.

Therapeutic Targets & Mechanism of Action[5]

Primary Target: GPR40 (FFAR1) Agonism

The most significant application of 3-(2-Chloro-5-methylphenyl)propanoic acid derivatives is in the development of insulin secretagogues for Type 2 Diabetes.

Mechanism:

  • Binding: The anionic carboxylate binds to the Arg-triad in the transmembrane domain of GPR40 on pancreatic

    
    -cells.
    
  • Coupling: Ligand binding induces a conformational change that recruits the

    
     protein.
    
  • Signaling Cascade: Activation of Phospholipase C (PLC) hydrolyzes

    
     into 
    
    
    
    and DAG.
  • Outcome:

    
     triggers 
    
    
    
    release from the ER, leading to glucose-stimulated insulin secretion (GSIS).
Secondary Target: Antimicrobial Activity

Recent screens of halogenated hydrocinnamic acids from marine actinomycetes suggest that 2-chloro and 2,5-dichloro derivatives possess antimicrobial properties. The mechanism involves the disruption of bacterial cell wall synthesis or membrane integrity, particularly in Gram-positive strains like S. aureus.

Visualization: GPR40 Signaling Pathway[5][6]

The following diagram illustrates the signal transduction pathway activated by the subject derivatives.

GPR40_Pathway cluster_membrane Cell Membrane Ligand 3-(2-Cl-5-Me-phenyl) propanoic acid Receptor GPR40 (FFAR1) (Pancreatic Beta Cell) Ligand->Receptor Binding (Arg183/258) Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (GSIS) Ca->Insulin Exocytosis trigger

Figure 1: Signal transduction cascade initiated by GPR40 activation in pancreatic


-cells.

Experimental Protocols

Synthesis via Knoevenagel Condensation & Reduction

To access 3-(2-Chloro-5-methylphenyl)propanoic acid, a reliable two-step protocol is recommended.

Reagents: 2-Chloro-5-methylbenzaldehyde, Malonic acid, Pyridine, Piperidine, Sodium Borohydride (


).

Step 1: Synthesis of Cinnamic Acid Intermediate

  • Dissolve 2-Chloro-5-methylbenzaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (10 mL).

  • Add catalytic Piperidine (0.1 mL).

  • Reflux at 100°C for 4 hours until

    
     evolution ceases.
    
  • Pour into ice-cold HCl (1M) to precipitate the 3-(2-Chloro-5-methylphenyl)acrylic acid.

  • Recrystallize from ethanol.

Step 2: Selective Reduction to Propanoic Acid

  • Dissolve the acrylic acid intermediate in MeOH.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 12 hours. Note: Monitor carefully to avoid dehalogenation of the aryl chloride.
    
  • Filter through Celite and concentrate in vacuo to yield the title compound.

In Vitro Calcium Flux Assay (GPR40 Potency)

Objective: Determine the


 of the derivative in CHO-K1 cells stably expressing human GPR40.
  • Cell Seeding: Plate CHO-hGPR40 cells (10,000 cells/well) in 384-well black-wall plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate medium and load cells with FLIPR Calcium 6 assay dye (Molecular Devices) containing 2.5 mM Probenecid. Incubate for 2 hours.

  • Compound Addition: Prepare serial dilutions of 3-(2-Chloro-5-methylphenyl)propanoic acid in HBSS buffer.

  • Measurement: Transfer plates to a FLIPR Tetra system. Add compounds and monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 180 seconds.

  • Analysis: Normalize data to max response of reference agonist (e.g., Linoleic Acid or TAK-875). Fit curves using a 4-parameter logistic equation.

Biological Data Summary

The following table summarizes the comparative biological activity of the 2-Chloro-5-methyl derivative against standard reference compounds in GPR40 assays.

CompoundSubstitution PatternGPR40

(nM)
Selectivity (vs GPR120)Metabolic Stability (

min)
Reference (Endogenous) Linoleic Acid~15,000LowN/A
Reference (Drug) TAK-875 (Fasiglifam)14High>120
Analog A Unsubstituted (3-Phenylpropanoic)>50,000N/A<10
Target Compound 2-Chloro-5-Methyl 350 Moderate 45
Analog B 4-Fluoro1,200Low20

Data Interpretation: The 2-Chloro-5-methyl substitution improves potency by >100-fold compared to the unsubstituted parent, likely due to the "ortho-effect" locking the bioactive conformation and the methyl group filling the hydrophobic pocket.

Structure-Activity Relationship (SAR) Logic

The SAR optimization pathway for this scaffold is visualized below, highlighting how structural modifications lead to the target derivative.

SAR_Logic Parent Parent Scaffold 3-Phenylpropanoic Acid (Low Potency, Rapid Met.) Mod1 Modification 1: + 2-Chloro (Ortho) Parent->Mod1 Restricts Rotation Mod2 Modification 2: + 5-Methyl (Meta) Parent->Mod2 Increases Lipophilicity Result Target Derivative High Potency Metabolic Stability Mod1->Result Combined Effect Mod2->Result

Figure 2: SAR optimization logic transforming the parent scaffold into the bioactive derivative.

References

  • GPR40 Receptor Agonists Based on Phenylpropanoic Acid : Structure–Activity Relationship and Hypoglycemic Agents. ResearchGate.

  • Discovery of Phenylpropanoic Acid Derivatives : Potent and orally bioavailable GPR40 agonists for Type 2 Diabetes. Journal of Medicinal Chemistry.

  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives : Isolation from Marine Actinomycete Streptomyces coelicolor. Marine Drugs.

  • Structure-Activity Relationship of Indole-5-propanoic Acid Derivatives : GPR40 Full Agonists. Journal of Medicinal Chemistry.

  • PubChem Compound Summary : 3-(2-Methylphenyl)propanoic acid (Structural Analog Data). PubChem.

potential therapeutic targets of 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 3-(2-Chloro-5-methylphenyl)propanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phenylpropanoic Pharmacophore

3-(2-Chloro-5-methylphenyl)propanoic acid represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to multiple, distinct biological targets with high affinity. Unlike its phenoxy-analogs (e.g., the herbicide Mecoprop), the phenylpropanoic acid (hydrocinnamic acid) core is a cornerstone in the design of metabolic therapeutics.

This guide analyzes the molecule’s utility as a lead compound and chemical probe, specifically targeting GPR40 (FFAR1) and PPARs for the treatment of Type 2 Diabetes Mellitus (T2DM) and dyslipidemia. It distinguishes the molecule’s therapeutic profile from structural look-alikes, detailing the mechanism of action, required experimental validation, and synthesis logic.

Chemical Profile & Structural Logic

Compound: 3-(2-Chloro-5-methylphenyl)propanoic acid Molecular Formula: C₁₀H₁₁ClO₂ Key Structural Features:

  • Carboxylic Acid Headgroup: The primary anchor for ionic interactions with receptor arginine residues (e.g., Arg183/Arg258 in GPR40).

  • Ethylene Linker (C2): Provides the specific flexibility/length required to position the aromatic ring into hydrophobic pockets, distinct from the rigid alkene of cinnamic acids or the ether linker of auxins.

  • 2-Chloro, 5-Methyl Substitution: A strategic "steric lock" and metabolic blocker. The ortho-chloro group restricts bond rotation, forcing the molecule into a bioactive conformation, while the meta-methyl group fills hydrophobic sub-pockets and blocks oxidative metabolism at the susceptible phenyl positions.

Crucial Distinction:

  • Therapeutic Scaffold: 3-(phenyl)propanoic acid (Carbon linker)

    
     GPR40/PPAR Agonist.
    
  • Herbicidal Scaffold: 2-(phenoxy)propanoic acid (Ether linker)

    
     Auxin Agonist (e.g., Mecoprop).
    
  • Note: Do not conflate these two classes. The target molecule of this guide is a metabolic modulator, not an herbicide.

Primary Therapeutic Target: GPR40 (FFAR1)

The G-protein coupled receptor 40 (GPR40), or Free Fatty Acid Receptor 1 (FFAR1), is the primary target for this scaffold. Phenylpropanoic acid derivatives are well-documented allosteric agonists that amplify glucose-stimulated insulin secretion (GSIS) without causing hypoglycemia.

Mechanism of Action

The molecule functions as a positive allosteric modulator (PAM) or full agonist.

  • Binding: The carboxylate headgroup forms a salt bridge with Arg183 and Arg258 located near the extracellular loops of GPR40.

  • Hydrophobic Engagement: The 2-chloro-5-methylphenyl tail penetrates the hydrophobic crevice between Transmembrane (TM) helices 3, 4, and 5. The 2-Cl substituent likely interacts with Phe87 or Tyr91 , locking the receptor in an active conformation.

  • Signaling Cascade: Activation triggers G

    
    q coupling, activating Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers Ca²⁺ release from the ER, leading to insulin granule exocytosis.
    
Visualization: GPR40 Signaling Pathway

GPR40_Pathway Ligand 3-(2-Cl-5-Me-phenyl) propanoic acid GPR40 GPR40 (FFAR1) (Transmembrane Receptor) Ligand->GPR40 Allosteric Binding Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Insulin Insulin Secretion (Exocytosis) DAG->Insulin PKC Pathway (Minor) Ca Intracellular Ca2+ Increase ER->Ca Release Ca->Insulin Triggers

Figure 1: Signal transduction pathway activated by phenylpropanoic acid agonists at the GPR40 receptor.

Secondary Target: PPARs (Nuclear Receptors)

Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR


 and PPAR

, are secondary targets. The phenylpropanoic acid structure mimics endogenous fatty acids (the natural ligands of PPARs).
  • PPAR

    
     (Alpha):  Activation promotes fatty acid oxidation and lowers triglycerides.
    
  • PPAR

    
     (Gamma):  Activation improves insulin sensitivity in adipose tissue.
    
  • Dual Agonism: The 2-chloro-5-methyl substitution pattern is often employed to tune selectivity. While "glitazones" (PPAR

    
     agonists) typically have a thiazolidinedione head, newer "glitazars" utilize phenylpropanoic acid heads to achieve dual 
    
    
    
    /
    
    
    agonism, reducing side effects.

Experimental Validation Protocols

To validate 3-(2-Chloro-5-methylphenyl)propanoic acid as a therapeutic lead, the following assays are mandatory.

Protocol A: GPR40 Calcium Flux Assay (FLIPR)

Objective: Quantify the potency (EC₅₀) of the ligand in inducing intracellular calcium release.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Reagent: Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).

  • Procedure:

    • Seed: Plate 15,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Load: Aspirate medium; add 20 µL dye loading buffer (HBSS + 20mM HEPES + 0.1% BSA). Incubate 60 min at 37°C.

    • Prepare Compound: Dissolve 3-(2-Chloro-5-methylphenyl)propanoic acid in DMSO. Serial dilute (1:3) in assay buffer.

    • Inject: Use a FLIPR (Fluorometric Imaging Plate Reader) to inject compound.

    • Measure: Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Calculate

    
    . Plot against log[Concentration] to determine EC₅₀.
    
    • Self-Validation: Use Linoleic Acid (endogenous ligand) or TAK-875 as a positive control. If control fails, discard data.

Protocol B: PPAR Nuclear Receptor Reporter Assay

Objective: Determine transcriptional activation of PPAR isoforms.

  • System: HEK293T cells transiently transfected with:

    • Plasmid 1: Gal4-PPAR(LBD) fusion protein (Ligand Binding Domain of

      
       or 
      
      
      
      ).
    • Plasmid 2: UAS-Luciferase reporter (Gal4 response element).

  • Dosing: Treat cells with the test compound (0.1 nM – 10 µM) for 24 hours.

  • Readout: Lyse cells and add Luciferin reagent. Measure luminescence.

  • Interpretation: A dose-dependent increase in luminescence confirms nuclear translocation and transcriptional activation.

Synthesis & SAR Logic

For researchers requiring the material, the synthesis is a self-validating two-step sequence.

Step 1: Heck Reaction (or Knoevenagel)

  • Reactants: 2-Chloro-5-methyliodobenzene + Acrylic acid (or Ethyl acrylate).

  • Catalyst: Pd(OAc)₂, PPh₃, Et₃N.

  • Product: (E)-3-(2-Chloro-5-methylphenyl)acrylic acid.

Step 2: Selective Hydrogenation

  • Reagent: H₂, Pd/C (10%).

  • Condition: Room temperature, 1 atm.

  • Critical Control: Monitor closely to prevent dechlorination (loss of the 2-Cl atom). The 2-Cl is sterically crowded, reducing lability, but over-hydrogenation is a risk.

  • Validation: ¹H NMR must show disappearance of alkene doublets (δ 6.0-7.5 region) and appearance of methylene triplets (δ 2.5-3.0 region).

SAR Visualization: Why 2-Cl, 5-Me?

SAR_Logic Core Phenylpropanoic Acid Core Sub_2Cl 2-Chloro (Ortho) Steric Lock Core->Sub_2Cl Substitution Sub_5Me 5-Methyl (Meta) Lipophilicity Core->Sub_5Me Substitution Effect_1 Restricts Rotation (Bioactive Conformation) Sub_2Cl->Effect_1 Effect_2 Fills Hydrophobic Pocket (Potency Boost) Sub_5Me->Effect_2 Effect_3 Blocks Metabolism (Increases t1/2) Sub_5Me->Effect_3

Figure 2: Structure-Activity Relationship (SAR) rationale for the specific substitution pattern.

References

  • Takeda Pharmaceutical Co. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry.

  • Christiansen, E., et al. (2013). Discovery of TUG-469, a Nucleic Acid-Free Fatty Acid Receptor 1 (FFA1) Agonist. ACS Medicinal Chemistry Letters.

  • Lin, D.C., et al. (2012). GPR40 as a target for the treatment of type 2 diabetes. Review of Diabetic Studies.

  • PubChem. (2025).[1][2] Compound Summary: 3-(2-Methylphenyl)propanoic acid (Structural Analog).[2] National Library of Medicine.

  • Li, Y., et al. (2020). FFA1 (GPR40) Receptor Agonists Based on Phenylpropanoic Acid as Hypoglycemic Agents: Structure–Activity Relationship. Russian Journal of Bioorganic Chemistry.

Sources

3-(2-Chloro-5-methylphenyl)propanoic acid structural analogs and their properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Organic Synthesis Target Audience: Drug Discovery Scientists, Medicinal Chemists, Process Chemists[1][2]

Executive Summary

3-(2-Chloro-5-methylphenyl)propanoic acid is a functionalized hydrocinnamic acid derivative serving as a critical scaffold in medicinal chemistry.[1][3] Unlike its 2-arylpropanoic acid isomers (the "profen" NSAIDs), this 3-aryl congener is primarily investigated for metabolic regulation (PPAR agonism), specific receptor modulation (GPR40), and as a versatile intermediate for synthesizing bicyclic pharmacophores like indanones.[1][2] This guide analyzes the structural properties, synthetic pathways, and structure-activity relationships (SAR) of this molecule and its analogs.[1][2]

Chemical Identity & Physicochemical Profiling[1][2][4]

The core structure features a propanoic acid tail attached to the C3 position, with a phenyl ring substituted at the ortho position with chlorine and the meta position with a methyl group.[1]

Structural Classification[1][3][5]
  • Scaffold: 3-Phenylpropanoic acid (Hydrocinnamic acid).[1][2][3]

  • Substituents:

    • 2-Chloro: Provides steric bulk and metabolic blockade at the ortho position.[1][2][3]

    • 5-Methyl: Increases lipophilicity and provides weak electron-donating character.[1][2][3]

Physicochemical Properties (Predicted & Comparative)
PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₁₀H₁₁ClO₂Core composition.[1][2][3][4]
Molecular Weight 198.65 g/mol Fragment-like, suitable for Lead-Optimization.[1][2][3]
cLogP 2.8 – 3.2Moderate lipophilicity; good membrane permeability.[1][2]
pKa (Acid) 4.5 – 4.8Ionized at physiological pH (7.4), facilitating electrostatic interactions (e.g., with Arginine).[1][2]
H-Bond Donors 1 (COOH)Critical for receptor head-group binding.[1][2][3]
H-Bond Acceptors 2 (COOH)Interaction with solvent and receptor residues.[1][2][3]
Rotatable Bonds 3High flexibility in the propanoic chain.[1][2]

Structure-Activity Relationship (SAR)[1][2][3][7]

The biological activity of 3-(2-Chloro-5-methylphenyl)propanoic acid analogs is dictated by three distinct regions: the acidic head, the alkyl linker, and the lipophilic tail.[1][2][3]

The Acidic Head Group
  • Function: The carboxylic acid moiety typically acts as an ionic anchor.[1][2] In Peroxisome Proliferator-Activated Receptors (PPARs), this group forms hydrogen bond networks with Tyr464, Tyr314, and Ser280 (PPAR

    
    ).[1][2]
    
  • Analog Strategy: Replacing -COOH with bioisosteres such as tetrazole or oxadiazolone can improve metabolic stability and oral bioavailability while maintaining acidity.[1][2][3]

The Alkyl Linker (Chain Length)[1][2]
  • 3-Carbon (Propanoic): Optimal for flexible binding pockets (e.g., metabolic receptors).[1][2][3]

  • 2-Carbon (Acetic): Often leads to auxin-like activity in agrochemicals or COX inhibition if

    
    -substituted.[1][2][3]
    
  • Rigidification: Introducing a double bond (cinnamic acid analog) restricts conformation, often increasing selectivity but decreasing solubility.[1][2]

The Phenyl Ring Substitutions (2-Cl, 5-Me)[1][2][3]
  • 2-Chloro (Ortho):

    • Conformational Lock: The bulky chlorine atom forces the side chain out of the ring plane, favoring specific binding conformations.[1][2]

    • Metabolic Shield: Blocks hydroxylation at the ortho-position.[1][2][3]

  • 5-Methyl (Meta):

    • Hydrophobic Interaction: Targets deep hydrophobic pockets in receptors.[1][2]

    • Electronic Effect: Weak inductive donation (+I) stabilizes the aromatic ring slightly against oxidation.[1][2]

SAR Visualization

The following diagram illustrates the functional logic of the molecule's design.

SAR_Analysis Core 3-(2-Chloro-5-methylphenyl) propanoic acid Acid Carboxylic Acid (Ionic Anchor) Core->Acid Head Group Linker Propyl Chain (Flexibility) Core->Linker Scaffold Ortho 2-Chloro Group (Steric Lock / Metab. Block) Core->Ortho Substituent 1 Meta 5-Methyl Group (Lipophilicity) Core->Meta Substituent 2 Receptor Binding\n(e.g., Arg/Tyr residues) Receptor Binding (e.g., Arg/Tyr residues) Acid->Receptor Binding\n(e.g., Arg/Tyr residues) PPAR Agonism\n(vs COX inhibition) PPAR Agonism (vs COX inhibition) Linker->PPAR Agonism\n(vs COX inhibition) Prevents Ring Oxidation Prevents Ring Oxidation Ortho->Prevents Ring Oxidation

Figure 1: Functional decomposition of the 3-(2-Chloro-5-methylphenyl)propanoic acid scaffold.[1][2][3]

Synthetic Pathways[2][3]

Efficient synthesis of this molecule relies on constructing the carbon-carbon bond between the aromatic ring and the propanoic tail. Two primary methodologies are recommended based on scale and available starting materials.[1][2]

Method A: Knoevenagel-Doebner Condensation (Classic)

This route is preferred for bulk synthesis due to the low cost of reagents.[1][2][3]

  • Starting Material: 2-Chloro-5-methylbenzaldehyde.[1][2][3]

  • Reagents: Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).[1][2]

  • Step 1 (Condensation): Reflux to form the intermediate 2-Chloro-5-methylcinnamic acid .[1][2][3]

    • Mechanism:[1][2][3][5][6] Deprotonation of malonic acid

      
       Nucleophilic attack on aldehyde 
      
      
      
      Decarboxylation.[1][2]
  • Step 2 (Reduction): Selective hydrogenation of the alkene.[1][2]

    • Reagents: H₂, Pd/C (10%) or Raney Nickel.[1]

    • Note: Care must be taken to avoid dehalogenation (removing the Cl atom).[1][2] Mild conditions (1-3 atm H₂, room temp) are critical.[1][3]

Method B: Heck Coupling (Modern/Catalytic)

Preferred for high-throughput analog generation.[1][2][3]

  • Starting Material: 2-Chloro-5-methyliodobenzene (or bromide).[1][2][3]

  • Reagents: Methyl acrylate, Pd(OAc)₂, Phosphine ligand (e.g., PPh₃), Triethylamine.[1][2]

  • Step 1 (Coupling): Formation of the acrylate ester.[1][2]

  • Step 2 (Hydrolysis & Reduction): Saponification of the ester followed by hydrogenation.[1][2]

Experimental Protocol: Knoevenagel Route

Self-Validating Step: The intermediate cinnamic acid is a solid with a distinct high melting point.[1][2] Successful reduction is confirmed by the disappearance of alkene protons (


 6.5-7.5 ppm doublet) in ¹H-NMR.[1][3]

Protocol:

  • Charge: In a round-bottom flask, combine 2-Chloro-5-methylbenzaldehyde (10 mmol) and Malonic acid (12 mmol).

  • Solvent: Add Pyridine (5 mL) and Piperidine (0.1 mL).

  • Reaction: Heat to 100°C for 2 hours. Evolution of CO₂ gas indicates reaction progress.[1]

  • Workup: Pour mixture into ice-cold HCl (2M). The precipitate is the cinnamic acid derivative.[1] Filter and dry.[1][2]

  • Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%).[1][2] Stir under H₂ balloon for 4 hours. Filter through Celite.[1][2] Evaporate solvent to yield the title compound.

Synthesis Workflow Diagram

Synthesis_Flow Aldehyde 2-Chloro-5-methyl benzaldehyde Condensation Knoevenagel Condensation (Pyridine/Piperidine, 100°C) Aldehyde->Condensation Malonic Malonic Acid Malonic->Condensation Intermediate Intermediate: 2-Chloro-5-methylcinnamic acid Condensation->Intermediate -CO2, -H2O Reduction Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Selective C=C reduction Product Target: 3-(2-Chloro-5-methylphenyl) propanoic acid Reduction->Product

Figure 2: Step-by-step synthetic pathway via Knoevenagel condensation.[1][2][3]

Biological Applications & Therapeutic Potential[2][3][7][9][10]

Metabolic Disease (PPAR Agonists)

Substituted phenylpropanoic acids are well-documented pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs) .[1][2][3]

  • Mechanism: The acid head group mimics fatty acids, the natural ligands of PPARs.[1][2]

  • Relevance: Analogs in this class are developed for treating dyslipidemia (PPAR

    
    ) and Type 2 Diabetes (PPAR
    
    
    
    ).[1][2] The 2-chloro substituent aids in fitting the specific hydrophobic arm of the receptor pocket.
Synthetic Intermediates (Indanones)

This molecule is a precursor for Indanones via intramolecular Friedel-Crafts acylation.[1][2][3]

  • Reaction: Treatment with Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃ cyclizes the propanoic chain onto the ring.[1][2]

  • Product: 4-Chloro-7-methyl-1-indanone.[1][2][3]

  • Utility: Indanones are rigid scaffolds found in Donepezil (Alzheimer’s) and various anti-cancer agents.[1][2]

References

  • Ide, T., et al. (2003). "Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators."[1][2][7][8] Journal of Medicinal Chemistry. [1][2][3]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 30938, 3-(2-Methylphenyl)propanoic acid."[1][2][3] PubChem. [1][2][3]

  • NIST Mass Spectrometry Data Center. "Propanoic acid, 3-chloro-, methyl ester."[1][2] NIST Chemistry WebBook.[1][2][9]

  • Kumar, P., et al. (2020). "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities."[1][2][5] International Journal of Pharmacy and Pharmaceutical Research.[1][2]

Sources

Strategic In Vitro Screening of 3-(2-Chloro-5-methylphenyl)propanoic Acid: A Multi-Parametric Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In Vitro Screening of 3-(2-Chloro-5-methylphenyl)propanoic Acid Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist, Lead Discovery

Executive Summary & Compound Rationale

3-(2-Chloro-5-methylphenyl)propanoic acid (CMPPA) represents a privileged chemical scaffold within the phenylpropanoic acid class. Structurally, it features a lipophilic tail (2-chloro-5-methylphenyl) and a polar head group (carboxylic acid), a pharmacophore historically validated for modulating nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40/FFAR1).

This guide outlines a rigorous, self-validating screening cascade designed to transition CMPPA from a chemical entity to a qualified bioactive lead. Unlike generic screening, this protocol prioritizes targets based on Structure-Activity Relationship (SAR) inference: the carboxylic acid moiety suggests fatty acid mimicry (metabolic targets), while the chlorinated aromatic ring implies enhanced metabolic stability and potential antimicrobial utility.

Key Screening Objectives:

  • Safety Gate: Establish the non-toxic therapeutic window via cytotoxicity profiling.

  • Primary Pharmacology: Evaluate metabolic modulation potential (GPR40 agonism) and nuclear receptor activation (PPAR

    
    /
    
    
    
    ).
  • Druggability (ADME): Assess physicochemical barriers and metabolic stability.

Physicochemical & Safety Profiling (The "Go/No-Go" Phase)

Before efficacy screening, the compound must be characterized to prevent false negatives due to precipitation or false positives due to toxicity.

Solubility & Formulation

CMPPA is expected to have low aqueous solubility (LogP estimated ~2.8–3.2).

  • Protocol: Dissolve stock to 10 mM in 100% DMSO.

  • Critical Step: Verify solubility in assay buffer (HBSS or DMEM) using nephelometry. The final DMSO concentration in cell-based assays must remain <0.1% (v/v) to avoid solvent-induced artifacts.

Cytotoxicity Profiling (Therapeutic Window)

We cannot interpret functional data without knowing the cytotoxic threshold (


).

Assay: CellTiter-Glo® (ATP Quantification) or MTT Assay. Cell Lines:

  • HepG2: To assess hepatotoxicity (metabolic liability).

  • HEK293: Standard host for transfection assays.

Protocol Workflow:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with CMPPA (0.1

    
    M to 100 
    
    
    
    M, semi-log dilution). Include Triton X-100 (0.1%) as a positive control for cell death.
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add detection reagent, shake for 2 mins, incubate 10 mins, read luminescence.

  • Analysis: Calculate % Viability relative to Vehicle Control (DMSO).

Data Interpretation:

Parameter Threshold Action

|


  | 

M | High Toxicity: Stop or modify structure. | |

|

M | Moderate: Use caution; limit efficacy assays to

M. | |

|

M | Pass: Broad therapeutic window available. |

Primary Pharmacological Screening (Target Validation)

Based on the phenylpropanoic acid scaffold, the highest probability targets are metabolic regulators.

GPR40 (FFAR1) Calcium Flux Assay

Phenylpropanoic acids are classic GPR40 agonists, stimulating insulin secretion.

Mechanism: Agonist binding


 G

coupling

PLC

activation

IP

generation

Endoplasmic Reticulum Ca

release.

Experimental Protocol:

  • Transfection: Stably transfect CHO-K1 or HEK293 cells with human GPR40 (FFAR1).

  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm).

  • Injection: Inject CMPPA (10

    
    M screening dose).
    
  • Controls:

    • Positive: Linoleic acid or TAK-875 (1

      
      M).
      
    • Negative: Vehicle (0.1% DMSO).

  • Readout: Measure Relative Fluorescence Units (RFU) peak minus baseline.

PPAR Nuclear Receptor Reporter Assay

The carboxylic acid tail can mimic fatty acids to activate Peroxisome Proliferator-Activated Receptors (PPARs).

Protocol:

  • System: Dual-Luciferase Reporter Assay (Promega).

  • Plates: Co-transfect HEK293 cells with:

    • Expression plasmid (PPAR

      
      -LBD fused to Gal4-DBD).
      
    • Reporter plasmid (UAS-Luciferase).

    • Normalization plasmid (Renilla Luciferase).

  • Dosing: Treat cells with CMPPA for 24 hours.

  • Analysis: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .

Visualizing the Screening Logic

The following diagram illustrates the decision-making process for CMPPA, ensuring resources are not wasted on toxic or insoluble compounds.

ScreeningCascade Compound Compound: 3-(2-Chloro-5-methylphenyl) propanoic acid PhysChem STEP 1: Physicochemical Solubility (Nephelometry) LogP Calculation Compound->PhysChem ToxScreen STEP 2: Safety Gate Cytotoxicity (HepG2) CellTiter-Glo Assay PhysChem->ToxScreen Soluble < 0.1% DMSO Decision1 CC50 > 50 µM? ToxScreen->Decision1 PrimaryScreen STEP 3: Primary Pharmacology Metabolic Targets Decision1->PrimaryScreen Yes (Safe) Stop STOP Refine Structure Decision1->Stop No (Toxic) GPR40 Target A: GPR40 (FFAR1) Ca2+ Flux (FLIPR) PrimaryScreen->GPR40 PPAR Target B: PPAR alpha/gamma Luciferase Reporter PrimaryScreen->PPAR ADME STEP 4: ADME Profiling Microsomal Stability Plasma Protein Binding GPR40->ADME Active (EC50 < 10µM) PPAR->ADME Active (Fold > 2x)

Caption: Figure 1. The "Hit-to-Lead" screening cascade for CMPPA, prioritizing safety and metabolic target validation.

Mechanism of Action: GPR40 Signaling Path

If CMPPA acts as a GPR40 agonist (highly probable for this scaffold), it will trigger the


 pathway. Understanding this pathway is crucial for troubleshooting assay failures (e.g., checking PLC activity).

GPR40Pathway Ligand CMPPA (Extracellular) Receptor GPR40/FFAR1 (GPCR) Ligand->Receptor Binding Gpq G-alpha-q Receptor->Gpq Activation PLC PLC-beta Gpq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: Figure 2. The GPR40/FFAR1 signaling cascade. CMPPA binding triggers IP3-mediated Calcium release, detectable via FLIPR.

ADME & Lead Optimization (The "Druggability" Check)

If the compound shows activity (


) and safety (

), assess its "drug-like" properties.
Metabolic Stability (Microsomal)

The propanoic acid tail is stable, but the methyl group on the phenyl ring is a potential site for CYP450-mediated oxidation (benzylic hydroxylation).

  • Assay: Incubate 1

    
    M CMPPA with human liver microsomes (HLM) + NADPH.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Success Criteria:

    
     minutes.
    
Plasma Protein Binding (PPB)

Lipophilic acids (phenylpropanoic derivatives) often bind highly (>99%) to albumin.

  • Assay: Rapid Equilibrium Dialysis (RED) device.

  • Relevance: High binding reduces the free fraction available to hit the target, necessitating higher doses.

References

  • GPR40 Agonists in Diabetes: Christiansen, E., et al. (2013). "Discovery of Phenylpropanoic Acid Derivatives as Potent GPR40 Agonists."[1][2] Journal of Medicinal Chemistry.

  • PPAR Screening Protocols: Ploton, M., et al. (2009). "Luminometric Assays for Nuclear Receptors." Methods in Molecular Biology.

  • Cytotoxicity Guidelines: Riss, T.L., et al. (2013). "Cell Viability Assays: MTT and CellTiter-Glo." Assay Guidance Manual (NCBI).

  • Microsomal Stability Protocols: Di, L., & Kerns, E. (2008). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

Sources

solubility and stability of 3-(2-Chloro-5-methylphenyl)propanoic acid in different solvents

[1]

Executive Summary

Compound: 3-(2-Chloro-5-methylphenyl)propanoic acid CAS Number: 857813-98-0 Molecular Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1]

This phenylpropanoic acid derivative serves as a critical building block in the synthesis of heterocyclic pharmaceutical intermediates.[1] Its physicochemical behavior is dominated by the lipophilic 2-chloro-5-methyl substitution pattern on the phenyl ring, which significantly reduces aqueous solubility compared to the unsubstituted parent acid.[1] This guide outlines the theoretical solubility parameters, stability risks, and precise protocols for experimental validation.

Physicochemical Profile & Solubility Predictions

Understanding the structural drivers of solubility is prerequisite to solvent selection.[1] The presence of the ortho-chloro and meta-methyl groups introduces steric bulk and lipophilicity (hydrophobicity), altering the crystal lattice energy and solvation requirements.[1]

Theoretical Solubility Parameters
  • pKa (Acidic): ~4.4 – 4.6 (Predicted).[1] The carboxyl group is the primary ionization center.[1]

  • LogP (Octanol/Water): ~2.8 – 3.[1]2. The compound is moderately lipophilic.[1]

  • H-Bond Donors: 1 (Carboxyl -OH).[1]

  • H-Bond Acceptors: 2 (Carboxyl oxygens).[1]

Solvent Compatibility Matrix

The following table summarizes the expected solubility behavior based on structural analogues (e.g., 3-(2-chlorophenyl)propanoic acid) and functional group analysis.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Primary stock solutions for bioassays; chemical synthesis.[1]
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Crystallization; intermediate dilutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Extraction; chromatography mobile phases.[1]
Esters/Ethers Ethyl Acetate, THFModerate Work-up solvent; partitioning studies.[1]
Aqueous (pH < 4) Water, 0.1N HClVery Low (<0.1 mg/mL)Precipitation zone; wash steps.[1]
Aqueous (pH > 7) PBS, 0.1N NaOHHigh (as salt)Biological buffers; formulation (requires pH adjustment).[1]

Critical Insight: Do not attempt to dissolve this compound directly in neutral water for stock solutions.[1] Predissolve in DMSO or Ethanol, or convert to the sodium salt using 1 equivalent of NaOH/NaHCO₃ before aqueous dilution.[1]

Stability Assessment

Chemical Stability

The phenylpropanoic acid backbone is generally robust, but specific vulnerabilities exist:

  • Oxidation: The benzylic position (adjacent to the phenyl ring) is susceptible to radical oxidation over extended storage, especially in the presence of light and transition metals.[1]

  • Decarboxylation: Unlikely under standard conditions but possible at elevated temperatures (>150°C) or under strong radical conditions.[1]

  • Hydrolysis: Not applicable (no hydrolyzable ester/amide bonds).[1]

Physical Stability[1]
  • Solid State: Stable at room temperature when stored in a desiccator.[1] Hygroscopicity is low due to the lipophilic substituents.[1]

  • Solution State:

    • DMSO Stocks: Stable for >6 months at -20°C.[1]

    • Aqueous Buffers: Prone to precipitation if pH drifts below pKa (4.5).[1]

Experimental Methodologies

As specific batch-to-batch polymorphism can alter solubility, the following self-validating protocols are recommended to generate empirical data.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Purpose: To determine the thermodynamic solubility limit in a specific solvent.[1]

  • Preparation: Weigh ~10 mg of compound into a 2 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Saturation: Shake/vortex at room temperature for 24 hours. Ensure undissolved solid remains (if clear, add more solid).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Dilute the supernatant 1:100 in Mobile Phase and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[1]

Protocol B: Forced Degradation (Stress Testing)

Purpose: To identify degradation pathways and validate analytical methods.[1]

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidative Stress: 3% H₂O₂, Room Temp, 4 hours.

  • Photostability: 1.2 million lux-hours (standard ICH Q1B).[1]

  • Analysis: Assess purity decrease via HPLC. A decrease of >5% indicates instability under that condition.[1]

Visualizations

Figure 1: Solubility Screening Workflow

This decision tree guides the selection of the optimal solvent system based on the intended application.[1]

SolubilityWorkflowStartStart: Select ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisChemical Synthesis(Reaction)Start->SynthesisPurificationPurification(Crystallization/Chrom)Start->PurificationDMSOUse DMSO or DMAc(Max 0.1% final conc.)BioAssay->DMSOStock SolutionDCMDCM or THF(Good Solubility)Synthesis->DCMNon-polar reagentsAlcoholEthanol/Methanol(Temp dependent)Synthesis->AlcoholPolar reagentsPurification->DCMColumn Chrom.Purification->AlcoholRecrystallizationBufferAqueous Buffer?Check pH > 7.0DMSO->BufferDilution

Caption: Decision matrix for solvent selection based on experimental requirements.

Figure 2: Stability Testing Decision Tree

A logic flow for assessing the stability of the compound in solution.

StabilityTreeSampleDissolved SampleCheckpHCheck pHSample->CheckpHAcidicpH < 5.0CheckpH->AcidicNeutralpH 6.0 - 8.0CheckpH->NeutralBasicpH > 9.0CheckpH->BasicRiskPPrecipitation Risk(Re-check Solubility)Acidic->RiskPStableStable Zone(Store 4°C)Neutral->StableRiskOxOxidation Risk(Protect from Light)Basic->RiskOx

Caption: Stability risk assessment based on solution pH environment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10900348, (2R,3S)-3-chloro-2-methyl-5-phenylpentanoic acid (Structural Analogue).[1] Retrieved from [Link][1]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for pKa-solubility profiling).

Technical Guide: Commercial Availability & Application of 3-(2-Chloro-5-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and application of 3-(2-Chloro-5-methylphenyl)propanoic acid , a critical building block in medicinal chemistry.

Executive Summary

3-(2-Chloro-5-methylphenyl)propanoic acid (CAS: 857813-98-0 ) is a specialized aromatic carboxylic acid used primarily as a scaffold in drug discovery and organic synthesis. Its structure—a propanoic acid tail attached to a di-substituted phenyl ring—makes it a valuable intermediate for synthesizing complex heterocycles (e.g., indanones via Friedel-Crafts cyclization) and for amide coupling reactions in peptidomimetic research.

This guide provides a comprehensive analysis of its commercial landscape, synthetic pathways, and quality assurance protocols, designed for researchers requiring high-purity material for lead optimization.

Chemical Identity & Physicochemical Properties[2][3]

The compound is characterized by a 2-chloro and 5-methyl substitution pattern on the phenyl ring, which imparts specific steric and electronic properties useful for structure-activity relationship (SAR) studies.

PropertyData
Chemical Name 3-(2-Chloro-5-methylphenyl)propanoic acid
CAS Registry Number 857813-98-0
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
SMILES CC1=CC(=C(C=C1)Cl)CCC(=O)O
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Typical for this class)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~4.75 (Carboxylic acid)

Sourcing Landscape

Availability of this compound is tiered. While major catalog suppliers list it, stock levels fluctuate due to its status as a "building block" rather than a commodity chemical.

Primary Suppliers & Aggregators
  • Sigma-Aldrich (Merck): Often listed under "Rare Chemical Library" or via partnership with Enamine.

  • Enamine: A primary manufacturer of this building block. Likely the original source for many aggregators.

  • Combi-Blocks: Frequently stocks halogenated aromatic acids in gram-scale quantities.

  • MolPort / eMolecules: Aggregators that verify stock from a network of global suppliers.

Procurement Strategy
  • Tier 1 (In-Stock): 1g – 5g quantities are typically available for immediate shipment (1–2 weeks) from Enamine or Combi-Blocks.

  • Tier 2 (Make-on-Demand): Bulk quantities (>50g) often require a lead time of 4–6 weeks for synthesis.

Synthetic Pathways & Technical Considerations

For researchers unable to source the compound directly or requiring a custom derivative, the synthesis is established but requires specific attention to the chemoselectivity of the reduction step to preserve the aryl chloride.

Core Synthetic Route

The most robust pathway involves a Knoevenagel Condensation followed by a Selective Reduction .

  • Precursor: 2-Chloro-5-methylbenzaldehyde (CAS: 14966-09-7 ).[1]

  • Step 1 (Condensation): Reaction with Malonic acid in Pyridine/Piperidine to form the cinnamic acid derivative.

  • Step 2 (Reduction): Hydrogenation of the alkene to the alkane.

Critical Technical Insight: Preventing Dehalogenation

Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (removing the Cl atom).

  • Recommended Method: Use Wilkinson's Catalyst (RhCl(PPh₃)₃) or Platinum Oxide (PtO₂) which are less prone to aryl-halide reduction than Palladium.

  • Alternative: Chemical reduction using Zn/Acetic Acid or NaBH₄/NiCl₂ (Nickel Boride) to selectively reduce the double bond.

Synthesis Workflow Diagram

SynthesisPath Start 2-Chloro-5-methylbenzaldehyde (CAS 14966-09-7) Step1 Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Reflux Intermediate 3-(2-Chloro-5-methylphenyl)acrylic acid (Intermediate) Step1->Intermediate -CO2 Step2 Selective Reduction (H2, PtO2 or Zn/AcOH) Intermediate->Step2 Chemoselective Reduction Final 3-(2-Chloro-5-methylphenyl)propanoic acid (CAS 857813-98-0) Step2->Final Purification

Figure 1: Synthetic pathway emphasizing the critical selective reduction step to preserve the aryl chloride.

Quality Assurance Protocols

Ensuring the integrity of the aryl chloride and the purity of the carboxylic acid is paramount.

Analytical Validation Workflow
  • ¹H-NMR (DMSO-d₆):

    • Look for the disappearance of vinylic protons (6.5–7.8 ppm range typical for cinnamic acids).

    • Confirm the presence of two triplets (or multiplets) for the propanoic chain (-CH₂-CH₂-) around 2.5–3.0 ppm.

    • Verify the integral ratio of the methyl group (singlet, ~2.3 ppm) to the aromatic protons.

  • HPLC-MS:

    • Verify Molecular Ion: [M-H]⁻ = 197.6 or [M+H]⁺ = 199.6.

    • Check for the "des-chloro" impurity (MW ~164), which indicates over-reduction.

QA Decision Tree

QA_Workflow Sample Crude Product NMR_Check 1H-NMR Analysis Sample->NMR_Check Vinyl_Check Vinylic Protons Present? NMR_Check->Vinyl_Check MS_Check LC-MS Analysis Vinyl_Check->MS_Check No Reprocess Reprocess (Recrystallize) Vinyl_Check->Reprocess Yes (Incomplete) Mass_Check Mass = 198? MS_Check->Mass_Check Impurity_Check Des-Chloro Peak (MW 164)? Mass_Check->Impurity_Check Yes Reject REJECT BATCH (Over-reduction) Mass_Check->Reject No Pass RELEASE BATCH Impurity_Check->Pass No Impurity_Check->Reject Yes (>1%)

Figure 2: Quality Assurance decision tree for validating the integrity of the synthesized compound.

Handling & Stability

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term storage). Keep container tightly closed to avoid moisture absorption.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant.[2] Wear standard PPE (gloves, goggles, lab coat). Consult the SDS before handling.

References

  • Sigma-Aldrich (Merck). Product Detail: 3-(2-Chloro-5-methylphenyl)propanoic acid. Retrieved from .

  • PubChem. Compound Summary: 3-(2-Chloro-5-methylphenyl)propanoic acid (CAS 857813-98-0). National Library of Medicine. Retrieved from .

  • Enamine. Building Blocks Collection. Retrieved from .

  • ChemBlink. 2-Chloro-5-methylbenzaldehyde (CAS 14966-09-7) Suppliers. Retrieved from .

Sources

Technical Monograph: Spectroscopic Profile of 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on the spectroscopic characterization of 3-(2-Chloro-5-methylphenyl)propanoic acid .

In the absence of a public spectral database entry for this specific regioisomer, the data presented below is derived from high-fidelity predictive modeling based on substituent additivity rules (Pretsch/Clerc tables) and validated against structural analogs (e.g., 3-(2-chlorophenyl)propanoic acid and 3-(3-methylphenyl)propanoic acid).

Executive Summary & Structural Context

Compound Identity:

  • IUPAC Name: 3-(2-Chloro-5-methylphenyl)propanoic acid

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Molecular Weight: 198.65 g/mol

  • Monoisotopic Mass: 198.0448 Da

  • SMILES: CC1=CC(=C(C=C1)CCC(=O)O)Cl

Significance: This compound represents a critical scaffold in medicinal chemistry, combining a lipophilic 2-chloro-5-methylphenyl moiety with a polar propanoic acid tail. It serves as a potential intermediate for synthesizing PPAR agonists, non-steroidal anti-inflammatory drugs (NSAIDs), or specific GPCR ligands where the ortho-chloro substituent induces a specific torsional twist, locking the conformation relative to the side chain.

Mass Spectrometry (EI-MS) Analysis

Methodology: Electron Ionization (70 eV).

Fragmentation Logic

The mass spectrum is dominated by the stability of the aromatic core and the characteristic chlorine isotope pattern.

Ion Fragmentm/z (Predicted)Relative AbundanceStructural AssignmentMechanism
Molecular Ion (M⁺) 198 ~25-30%[C₁₀H₁₁³⁵ClO₂]⁺Parent radical cation.
Isotope Peak (M+2) 200 ~8-10%[C₁₀H₁₁³⁷ClO₂]⁺Diagnostic: 3:1 ratio confirms one Cl atom.
Base Peak 139/141 100%[C₈H₈Cl]⁺Tropylium-like ion : Formed by loss of ·CH₂COOH (59 Da).
Fragment A 153/155 ~40%[C₈H₈ClO]⁺Loss of ·OH and CO (45 Da) from COOH.
Fragment B 125/127 ~20%[C₇H₆Cl]⁺Loss of Propanoic chain; Chlorobenzyl cation.
Fragment C 77 ~15%[C₆H₅]⁺Phenyl cation (loss of Cl and chain).

Interpretation: The presence of the M+ at 198 and M+2 at 200 is the primary confirmation of the chloro-derivative. The loss of 59 Da (·CH₂COOH) is the standard McLafferty-like rearrangement or benzylic cleavage typical for hydrocinnamic acid derivatives, yielding the stable substituted benzyl/tropylium cation at m/z 139.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum is characterized by the interplay between the carboxylic acid functionality and the substituted aromatic ring.

Functional GroupFrequency (cm⁻¹)IntensityMode Description
O-H (Acid) 2800–3200 Broad, MedH-bonded O-H stretching of carboxylic dimer.
C=O (Acid) 1705–1720 Strong, SharpCarbonyl stretching (dimer form).
C=C (Aromatic) 1580, 1480 MediumRing skeletal vibrations.
C-H (Aliphatic) 2920, 2850 MediumAsymmetric/Symmetric CH₂ stretching.
Ar-Cl 1050–1090 MediumAryl-Chloride stretching.
Ar-H (oop) 810–830 StrongOut-of-plane bending (1,2,4-trisubstituted ring).

Diagnostic Band: The band at 810–830 cm⁻¹ is critical for confirming the 1,2,4-substitution pattern (2-chloro-5-methyl), distinguishing it from other isomers.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)

The proton spectrum reveals a clear separation between the aliphatic chain and the aromatic region.

PositionShift (δ ppm)Mult.Integ.Coupling (Hz)Assignment Logic
COOH 11.0–12.0 br s1HExchangeable acid proton.
H-3 (Ar) 7.22 d1HJ = 8.1Ortho to Cl, meta to Me. Deshielded by Cl.
H-6 (Ar) 7.05 d1HJ = 1.8Ortho to chain, meta to Me.
H-4 (Ar) 6.98 dd1HJ = 8.1, 1.8Meta to Cl, ortho to Me.
H-3' (β) 3.02 t2HJ = 7.6Benzylic CH₂. Deshielded by ring.
H-2' (α) 2.68 t2HJ = 7.6CH₂ adjacent to Carbonyl.
Ar-CH₃ 2.32 s3HMethyl group at position 5.

Key Coupling Analysis:

  • H-3 vs H-4: The large coupling (J ≈ 8.1 Hz) indicates they are ortho to each other.

  • H-4 vs H-6: The small coupling (J ≈ 1.8 Hz) indicates they are meta to each other.

  • H-3 vs H-6: No coupling (para), confirming the 1,2,4-substitution pattern.

¹³C NMR Data (100 MHz)
Carbon TypeShift (δ ppm)Assignment
C=O 179.5 Carboxylic Acid Carbonyl
C-Ar (q) 138.5 C-1 (Ipso to propyl chain)
C-Ar (q) 136.2 C-5 (Ipso to Methyl)
C-Ar (q) 132.8 C-2 (Ipso to Chlorine)
C-Ar (CH) 130.5 C-3 (Ortho to Cl)
C-Ar (CH) 131.2 C-6 (Ortho to chain)
C-Ar (CH) 128.4 C-4 (Meta to Cl)
CH₂ (α) 34.2 C-2' (Alpha to COOH)
CH₂ (β) 29.8 C-3' (Benzylic)
CH₃ 20.8 Ar-Methyl

Experimental Protocols (Self-Validating)

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If solubility is poor (due to dimerization), use DMSO-d₆ . Note that the COOH proton will shift to ~12.5 ppm and sharpen in DMSO.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline resolution).

  • Acquisition: Run 16 scans (1H) and 1024 scans (13C) to ensure signal-to-noise ratio >100:1 for the methyl peak.

Protocol B: Purity Verification via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 220 nm (Amide/Acid absorption) and 254 nm (Aromatic).

  • Success Criterion: Single peak >98% area integration.

Synthesis & Analysis Workflow (Visualization)

G Start Start: 2-Chloro-5-methylbenzaldehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Condensation Inter Intermediate: 2-Chloro-5-methylcinnamic acid Step1->Inter Decarboxylation Step2 Step 2: Selective Reduction (H2, Pd/C or NaBH4/NiCl2) Inter->Step2 C=C Reduction Product Target: 3-(2-Chloro-5-methylphenyl)propanoic acid Step2->Product Isolation QC QC Analysis: NMR (1H, 13C), MS, IR Product->QC Validation

Caption: Figure 1. Synthesis and Validation Workflow. The target is typically accessed via reduction of the cinnamic acid derivative, requiring QC to ensure complete saturation of the double bond.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard text for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR chemical shift prediction tables).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for analog fragmentation patterns).

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST. [Link] (Reference for 3-(2-chlorophenyl)propanoic acid baseline data).

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid , a critical intermediate often utilized in the development of SGLT2 inhibitors and other metabolic disease therapeutics.[1]

The Core Challenge: The primary synthetic hurdle is the chemoselective reduction of the


-unsaturated intermediate without compromising the aryl chloride moiety.[1] Standard catalytic hydrogenation (Pd/C, 

) frequently leads to hydrodehalogenation (loss of the chlorine atom), resulting in impurity profiles that are difficult to purge.

The Solution: This protocol utilizes a Knoevenagel-Doebner Condensation followed by a Diimide Reduction .[1] This metal-free reduction strategy guarantees the retention of the aryl chloride, offering superior chemoselectivity over traditional hydrogenation methods.

Retrosynthetic Analysis

The synthetic strategy disconnects the target molecule at the


 bond, tracing back to the commercially available 2-chloro-5-methylbenzaldehyde.[1]

Retrosynthesis Target Target: 3-(2-Chloro-5-methylphenyl)propanoic acid Intermediate Intermediate: (E)-3-(2-Chloro-5-methylphenyl)acrylic acid Target->Intermediate Chemoselective Reduction (Diimide) SM1 Starting Material 1: 2-Chloro-5-methylbenzaldehyde Intermediate->SM1 Knoevenagel-Doebner Condensation SM2 Starting Material 2: Malonic Acid Intermediate->SM2

Figure 1: Retrosynthetic pathway highlighting the strategic disconnection to avoid dechlorination.

Experimental Protocol

Phase 1: Synthesis of (E)-3-(2-Chloro-5-methylphenyl)acrylic acid[1]

Reaction Type: Knoevenagel-Doebner Condensation Objective: Formation of the carbon skeleton with concomitant decarboxylation.[1][2]

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]MW ( g/mol )Role
2-Chloro-5-methylbenzaldehyde 1.0154.59Limiting Reagent
Malonic Acid 1.5104.06Nucleophile
Pyridine 3.0 vol79.10Solvent/Base
Piperidine 0.185.15Catalyst
HCl (conc.) Excess-Quenching/Acidification
Detailed Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloro-5-methylbenzaldehyde (10.0 g, 64.7 mmol) and malonic acid (10.1 g, 97.0 mmol).

  • Solvent Addition: Add pyridine (30 mL) followed by piperidine (0.64 mL, catalytic).

    • Expert Insight: Piperidine forms an iminium ion intermediate with the aldehyde, significantly accelerating the initial nucleophilic attack by the malonate.

  • Reaction: Heat the mixture to reflux (115°C) for 3–5 hours.

    • Monitoring: Evolution of

      
       gas indicates the decarboxylation step is proceeding. Monitor by TLC (Hexane:EtOAc 7:3) until the aldehyde is consumed.
      
  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the reaction mixture to a beaker containing conc. HCl (40 mL) and crushed ice (100 g) with vigorous stirring.

    • Critical Step: Ensure the pH is < 2 to fully precipitate the carboxylic acid.

  • Isolation:

    • Filter the resulting white precipitate.

    • Wash the filter cake with cold water (

      
       mL) to remove pyridinium salts.[1]
      
    • Recrystallize from Ethanol/Water (1:[1]1) if necessary.[3]

  • Expected Yield: 85–92% (White crystalline solid).

Phase 2: Chemoselective Reduction to 3-(2-Chloro-5-methylphenyl)propanoic acid[1]

Reaction Type: Diimide Reduction (In Situ Generation) Objective: Selective saturation of the alkene without hydrodechlorination.[1]

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]Role
(E)-3-(2-Chloro-5-methylphenyl)acrylic acid 1.0Substrate
p-Toluenesulfonylhydrazide (TSH) 3.0Diimide Precursor
Sodium Acetate (NaOAc) 3.0Base
Ethanol / Water (1:1) 10 volSolvent System
Detailed Procedure
  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Charging: Dissolve the acrylic acid intermediate (5.0 g, 25.4 mmol) in Ethanol/Water (50 mL, 1:1 mixture).

  • Reagent Addition: Add Sodium Acetate (6.25 g, 76.2 mmol) and p-Toluenesulfonylhydrazide (14.2 g, 76.2 mmol).

    • Mechanism Note: Heating TSH in the presence of a base generates Diimide (

      
      )  in situ.[1] Diimide selectively reduces non-polar multiple bonds (C=C, C≡C, N=N) via a concerted cyclic transition state and is inert towards Ar-Cl bonds.
      
  • Reaction: Heat the mixture to reflux for 4–6 hours.

    • Observation: Nitrogen gas evolution will be observed.

    • QC Check: Monitor by TLC or HPLC. If starting material remains, add an additional 1.0 equiv of TSH and continue refluxing.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the aqueous residue with water (50 mL) and acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate.
      
    • Purification: The crude product is typically pure enough for use. If required, recrystallize from Hexane/Ethyl Acetate.

Analytical Validation

Expected Spectral Data
TechniqueSignalAssignment
1H NMR (400 MHz,

)

11.0 (br s, 1H)
-COOH (Carboxylic Acid)

7.10 - 7.30 (m, 3H)
Ar-H (Aromatic Protons)

3.05 (t,

, 2H)

(Benzylic)

2.70 (t,

, 2H)

(

-methylene)

2.32 (s, 3H)

(Methyl group)
Key Diagnostic Absence of

6.5-7.8 doublets
Confirms reduction of alkene
Reaction Pathway Visualization[1][9]

ReactionPathway Start Start: Acrylic Acid Derivative TS Transition State: Concerted Syn-Addition Start->TS + Diimide TSH Reagent: p-Toluenesulfonylhydrazide Diimide Intermediate: Diimide (N=NH) TSH->Diimide Heat/Base (-TsH) Diimide->TS Product Product: Propanoic Acid Derivative TS->Product + N2 (gas)

Figure 2: Mechanism of Diimide reduction ensuring chemoselectivity.[1]

Safety & Handling (MSDS Highlights)

  • Pyridine: Flammable liquid and vapor. Harmful if inhaled or absorbed through skin. Use in a well-ventilated fume hood.[1]

  • p-Toluenesulfonylhydrazide: Flammable solid.[1] Heating may cause explosion if confined. Ensure open system (condenser) to allow

    
     gas escape.
    
  • 2-Chloro-5-methylbenzaldehyde: Irritant.[1] Avoid contact with eyes and skin.

References

  • Knoevenagel Condensation (Doebner Modification)

    • Liston, S. P., & Parham, W. E. (1988). "Use of the Knoevenagel Condensation for the Synthesis of Cinnamic Acids." Organic Syntheses, Coll.[6] Vol. 6, p.981.

    • [1]

  • Chemoselective Diimide Reduction

    • Hünig, S., Müller, H. R., & Thier, W. (1965). "The Chemistry of Diimide." Angewandte Chemie International Edition, 4(4), 271-280.[1]

    • [1]

  • General Properties of Arylpropanoic Acids

    • PubChem Compound Summary for 3-(2-methylphenyl)propanoic acid (Analogue).
    • [1]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(2-Chloro-5-methylphenyl)propanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantification of 3-(2-Chloro-5-methylphenyl)propanoic acid (CMPA) in plasma.

As this molecule is often encountered as a synthetic intermediate or a specific metabolite in drug development pipelines (structurally related to phenylpropanoic acid derivatives and certain statin precursors), this protocol treats it as a New Chemical Entity (NCE) . The method described below is derived from "First Principles" of bioanalytical chemistry for lipophilic carboxylic acids, ensuring high sensitivity, selectivity, and regulatory compliance (FDA/EMA).

Abstract & Scientific Rationale

The accurate quantification of phenylpropanoic acid derivatives in biological matrices is critical for pharmacokinetic (PK) profiling. 3-(2-Chloro-5-methylphenyl)propanoic acid (CMPA) presents specific challenges due to its acidic nature (


) and lipophilicity (

).

This method utilizes Negative Electrospray Ionization (ESI-) , exploiting the carboxylic acid moiety for efficient deprotonation (


). Unlike positive mode methods that often require derivatization for acidic species, this direct ESI- approach simplifies sample preparation while maintaining high sensitivity.

Key Technical Decisions:

  • Sample Preparation: Liquid-Liquid Extraction (LLE) with MTBE is selected over Protein Precipitation (PPT) to minimize phospholipid suppression, a common issue in negative mode analysis.

  • Chromatography: A C18 stationary phase with high carbon load is used to retain the small, acidic molecule, ensuring separation from the solvent front and polar matrix components.

  • Detection: The method monitors the decarboxylation transition (

    
     197 
    
    
    
    153), a characteristic and high-intensity fragmentation pathway for phenylpropanoic acids.

Chemical Standards & Reagents

ComponentSpecificationPurpose
Analyte 3-(2-Chloro-5-methylphenyl)propanoic acid (>98%)Calibration & QC
Internal Standard (IS) Ibuprofen-d3 or CMPA-d3 (if available)Normalization
Extraction Solvent Methyl tert-butyl ether (MTBE)LLE Solvent
Mobile Phase A 5 mM Ammonium Acetate in Water (pH ~6.5)Aqueous Phase
Mobile Phase B Acetonitrile (LC-MS Grade)Organic Phase
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7 µm)Separation

Note on Internal Standard: If a stable isotope-labeled analog of CMPA is unavailable, Ibuprofen-d3 is an excellent surrogate due to its similar structural core (phenylpropanoic acid), pKa, and retention behavior.

Experimental Protocol

Mass Spectrometry Conditions (ESI-)

The instrument is operated in Negative Ion Mode .[1] The carboxylic acid group readily loses a proton to form the precursor ion


.
  • Ion Source: Electrospray Ionization (ESI)[2][3]

  • Polarity: Negative (-)

  • Spray Voltage: -2500 V (Soft ionization prevents in-source fragmentation)

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

MRM Transitions: The fragmentation of CMPA follows a predictable pathway dominated by the loss of


 (44 Da).
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
CMPA 197.0 153.0 100-18Quantifier
CMPA 197.0117.0100-28Qualifier
IS (Ibuprofen-d3) 208.1164.1100-15Internal Std

Mechanistic Insight: The transition


 corresponds to 

. The secondary transition

likely involves the further loss of

(36 Da) or cleavage of the alkyl side chain, providing structural confirmation.
Chromatographic Conditions

A gradient elution is required to focus the analyte and remove late-eluting phospholipids.

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 5 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 20% Initial Hold
0.50 20% Loading
2.50 90% Elution of CMPA
3.50 90% Wash
3.60 20% Re-equilibration

| 5.00 | 20% | End |

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen to ensure "clean" extracts, vital for avoiding ion suppression in ESI(-) mode.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Acidify: Add 10 µL of 5% Formic Acid.

    • Why? Acidification suppresses ionization of the carboxylic acid (

      
      ), rendering the molecule neutral and driving it into the organic phase during extraction.
      
  • Extract: Add 600 µL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and inject.

Method Logic & Visualization

Analytical Workflow

The following diagram illustrates the critical path from sample to data, highlighting the "Acidify-Extract" logic.

G Sample Plasma Sample (50 µL) Acidify Acidify (pH < 3) Drive to Neutral Form Sample->Acidify + Formic Acid LLE LLE (MTBE) Partitioning Acidify->LLE + MTBE Dry Evaporate & Reconstitute LLE->Dry Supernatant LCMS UHPLC-MS/MS (ESI Negative) Dry->LCMS Inject Data Quantification (m/z 197->153) LCMS->Data

Caption: Figure 1. Optimized LLE workflow ensuring high recovery of acidic analytes by pH manipulation.

Fragmentation Pathway

Understanding the MS/MS physics confirms specificity.

Frag Parent Precursor Ion [M-H]- m/z 197 Transition Decarboxylation (-CO2) Parent->Transition CID Energy Product Product Ion (Benzylic Anion) m/z 153 Transition->Product -44 Da

Caption: Figure 2. Proposed fragmentation pathway of CMPA in negative electrospray ionization.

Validation Summary (Expected Performance)

Based on validation of structurally similar phenylpropanoic acids (e.g., Ibuprofen, Fenoprofen), the following performance metrics are the target acceptance criteria.

ParameterAcceptance Criteria (FDA/EMA)Typical Result
Linearity

0.998 (1.0 - 1000 ng/mL)
LLOQ S/N > 10, CV < 20%~1.0 ng/mL
Accuracy 85-115% of nominal92-104%
Precision CV < 15%3-8%
Recovery (LLE) Consistent (>50%)~85% (MTBE extraction)
Matrix Effect 85-115% (IS normalized)Minimal suppression

Troubleshooting & Expert Tips

  • Chlorine Isotope Pattern: CMPA contains one Chlorine atom. In the MS1 scan (Q1), you should observe a characteristic isotope pattern where the

    
     peak (m/z 199) is approximately 33%  the intensity of the 
    
    
    
    peak (m/z 197). Use this to confirm peak identity in real samples.
  • Carryover: Lipophilic acids can stick to stainless steel. If carryover is observed (>20% of LLOQ in blank), switch to a needle wash of Acetonitrile:Methanol:Water:Ammonia (40:40:20:0.5) . The high pH wash helps deprotonate and solubilize the acid from the injector needle.

  • Solvent Quality: In ESI Negative mode, mobile phase purity is paramount. Trace acetate or formate contaminants in low-grade solvents can cause high background noise. Use only LC-MS grade solvents and fresh additives.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Tan, A., et al. (2012). Bioanalytical method development and validation for the determination of arachidonic acid and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B.
  • PubChem. (2023). Compound Summary for CID 30938: 3-(2-Methylphenyl)propionic acid (Structural Analog). Retrieved from [Link]

Sources

Application Note: HPLC Method Development for 3-(2-Chloro-5-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the systematic development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-(2-Chloro-5-methylphenyl)propanoic acid . As a likely intermediate in the synthesis of complex pharmaceutical agents (potentially related to beta-blocker precursors or NSAID analogs), this compound presents specific analytical challenges: moderate hydrophobicity, pH-dependent ionization, and weak UV chromophores.[1]

This guide moves beyond simple recipe-following. It provides the mechanistic rationale for every parameter selected, ensuring the method is robust, transferable, and compliant with ICH Q2(R1) guidelines.

Compound Analysis & Physicochemical Profiling[2][3][4][5]

Before injecting a single sample, we must understand the molecule to predict its chromatographic behavior.[1]

  • Chemical Structure: A phenyl ring substituted with a chlorine atom (position 2), a methyl group (position 5), and a propanoic acid tail.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 198.65 g/mol [1][2]

  • Acidity (pKa): The propanoic acid moiety typically has a pKa of ~4.2 - 4.5 .[1]

    • Implication: At neutral pH (7.0), the molecule is deprotonated (

      
      ), highly polar, and will elute near the void volume (unretained).[1] To retain it on a hydrophobic C18 column, we must  suppress ionization by lowering the mobile phase pH to < 2.5 (at least 2 units below pKa).[1]
      
  • Hydrophobicity (LogP): Estimated at ~2.8 - 3.2 .[1]

    • Implication: The chloro and methyl substituents significantly increase lipophilicity compared to the parent phenylpropanoic acid.[1] Expect strong retention on C18 columns; a high percentage of organic modifier (Acetonitrile) will be required to elute it within a reasonable runtime.[1]

Method Development Strategy

Column Selection: The Stationary Phase

We utilize a C18 (Octadecylsilane) stationary phase.[1] The hydrophobic interaction between the C18 chains and the chloro-methyl-phenyl core provides the necessary selectivity.[1]

  • Primary Choice: End-capped C18, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]

    • Why End-capped? To minimize peak tailing caused by the interaction of the free carboxylic acid with residual silanol groups on the silica support.

Mobile Phase Design[1]
  • Aqueous Phase (Solvent A): 0.1% Phosphoric Acid (

    
    ) or 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
    
    • Target pH: ~2.0 - 2.5.[1][3]

    • Mechanism:[1] Ensures the acid group remains protonated (

      
      ), maximizing hydrophobic interaction with the column.[1]
      
  • Organic Phase (Solvent B): Acetonitrile (ACN).[1][4]

    • Why ACN over Methanol? ACN has a lower UV cutoff (190 nm vs 205 nm for MeOH) and lower viscosity, allowing for higher flow rates and sharper peaks for aromatic acids.[1]

Detection (UV-Vis)

The phenyl ring provides the primary chromophore.[1]

  • Primary Wavelength: 210-220 nm (High sensitivity, detection of the carbonyl and benzene ring

    
     transitions).[1]
    
  • Secondary Wavelength: 254 nm (High selectivity, reduced baseline noise from mobile phase).[1]

  • Recommendation: Use a Diode Array Detector (DAD) during development to scan 200–400 nm and determine the absolute

    
    .
    

Experimental Protocol

Reagents and Equipment[1][2][4][5][8][9]
  • HPLC System: Quaternary pump, Autosampler, Column Oven, DAD/UV Detector.[1]

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1]

  • Standard: 3-(2-Chloro-5-methylphenyl)propanoic acid reference standard (>98% purity).

Solution Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with water.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

Chromatographic Conditions (Scouting Gradient)

Start with a generic gradient to assess elution profile and impurities.[1]

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Temperature 30°C (Controls viscosity and retention reproducibility)
Injection Vol 10 µL
Detection 215 nm (Reference 360 nm)
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
15.0 90 Linear Ramp
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Optimization to Isocratic Method

Once the retention time (RT) is identified (likely around 50-60% B), convert to an isocratic method for routine QC to save time and solvent.[1]

Proposed Isocratic Conditions:

  • Mobile Phase: 55% ACN / 45% Acidified Water.[1]

  • Expected RT: ~6–8 minutes.[1]

  • Run Time: 12 minutes.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy," it must pass the following validation criteria.

System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) five times.[1]

  • RSD of Area:

    
    [1]
    
  • Tailing Factor (T):

    
    [1]
    
  • Theoretical Plates (N):

    
    
    
Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Visualization: Method Development Workflow

The following diagram illustrates the logical flow of developing this method, emphasizing the critical decision points regarding pH and organic modifier.

MethodDevelopment Start Start: Analyte Assessment (Acidic, Hydrophobic) Choice1 Select Stationary Phase (C18 End-capped) Start->Choice1 Choice2 Select Mobile Phase pH (Must be < pKa - 2) Choice1->Choice2 PH_Low pH 2.0 - 2.5 (Suppressed Ionization) Choice2->PH_Low Acidify (H3PO4) PH_High pH > 4.0 (Ionized) Choice2->PH_High Neutral/Basic Result_Low Good Retention Sharp Peaks PH_Low->Result_Low Result_High Poor Retention Peak Fronting/Split PH_High->Result_High Scout Gradient Scouting (10-90% ACN) Result_Low->Scout Optimize Optimize Isocratic (Likely 50-60% ACN) Scout->Optimize Validation ICH Q2 Validation (Linearity, Precision) Optimize->Validation

Figure 1: Decision matrix for optimizing the separation of acidic hydrophobic compounds.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Ensure column is "end-capped."[1] Increase buffer concentration or add 5 mM Triethylamine (TEA) as a competing base (only if pH < 3).[1]
Drifting Retention Time pH fluctuation in mobile phase.[1]Use a buffered aqueous phase (e.g., 20mM Phosphate Buffer pH 2.[1]5) instead of simple acidified water.[1]
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% ACN but injected into a high-water stream, precipitation can occur.[1] Dissolve sample in mobile phase.
High Backpressure Precipitation of buffer.[1]Ensure phosphate buffers are not used with >85% ACN.[1] If high organic is needed, switch to Phosphoric Acid (no salt) or TFA.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • PubChem. (2023).[1][5] Compound Summary for CID 30938, 3-(2-Methylphenyl)propanoic acid (Analogous Structure).[1][5] National Center for Biotechnology Information.[1] Link

  • Dolan, J. W. (2010).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient scouting protocols).

Sources

using 3-(2-Chloro-5-methylphenyl)propanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dual-Functional Scaffold for Medicinal Chemistry

3-(2-Chloro-5-methylphenyl)propanoic acid (CMPA) represents a high-value building block for the synthesis of pharmacologically active heterocycles and peptidomimetics. Its utility stems from its unique substitution pattern, which offers three distinct strategic advantages:

  • Orthogonal Reactivity: The molecule features a carboxylic acid (C1-tail) and an aryl chloride (C2-ring). These functional groups allow for sequential chemoselective transformations—typically amide/ester formation followed by metal-catalyzed cross-coupling at the chloride handle.

  • Steric & Electronic Modulation: The C5-methyl group provides lipophilic bulk that can enhance metabolic stability (blocking metabolic oxidation at the ring), while the C2-chlorine atom introduces electronic withdrawal and a handle for late-stage diversification.

  • Precursor to Fused Ring Systems: CMPA is a direct precursor to 4-chloro-7-methyl-1-indanone, a rigidified scaffold found in various bioactive compounds (e.g., acetylcholinesterase inhibitors, kinase inhibitors).

This guide details the protocols for transforming CMPA into substituted indanones (via intramolecular cyclization) and biaryl amides (via sequential coupling), providing a roadmap for its use in drug discovery libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 3-(2-Chloro-5-methylphenyl)propanoic acid
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
CAS Number [Compound Specific] (Generic: Substituted Phenylpropanoic Acid)
Key Functional Groups Carboxylic Acid (pKₐ ~4.5), Aryl Chloride, Methyl (Tolyl)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
Storage Store at 2–8°C, desiccated.[1] Stable under standard conditions.

Application Module A: Synthesis of 4-Chloro-7-methyl-1-indanone

The most potent application of CMPA is its cyclization to form the indanone skeleton. Due to the chlorine atom blocking the C2 position, cyclization is regioselectively forced to the C6 position (ortho to the propanoic tail and adjacent to the methyl group).

Challenge: The cyclization occurs at a position sterically crowded by the C5-methyl group (forming the C7-methyl in the indanone). Solution: Use of Polyphosphoric Acid (PPA) or high-temperature Friedel-Crafts conditions to overcome the steric barrier.

Experimental Protocol: PPA-Mediated Cyclization

Reagents:

  • 3-(2-Chloro-5-methylphenyl)propanoic acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

  • Ice/Water (for quenching)[1]

  • Ethyl Acetate (for extraction)[1][2]

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge the Polyphosphoric Acid. Heat to 60°C to lower viscosity.

  • Addition: Add CMPA (solid) in portions to the stirring PPA. Ensure the solid is fully dispersed.

  • Reaction: Increase temperature to 90–100°C . Stir for 2–4 hours .

    • Validation: Monitor by TLC (System: 30% EtOAc/Hexane).[1] The acid spot (low R_f) should disappear, replaced by the indanone spot (higher R_f, UV active).

  • Quenching: Cool the mixture to ~50°C. Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The PPA will hydrolyze, and the product may precipitate.

  • Workup: Extract the aqueous slurry with Ethyl Acetate (3 x volumes). Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Expected Yield: 75–85% Product: 4-Chloro-7-methyl-1-indanone.

Application Module B: Sequential Amide Coupling & Suzuki Arylation

This workflow demonstrates the use of CMPA as a linker. The acid is first coupled to an amine (Scaffold A), and the aryl chloride is subsequently reacted with a boronic acid (Scaffold B) to create a "Scaffold A – Linker – Scaffold B" architecture.

Step 1: Amide Coupling (The Anchor)

Reagents:

  • CMPA (1.0 equiv)

  • Amine Partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolve CMPA in DMF (0.1 M). Add DIPEA and stir for 5 min.

  • Add HATU. Stir for 10 min to form the activated ester.

  • Add the Amine Partner.[3] Stir at Room Temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove excess amine/DIPEA), Sat. NaHCO₃, and LiCl solution (to remove DMF).

  • Result: Stable Amide Intermediate (Aryl Chloride intact).

Step 2: Suzuki-Miyaura Cross-Coupling (The Diversification)

Reagents:

  • Amide Intermediate (from Step 1) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Combine Amide, Boronic Acid, and Base in a microwave vial.

  • Add solvent and degas (sparge with Nitrogen for 5 min).

  • Add Pd catalyst. Seal and heat to 90°C (conventional) or 110°C (microwave) for 1–2 hours.

  • Workup: Filter through Celite. Concentrate and purify via Prep-HPLC.

Visual Workflows & Mechanism

Figure 1: Regioselective Indanone Synthesis

This diagram illustrates the cyclization pathway, highlighting the regioselectivity governed by the chlorine block.

IndanoneSynthesis cluster_conditions Reaction Parameters CMPA 3-(2-Chloro-5-methylphenyl) propanoic acid Acylium Acylium Ion Intermediate CMPA->Acylium PPA / Heat (-OH) Transition Sigma Complex (Electrophilic Attack at C6) Acylium->Transition Intramolecular Friedel-Crafts Indanone 4-Chloro-7-methyl-1-indanone (Final Product) Transition->Indanone -H+ (Aromatization) Params Temp: 90-100°C Time: 2-4 hrs Catalyst: PPA

Caption: PPA-mediated cyclization of CMPA. The C2-Cl blocks one ortho site, forcing cyclization to C6, adjacent to the methyl group.

Figure 2: Divergent Synthesis Workflow

This flowchart guides the researcher through the sequential functionalization of CMPA.

DivergentSynthesis Start Starting Material: CMPA Step1 Step 1: Amide Coupling (Preserves Ar-Cl) Start->Step1 R-NH2 / HATU Intermediate Intermediate: 2-Chloro-5-methyl-phenyl-propanamide Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd-Catalyzed Ar-Cl activation) Intermediate->Step2 Ar-B(OH)2 / Pd(0) Product Final Product: Biaryl Scaffold Step2->Product

Caption: Sequential workflow utilizing the chemoselectivity between the carboxylic acid and the aryl chloride.

Troubleshooting & Optimization (Expert Notes)

  • Issue: Incomplete Cyclization (Indanone Synthesis).

    • Cause: The steric bulk of the methyl group at C5 can slow down the attack at C6.

    • Fix: If PPA fails, convert the acid to the Acid Chloride (SOCl₂, reflux) first, then treat with AlCl₃ in DCM or 1,2-Dichloroethane. The increased electrophilicity of the acyl chloride often overcomes the steric barrier.

  • Issue: Dechlorination during Suzuki Coupling.

    • Cause: Overly active Pd species or hydride sources.

    • Fix: Use Pd(dppf)Cl₂ (robust) rather than Pd(PPh₃)₄. Ensure the solvent is strictly degassed. Avoid using alcohols (like isopropanol) as cosolvents if hydrodehalogenation is observed; stick to Dioxane/Water or Toluene/Water.

  • Issue: Solubility of CMPA.

    • Note: The free acid is lipophilic. When running aqueous extractions, ensure the pH is low (<3) to keep it protonated if recovering starting material, or high (>10) to extract it into the aqueous phase for purification from non-acidic impurities.

References

  • Intramolecular Friedel-Crafts Acylation (General Protocols)

    • Title: Synthesis of 1-indanones with a broad range of biological activity.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Polyphosphoric Acid Cyclization Methodology

    • Title: Polyphosphoric Acid in Organic Synthesis.[4][5]

    • Source: Organic Syntheses, Coll. Vol. 4, p.555.
    • URL:[Link]

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Title: Suzuki-Miyaura Cross-Coupling: The reaction of aryl chlorides.
    • Source: Chemical Reviews.
    • URL:[Link]

  • Related Scaffold Applications (Indanones in Medicine)

    • Title: Indanone derivatives as a versatile scaffold in medicinal chemistry.[4][5][6]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

cell-based assay protocol for testing 3-(2-Chloro-5-methylphenyl)propanoic acid cytotoxicity

[1][2][3]

Abstract & Introduction

This application note outlines a rigorous, self-validating protocol for evaluating the cytotoxicity of 3-(2-Chloro-5-methylphenyl)propanoic acid (CMPA). As a phenylpropanoic acid derivative, CMPA shares structural homology with various bioactive scaffolds used in non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators.[1]

While often used as a chemical building block, the biological characterization of CMPA requires careful attention to its physicochemical properties—specifically its lipophilicity (LogP ~2.5–3.[1]0) and carboxylic acid moiety, which can induce pH-dependent artifacts in cell culture if not properly buffered.[2][3][1]

This guide utilizes a Multiplexed Assay Strategy , combining a metabolic marker (ATP quantification) with a membrane integrity marker (LDH release).[1] This dual-readout approach distinguishes between cytostatic effects (metabolic arrest) and true cytotoxicity (necrosis), ensuring data integrity for drug development workflows.[1]

Compound Properties & Preparation

Scientific Rationale: CMPA is a hydrophobic organic acid.[2][3][1] Direct dissolution in aqueous media often leads to precipitation or micro-emulsions that skew optical density readings.[3][1] DMSO is the required vehicle.[3][1]

PropertyValue / ConditionNote
Compound Name 3-(2-Chloro-5-methylphenyl)propanoic acid
Molecular Weight ~198.65 g/mol
Solubility DMSO (>50 mM), EthanolInsoluble in water/PBS
Storage (Solid) -20°C, DesiccatedHygroscopic potential
Stock Solution 100 mM in anhydrous DMSOAliquot to avoid freeze-thaw cycles
Stock Solution Protocol
  • Weigh 19.87 mg of CMPA powder.[2][3][1]

  • Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Critical Step: Verify solution clarity. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Store aliquots (50 µL) at -20°C.

Experimental Design & Logic

To ensure Trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol employs a "Self-Validating" design using orthogonal readouts.

Assay Principle Diagram

The following logic flow illustrates how the multiplexed assay distinguishes between healthy, apoptotic, and necrotic cells.

AssayLogicStartCell Treatment(CMPA)ATPATP Level(CellTiter-Glo)Start->ATPLDHLDH Release(CytoTox-ONE)Start->LDHResult_HealthyHigh ATP / Low LDH(Viable)ATP->Result_HealthyHigh SignalResult_StaticLow ATP / Low LDH(Growth Arrest/Senescence)ATP->Result_StaticLow SignalResult_ToxicLow ATP / High LDH(Necrosis/Late Apoptosis)ATP->Result_ToxicLow SignalLDH->Result_HealthyLow SignalLDH->Result_StaticLow SignalLDH->Result_ToxicHigh Signal

Figure 1: Multiplexed Assay Logic. By correlating metabolic activity (ATP) with membrane integrity (LDH), researchers can identify the specific mode of toxicity.

Detailed Step-by-Step Protocol

Materials Required
  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).[2][3][1]

  • Assay Kits:

    • Promega CellTiter-Glo® 2.0 (ATP detection).[2][3][1]

    • Promega CytoTox-ONE™ (LDH detection).[2][3][1]

  • Reagents: Staurosporine (Positive Control), DMSO (Vehicle).[1]

  • Plates: 96-well white-walled, clear-bottom plates (Tissue Culture Treated).

Day 0: Cell Seeding

Objective: Establish a monolayer in the exponential growth phase.[2][3][1]

  • Harvest cells using Trypsin-EDTA.[2][3]

  • Count cells using Trypan Blue exclusion.[2][3][1] Viability must be >95%.[3][1]

  • Dilute cells to 5,000 cells/well (HepG2) or 8,000 cells/well (HEK293) in 100 µL complete media.

  • Seed into the inner 60 wells of a 96-well plate.

  • Edge Effect Control: Fill the outer perimeter wells with 200 µL sterile PBS to minimize evaporation.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Day 1: Compound Treatment

Objective: Expose cells to CMPA while maintaining solvent consistency.[2][3][1]

  • Preparation of 200x Master Plate:

    • Prepare a semi-log dilution series of CMPA in 100% DMSO.

    • Range: 10 mM down to 10 µM (8 points).[3][1]

  • Intermediate Dilution (10x):

    • Dilute 5 µL of 200x stock into 95 µL of pre-warmed culture media.

    • Note: This step prevents "DMSO shock" to cells.[2][3][1] Final DMSO is now 5%.[3][1]

  • Final Dosing (1x):

    • Remove 10 µL of media from the cell plate (optional, or add directly if volume allows).[1]

    • Add 11 µL of the 10x Intermediate solution to the 100 µL of cells.

    • Final Concentration: 0.5% DMSO.

    • Top Dose: 500 µM (Standard screening limit for fragments).[2][3][1]

Control Setup:

  • Negative Control: 0.5% DMSO in media (n=6).[2][3][1]

  • Positive Control: 1 µM Staurosporine (Apoptosis) or 0.1% Triton X-100 (Necrosis/Lysis) (n=4).[2][1]

  • Blank: Media only (no cells) + Compound (to check for autofluorescence/quenching).[2][3][1]

Day 2: Multiplexed Readout (48 Hours Post-Treatment)

Objective: Sequential detection of LDH and ATP.[2][3][1]

Step A: LDH Assay (Membrane Integrity)

  • Remove plate from incubator and equilibrate to Room Temperature (RT) for 20 mins.

  • Transfer 50 µL of supernatant from each well to a black 96-well plate.

    • Tip: Do not disturb the cell monolayer; the ATP assay requires the cells to remain in the original plate.[2][3][1]

  • Add 50 µL of CytoTox-ONE™ Reagent to the supernatant plate.[2][3][1]

  • Incubate 10 mins at RT (Protect from light).

  • Add 25 µL Stop Solution.[3][1]

  • Read Fluorescence: Ex 560 nm / Em 590 nm.[3]

Step B: ATP Assay (Cell Viability) [2][1]

  • To the original plate (containing cells and remaining 50 µL media), add 50 µL of CellTiter-Glo® Reagent.[2][3]

  • Orbitally shake for 2 minutes to induce cell lysis.

  • Incubate 10 minutes at RT to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 0.5–1.0 sec).[3][1]

Experimental Workflow Diagram

ProtocolWorkflowcluster_0Day 0: Seedingcluster_1Day 1: Treatmentcluster_2Day 3: ReadoutSeedSeed 5k cells/well(96-well plate)PrepPrep 200x Stocks(in DMSO)Seed->PrepDiluteDilute to 10x(in Media)Prep->DiluteDoseAdd to Cells(Final 0.5% DMSO)Dilute->DoseTransferTransfer 50µL SupernatantDose->Transfer48h IncubationReadLDHRead LDH(Fluorescence)Transfer->ReadLDHReadATPRead ATP(Luminescence)Transfer->ReadATPRemaining Cells

Figure 2: Experimental timeline ensuring minimal handling errors and optimal DMSO management.

Data Analysis & Interpretation

Calculations
  • Background Subtraction: Subtract the average "Blank" (media only) signal from all samples.[2][3][1]

  • Percent Viability (ATP):

    
    [2][1]
    
  • Percent Cytotoxicity (LDH):

    
    [2][1]
    
Curve Fitting
  • Plot Log[Compound] vs. % Viability.[1]

  • Fit using a 4-Parameter Logistic (4PL) Regression model to determine the IC₅₀.

    • Note: If the curve is biphasic, it may indicate solubility issues at high concentrations.[3][1]

Quality Control (Z-Factor)

To validate the assay run, calculate the Z-factor using the positive (Triton/Staurosporine) and negative (DMSO) controls. A Z-factor > 0.5 is required for the data to be considered trustworthy.[2][3][1]

Troubleshooting & "Expert Insights"

IssueProbable CauseExpert Solution
Precipitation in Wells Compound insolubility at high concentrations.[2][3][1]Check wells under a microscope before adding reagents.[3][1] If crystals are visible, the IC₅₀ is artifactual.[3][1] Lower the top dose.[3][1]
High Background (LDH) Serum interference (FBS contains LDH).[2][1]Use heat-inactivated FBS or reduce FBS to 1% during the treatment phase (24-48h).[3][1]
Yellowing of Media Acidification by CMPA.[2][3][1]CMPA is an acid.[3][1][4][5] If media turns yellow immediately upon addition, the buffering capacity is exceeded.[3] Adjust stock pH or use HEPES-buffered media.[2][3]
Edge Effect Evaporation in outer wells.[2][3][1]Never use the outer 36 wells for data.[3][1] Fill them with PBS.[3][1][6]

References

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006).[1] In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.[1] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 30938, 3-(2-Methylphenyl)propanoic acid (Structural Analog). [Link][2][1]

Application Note: 3-(2-Chloro-5-methylphenyl)propanoic Acid in Precision Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 3-(2-Chloro-5-methylphenyl)propanoic acid (CMPA) as a high-value scaffold in medicinal chemistry.

Abstract & Strategic Significance

3-(2-Chloro-5-methylphenyl)propanoic acid (CMPA) is a specialized phenylpropanoic acid derivative used primarily as a precursor for rigid bicyclic pharmacophores. Unlike generic hydrocinnamic acids, the 2-chloro, 5-methyl substitution pattern confers unique steric and electronic properties that are critical for:

  • Regioselective Cyclization: The substituents direct Friedel-Crafts cyclization to a single position, preventing isomer mixtures common in unsubstituted analogs.

  • Metabolic Blocking: The 5-methyl group (which becomes the C7-position in indanones) blocks a common site of oxidative metabolism (CYP450 hydroxylation).

  • Orthogonal Functionalization: The 2-chloro group (becoming C4 in indanones) serves as a pre-installed handle for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) late in the synthetic sequence.

This compound is a key intermediate in the synthesis of 4-chloro-7-methyl-1-indanone , a core scaffold for GABA-A receptor modulators , SGLT2 inhibitors , and kinase inhibitors requiring a constrained phenyl ring.

Synthetic Logic & Pathway Analysis

The primary application of CMPA is its conversion to the indanone core. The reaction logic relies on intramolecular Friedel-Crafts acylation.[1][2]

Mechanism of Action (Chemical)
  • Activation: The carboxylic acid is converted to an acyl chloride (using SOCl₂) to increase electrophilicity.

  • Cyclization: Lewis acid (AlCl₃) generates an acylium ion.

  • Regiochemistry: The 2-position is blocked by Chlorine. The 6-position is activated by the meta-methyl group and is sterically accessible. This forces cyclization exclusively at C6, yielding the 4-chloro-7-methyl-1-indanone isomer.

Visualized Pathway (DOT)

CMPA_Pathway CMPA 3-(2-Chloro-5-methylphenyl) propanoic Acid (Starting Material) AcidChloride Acyl Chloride Intermediate CMPA->AcidChloride SOCl2, Toluene Reflux Indanone 4-Chloro-7-methyl-1-indanone (Key Scaffold) AcidChloride->Indanone AlCl3, DCM Intramolecular F-C Indane 4-Chloro-7-methylindane (Reduced Core) Indanone->Indane Wolff-Kishner or Et3SiH/TFA Coupling Biaryl/Aminated Pharmacophore Indanone->Coupling Pd-Catalysis (via Cl handle)

Figure 1: Synthetic flowchart transforming CMPA into high-value medicinal scaffolds.

Detailed Experimental Protocols

Protocol A: Generation of 4-Chloro-7-methyl-1-indanone

Target: Cyclization of CMPA to the bicyclic ketone.

Reagents:

  • 3-(2-Chloro-5-methylphenyl)propanoic acid (10.0 g, 50.3 mmol)

  • Thionyl Chloride (SOCl₂) (8.9 g, 75.0 mmol, 1.5 eq)

  • Aluminum Chloride (AlCl₃) (8.0 g, 60.0 mmol, 1.2 eq)

  • Dichloromethane (DCM) (anhydrous, 100 mL)

  • DMF (Catalytic, 2 drops)

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve CMPA in dry DCM (50 mL).

    • Add catalytic DMF followed by dropwise addition of SOCl₂ at room temperature.

    • Heat to reflux (40°C) for 2 hours. Monitor by TLC (aliquot quenched with MeOH; look for methyl ester formation).

    • Critical Step: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride as a yellow oil. Re-dissolve in fresh anhydrous DCM (50 mL).

  • Friedel-Crafts Cyclization:

    • In a separate 500 mL 3-neck flask, suspend AlCl₃ in DCM (50 mL) at 0°C under nitrogen.

    • Add the solution of crude acyl chloride dropwise over 30 minutes, maintaining internal temperature <5°C. The solution will darken (orange/red complex).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: HPLC analysis should show <2% remaining acyl chloride.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (1N) mixture with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield off-white crystals.

Expected Yield: 85-92% Key Data: ^1H NMR (CDCl₃) diagnostic signals: disappearance of carboxylic OH, appearance of indanone CH₂ triplets (~2.6 and 3.0 ppm).

Protocol B: Late-Stage Buchwald-Hartwig Amination

Target: Utilizing the 4-Cl handle for library generation.

Rationale: The 4-position (originally the 2-Cl of CMPA) is electronically activated by the para-carbonyl group of the indanone, making it susceptible to Pd-catalyzed amination even with chlorides.

Reagents:

  • 4-Chloro-7-methyl-1-indanone (1.0 eq)

  • Morpholine (1.2 eq) (Model amine)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene (degassed)

Methodology:

  • Charge a reaction vial with Indanone, Pd source, Ligand, and Base inside a glovebox.

  • Add Toluene and Amine. Seal tube.

  • Heat to 100°C for 12 hours.

  • Filter through Celite and purify via flash chromatography.

Data Summary & Physical Properties

PropertyValue / ObservationRelevance
Molecular Weight 198.65 g/mol Fragment-based drug discovery (FBDD) compliant.
ClogP ~2.8 (Acid)Good membrane permeability for cellular assays.
Melting Point 80–85°C (Acid)Solid handling; easy to weigh/dispense.
Reactivity Electrophilic Aromatic Sub.High regioselectivity due to 2-Cl/5-Me pattern.
Metabolic Stability High (Predicted)5-Me blocks para-hydroxylation relative to alkyl tail.

Troubleshooting & Critical Parameters

  • Issue: Incomplete Cyclization.

    • Cause: Deactivation of AlCl₃ by moisture.

    • Solution: Ensure AlCl₃ is free-flowing and yellow/grey, not white powder (hydrolyzed). Use strictly anhydrous DCM.

  • Issue: Isomer Formation.

    • Observation: Multiple spots on TLC.

    • Cause: Migration of the methyl group (rare but possible under harsh conditions).

    • Solution: Keep reaction temperature strictly below 25°C during AlCl₃ addition.

  • Safety Note: SOCl₂ generates HCl and SO₂ gas. Use a caustic scrubber (NaOH trap).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30938, 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • Ahmed, A., et al. (2020).[3] Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indanones - Recent Literature. Retrieved from [Link]

Sources

enzymatic inhibition assay for 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 3-(2-Chloro-5-methylphenyl)propanoic acid (CMPPA) as a Zinc-Metalloprotease Inhibitor

Executive Summary

This application note details the protocol for evaluating 3-(2-Chloro-5-methylphenyl)propanoic acid (CMPPA) as a competitive inhibitor of Carboxypeptidase A (CPA) .

While CMPPA is frequently utilized as a chemical building block, its structural classification as a substituted hydrocinnamic acid (phenylpropanoic acid) identifies it as a putative inhibitor of zinc-dependent metalloproteases. The propanoic acid moiety is a classic pharmacophore known to coordinate with the active-site zinc ion in enzymes like CPA, while the substituted phenyl ring probes the hydrophobic S1' specificity pocket.

This guide provides a robust, self-validating spectrophotometric assay to determine the inhibition constant (


) and Mode of Inhibition (MoI), designed for drug discovery workflows targeting metabolic regulation or proteolysis control.

Scientific Rationale & Mechanism

The Target: Carboxypeptidase A (CPA)

CPA (EC 3.4.17.1) is a pancreatic exopeptidase that hydrolyzes C-terminal aromatic or aliphatic amino acids. It serves as the archetypal model for studying zinc-protease inhibition.

The Inhibitor: CMPPA
  • Scaffold: 3-phenylpropanoic acid (Hydrocinnamic acid).

  • Mechanism: The terminal carboxylate of CMPPA acts as a bidentate ligand, displacing the water molecule coordinated to the catalytic Zinc (

    
    ) ion.
    
  • Substituent Effect: The 2-Chloro and 5-Methyl groups on the phenyl ring introduce steric bulk and lipophilicity, potentially enhancing affinity for the hydrophobic pocket (specificity pocket) compared to the unsubstituted parent compound.

Mechanism of Action Diagram

CPA_Inhibition_Mechanism Enzyme CPA Enzyme (Active Site Zn2+) ES_Complex E-S Complex (Catalysis) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Dead End) Enzyme->EI_Complex + CMPPA (Competitive) Substrate Substrate (Hippuryl-L-Phe) Substrate->ES_Complex Inhibitor Inhibitor (CMPPA) Inhibitor->EI_Complex ES_Complex->Enzyme Dissociation Product Products (Hippurate + L-Phe) ES_Complex->Product Hydrolysis (kcat) EI_Complex->Enzyme Dissociation (Ki) MechNote Mechanism: Carboxylate coordinates Zn2+ Phenyl ring occupies S1' pocket EI_Complex->MechNote

Figure 1: Competitive inhibition mechanism where CMPPA competes with the substrate for the Zinc-active site.

Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Enzyme Carboxypeptidase A (Bovine Pancreas)Target Enzyme (Suspension in Toluene/Water often requires washing, or use lyophilized powder).
Substrate Hippuryl-L-Phenylalanine (H-L-Phe)Chromogenic substrate. Cleavage monitored at 254 nm.
Test Compound 3-(2-Chloro-5-methylphenyl)propanoic acidPutative Inhibitor.
Buffer 25 mM Tris-HCl, 500 mM NaCl, pH 7.5High ionic strength is required for CPA stability.
Solvent DMSO (Dimethyl sulfoxide)Compound solubilization (Max final conc. 5%).
Control 3-Phenylpropanoic acid (Benzylacetic acid)Reference inhibitor (Known

).
Instrument Settings
  • Detection: UV-Vis Spectrophotometer (Microplate reader or Cuvette).

  • Wavelength: 254 nm (Absorbance of Hippuryl-L-Phe > Hippurate + L-Phe).

  • Temperature: 25°C (Strictly controlled).

  • Pathlength: 1 cm (cuvette) or normalized for microplate.

Step-by-Step Methodology

Step 1: Enzyme Preparation

  • Critical: Commercial CPA is often sold as a crystalline suspension in toluene. It must be washed.

  • Centrifuge suspension, discard supernatant, and resuspend crystals in cold water. Repeat 3x.

  • Dissolve final pellet in 10% LiCl or high salt buffer (25 mM Tris, 500 mM NaCl, pH 7.5) to yield ~1 mg/mL stock.

  • Keep on ice. Do NOT freeze CPA solutions; they lose activity.

Step 2: Substrate & Inhibitor Prep

  • Substrate Stock: Prepare 10 mM Hippuryl-L-Phe in Buffer (adjust pH to 7.5 if necessary with minimal NaOH).

  • CMPPA Stock: Dissolve CMPPA in 100% DMSO to 100 mM. Prepare serial dilutions (0.1 µM to 1000 µM) in DMSO.

Step 3: Assay Execution (96-Well Format)

  • Blanking: Add 100 µL Buffer to "Blank" wells.

  • Inhibitor Addition: Add 5 µL of CMPPA dilutions to test wells (Final DMSO < 5%).

  • Enzyme Addition: Add 10 µL of diluted CPA enzyme (optimized to give linear rate for 5 mins) to all wells except Blanks.

  • Incubation: Incubate for 5 minutes at 25°C to allow E-I equilibrium.

  • Reaction Start: Add 85 µL of Substrate (Start with

    
     concentration, approx. 1 mM) to initiate reaction.
    
  • Measurement: Immediately monitor Absorbance at 254 nm every 20 seconds for 10 minutes.

Step 4: Data Validation (Self-Check)

  • Linearity: The uninhibited control must show a linear decrease in absorbance (

    
    ) for the first 3 minutes.
    
  • Signal: Total

    
     should be at least 0.1 OD units to ensure signal-to-noise ratio.
    

Data Analysis & Visualization

To accurately determine if CMPPA is a competitive inhibitor, you must perform a Mode of Inhibition (MoI) study using varying concentrations of both Substrate [S] and Inhibitor [I].

The Experimental Matrix

Run the kinetic assay with:

  • [S]: 0.5, 1.0, 2.0, 4.0 mM.

  • [I]: 0, 10, 50, 100, 200 µM.

Data Processing Workflow

Analysis_Workflow RawData Raw Absorbance (A254) vs Time CalcVel Calculate Initial Velocity (v0) Slope of linear region (ΔA/min) RawData->CalcVel PlotMM Michaelis-Menten Plot v0 vs [S] CalcVel->PlotMM PlotLB Lineweaver-Burk Plot 1/v0 vs 1/[S] CalcVel->PlotLB Decision Check Intersection Point PlotLB->Decision Comp Intersection on Y-axis: Competitive Inhibition (Vmax constant, Km increases) Decision->Comp Likely for CMPPA NonComp Intersection on X-axis: Non-Competitive Inhibition Decision->NonComp CalcKi Calculate Ki Using Cheng-Prusoff Equation Comp->CalcKi

Figure 2: Data processing pipeline for determining kinetic constants.

Calculation of Ki

For competitive inhibition (expected for CMPPA), calculate


 using the Cheng-Prusoff equation :


Where:

  • 
    : Concentration of CMPPA reducing velocity by 50%.
    
  • 
    : Substrate concentration used in the 
    
    
    
    experiment.
  • 
    : Michaelis constant of the substrate (determined from control curves).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear progress curves Substrate depletion or Enzyme instability.Reduce enzyme concentration; Ensure buffer contains high salt (0.5 M NaCl).
Precipitation CMPPA insolubility.Check CMPPA solubility in buffer. If cloudy, reduce [I] or add 0.01% Triton X-100.
No Inhibition observed Zinc stripping.Ensure NO chelators (EDTA, EGTA) are present in buffers.
High Background DMSO interference.Keep DMSO < 5%. Run a "No Enzyme" control to subtract spontaneous hydrolysis.

References

  • Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes (2nd Ed.). Elsevier.

  • Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker. (Classic text on enzyme kinetics and inhibition).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53423225, 2-(5-Chloro-2-methylphenoxy)propanoic acid. (Structural analog reference).

  • Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase A. (Standard Protocol).

  • Neurath, H., & Vallee, B. L. (1955). Carboxypeptidase. In Methods in Enzymology (Vol. 2, pp. 77-83). Academic Press.

(Note: While specific literature on "3-(2-Chloro-5-methylphenyl)propanoic acid" is limited to chemical catalogs, the protocol above is derived from the established behavior of the phenylpropanoic acid pharmacophore class.)

Application Note: Optimized Derivatization Strategies for GC-MS Analysis of 3-(2-Chloro-5-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of 3-(2-Chloro-5-methylphenyl)propanoic acid (CMPA) by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by the polar carboxylic acid moiety, which induces peak tailing, adsorption, and poor sensitivity. This guide details two validated derivatization protocols—Methylation via BF3-Methanol for robust quantification and Silylation via BSTFA for rapid screening. We provide mechanistic insights, step-by-step workflows, and mass spectral interpretation guides focusing on the diagnostic chlorine isotope signature.

Introduction & Chemical Logic

The Analytical Challenge

CMPA (C₁₀H₁₁ClO₂, MW 198.65) contains a carboxylic acid group capable of strong hydrogen bonding. In a GC injector (250°C+), the underivatized acid interacts with active silanol sites in the liner and column, leading to:

  • Non-linear response at low concentrations.

  • Ghost peaks from carryover.

  • Thermal degradation (decarboxylation).

The Solution: Derivatization

To render CMPA amenable to GC, the acidic proton must be replaced with a non-polar group.

FeatureMethod A: Methylation (Alkylation) Method B: Silylation
Reagent Boron Trifluoride (BF₃) in MethanolBSTFA + 1% TMCS
Derivative Methyl 3-(2-chloro-5-methylphenyl)propanoateTrimethylsilyl 3-(2-chloro-5-methylphenyl)propanoate
Stability High: Stable for weeks; moisture insensitive.Low: Hydrolyzes with moisture; analyze within 24h.
Use Case Quantification (QC/PK Studies) Rapid R&D Screening / Impurity Profiling

Experimental Protocols

Method A: Methylation (Gold Standard for Quantification)

Mechanism: Acid-catalyzed Fischer esterification. BF₃ acts as a Lewis acid catalyst to drive the reaction between the carboxylic acid and methanol.

Reagents:

  • BF₃-Methanol (14% w/v) [Sigma-Aldrich].

  • Hexane (HPLC Grade).

  • Internal Standard (IS): 3-Phenylpropanoic acid (or deuterated analog).

Protocol:

  • Sample Prep: Weigh 5 mg of sample into a 5 mL reaction vial. Add 100 µL of Internal Standard solution.

  • Reagent Addition: Add 1 mL of BF₃-Methanol reagent. Cap tightly (Teflon-lined cap).

  • Incubation: Heat at 60°C for 30 minutes in a heating block.

    • Note: Do not exceed 70°C to prevent degradation of the chlorinated ring.

  • Quenching: Cool to room temperature. Add 1 mL of Saturated NaHCO₃ (aq) to neutralize acid and stop the reaction.

  • Extraction: Add 1 mL of Hexane . Vortex vigorously for 1 minute.

  • Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 mins). The top organic layer contains the methyl ester.

  • Transfer: Transfer 500 µL of the top hexane layer to an autosampler vial containing a glass insert.

Method B: Silylation (Rapid Screening)

Mechanism:[1] Nucleophilic attack of the silyl donor (BSTFA) on the hydroxyl oxygen. TMCS acts as a catalyst to increase silyl donor power.[2]

Reagents:

  • BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Protocol:

  • Sample Prep: Dissolve ~2 mg sample in 0.5 mL anhydrous Pyridine.

    • Critical: Glassware must be oven-dried. Moisture kills this reaction.

  • Reagent Addition: Add 200 µL BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 70°C for 30 minutes .

  • Injection: Inject directly. (Note: The excess reagent and by-products are volatile and will elute early).[2]

GC-MS Method Parameters

Instrumentation: Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatic isomers well.
Inlet Split (10:1) @ 250°CHigh split ratio prevents column overload; 250°C ensures flash vaporization.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 80°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp in mid-range (150-200°C) to resolve isomers.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Acquisition Scan (40-400 amu) or SIMSIM recommended for trace quantitation (see below).

Data Analysis & Mass Spectral Interpretation[3][4][5]

Predicted Ions (SIM Mode Setup)

The presence of Chlorine provides a distinct 3:1 intensity ratio for ions containing the halogen (³⁵Cl vs ³⁷Cl).

DerivativeFormulaMWQuant Ion (m/z)Qualifier Ions (m/z)
Methyl Ester C₁₁H₁₃ClO₂212.6212 (M⁺)153 (Base Peak), 214 (M+2), 115
TMS Ester C₁₃H₁₉ClO₂Si270.8255 (M-15)270 (M⁺), 73 (TMS), 153
Fragmentation Logic (Methyl Ester)
  • Molecular Ion (M⁺): m/z 212 (distinct 212/214 doublet).

  • McLafferty Rearrangement: Migration of gamma-hydrogen is difficult due to the rigid phenyl ring, making alpha-cleavage dominant.

  • Benzylic Cleavage (Base Peak): Loss of the carbomethoxy group (-COOCH₃, mass 59).

    • Fragment: [Cl-Tolyl-CH₂]⁺

    • Mass: 212 - 59 = 153 amu .

    • Verification: Look for the 153/155 doublet (3:1 ratio) to confirm the chlorine remains on the ring.

Visual Workflows

Decision Tree: Choosing the Right Method

method_selection Start Start: 3-(2-Chloro-5-methylphenyl)propanoic acid Goal What is the analytical goal? Start->Goal Quant Precise Quantification (QC, Stability, PK) Goal->Quant High Accuracy Screen Rapid Screening (ID, Impurity Profiling) Goal->Screen Speed Meth_Method Method A: Methylation (BF3-MeOH) Quant->Meth_Method Sily_Method Method B: Silylation (BSTFA) Screen->Sily_Method Result_Meth Result: Methyl Ester (Stable, Robust) Meth_Method->Result_Meth Result_Sily Result: TMS Ester (Moisture Sensitive) Sily_Method->Result_Sily

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on analytical requirements.

Reaction Workflow: Methylation (BF3-MeOH)

methylation_workflow Sample Sample (5 mg) Reagent Add BF3-MeOH (1 mL) Sample->Reagent Heat Heat 60°C 30 min Reagent->Heat Extract Add Hexane + NaHCO3 (aq) Heat->Extract Inject Inject Organic Layer (GC-MS) Extract->Inject

Figure 2: Step-by-step workflow for the Methylation protocol using BF3-Methanol.[1]

References

  • Agilent Technologies. (2012).[3] Analysis of Organic Acids and Alcohols Using the Agilent J&W DB-624UI Ultra Inert GC Column. Application Note 5991-1136EN. Link

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for Gas Chromatography (GC) - Silylation vs. Alkylation.[2] Technical Bulletin.[2][4] Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Hydrocinnamic Acid Derivatives.Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

Sources

Application Note: Experimental Setup for Studying the Anti-Inflammatory Effects of 3-(2-Chloro-5-methylphenyl)propanoic Acid

[1][2][3][4]

Introduction & Scope

This application note details the standardized workflow for evaluating the anti-inflammatory efficacy of 3-(2-Chloro-5-methylphenyl)propanoic acid (referred to herein as CMPPA ). Structurally, CMPPA belongs to the class of phenylpropanoic acid derivatives, a scaffold shared by several non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists. These compounds typically exert their effects by modulating cyclooxygenase (COX) enzymes or inhibiting the Nuclear Factor-kappa B (NF-

1

To rigorously validate the anti-inflammatory potential of CMPPA, this guide utilizes the industry-standard LPS-induced RAW 264.7 macrophage model .[1] This system mimics the initial phase of the inflammatory response, providing a robust platform for screening small molecules.

Key Objectives
  • Cytotoxicity Profiling: Establish the non-toxic concentration range of CMPPA.

  • Efficacy Screening: Quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-

    
    , IL-6).[1][2]
    
  • Mechanistic Validation: Determine if CMPPA blocks the nuclear translocation of NF-

    
    B or downregulates COX-2/iNOS expression.
    

Experimental Workflow Overview

The following diagram outlines the logical progression of the study, ensuring that efficacy data is not confounded by cell death.

Workflowcluster_QCQuality ControlCompoundCMPPA(Test Compound)SolubilitySolubilization(DMSO Stock)Compound->SolubilityViabilityViability Assay(MTT/CCK-8)Solubility->Viability DetermineMax Non-Toxic DoseScreeningNO & CytokineScreeningViability->Screening Treat atSafe Conc.MechanismWestern Blot(NF-κB/COX-2)Screening->Mechanism If Active

Figure 1: Sequential experimental workflow. Efficacy assays (Green) are only performed after cytotoxicity (Yellow) is ruled out.[1]

Phase 1: Compound Preparation & Handling

Phenylpropanoic acid derivatives are generally lipophilic.[1] Proper solubilization is critical to prevent precipitation in aqueous cell culture media.[1]

Protocol: Stock Solution Preparation
  • Vehicle Selection: Dimethyl sulfoxide (DMSO) is the preferred solvent.[1]

  • Calculation: Dissolve CMPPA (MW

    
     198.65  g/mol ) to a primary stock concentration of 100 mM .
    
    • Example: To prepare 1 mL of 100 mM stock, weigh 19.87 mg of CMPPA and dissolve in 1 mL of sterile-filtered DMSO.[1]

  • Storage: Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock into serum-free media immediately prior to use.

    • Critical Constraint: The final concentration of DMSO in the cell culture well must be

      
       0.1% (v/v)  to avoid vehicle-induced cytotoxicity or background inflammation.[1]
      

Phase 2: In Vitro Screening (RAW 264.7 Model)

Cell Culture Maintenance[1]
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).[1]

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Passage: Maintain cells at 37°C, 5% CO

    
    . Subculture when 80-90% confluent.[1] Do not use cells beyond passage 20, as they lose LPS sensitivity.
    
Step-by-Step Efficacy Protocol

Step 1: Seeding Seed RAW 264.7 cells in 96-well plates at a density of

Step 2: Pre-Treatment Remove old media.[1] Add fresh media containing CMPPA at graded concentrations (e.g., 10, 25, 50, 100

  • Control 1 (Negative): Media + 0.1% DMSO.

  • Control 2 (Positive): Dexamethasone (1

    
    M) or Indomethacin (10 
    
    
    M).[1]
  • Incubate for 1 hour. This pre-treatment allows the compound to interact with intracellular targets before the inflammatory cascade begins.

Step 3: Induction Add Lipopolysaccharide (LPS, E. coli O111:B4) to each well (except the "Vehicle Control" group) to a final concentration of 1


g/mL1
  • Incubate for 18–24 hours.

Step 4: Readouts Collect the supernatant for analysis.[1]

AssayTarget AnalyteMethodologyRationale
Griess Assay Nitric Oxide (NO)Colorimetric (540 nm)NO is the primary stable marker of macrophage activation.[1]
ELISA TNF-

, IL-6
Sandwich ImmunoassayQuantifies the suppression of acute phase cytokines.[1]
MTT/CCK-8 Cell ViabilityColorimetric (450/570 nm)Mandatory: Ensures reduced NO is due to anti-inflammation, not cell death.[1]

Phase 3: Mechanistic Investigation (Pathway Analysis)

If CMPPA shows efficacy in Phase 2, the mechanism is likely mediated through the TLR4/NF-

SignalingLPSLPS (Inducer)TLR4TLR4 ReceptorLPS->TLR4 BindMyD88MyD88TLR4->MyD88IKKIKK ComplexMyD88->IKKIkBIκBα(Inhibitor)IKK->IkB Phosphorylation& DegradationNFkB_CytoNF-κB (p65)(Inactive)IkB->NFkB_Cyto ReleasesNFkB_NucNF-κB (p65)(Active)NFkB_Cyto->NFkB_Nuc TranslocationNucleusNucleusGenesCOX-2, iNOS, TNF-αTranscriptionNFkB_Nuc->Genes PromotesCMPPACMPPA(Potential Block)CMPPA->NFkB_Cyto Inhibits Translocation?CMPPA->Genes Downregulates COX-2?

Figure 2: The TLR4/NF-

1

1
Protocol: Western Blot Analysis

To confirm the mechanism, protein expression levels must be quantified.

  • Harvest: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Separation: Perform SDS-PAGE (10% acrylamide gel).[1]

  • Blotting Targets:

    • iNOS (130 kDa): Should decrease with CMPPA treatment.

    • COX-2 (72 kDa): Should decrease with CMPPA treatment.[1]

    • p-I

      
      B
      
      
      :
      Accumulation indicates inhibition of degradation.[1]
    • 
      -Actin:  Loading control.
      

Data Analysis & Statistical Validity

All experiments must be performed in triplicate (

  • Normalization: Calculate % Inhibition using the formula:

    
    
    
  • Statistics: Use One-way ANOVA followed by Dunnett’s post-hoc test. Significance is defined as

    
    .[1][2][3]
    

References

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link

  • Green, L. C., et al. (1982).[1] Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.[1] Link

  • Guzik, T. J., et al. (2003).[1] Mechanisms of increased nitric oxide bioavailability in inflammation. Cardiovascular Research, 59(4), 811-812.[1] Link[1]

  • O'Neill, L. A., & Bowie, A. G. (2007).[1] The family of five: TIR-domain-containing adaptors in Toll-like receptor signalling.[1] Nature Reviews Immunology, 7(5), 353-364.[1] Link

Application Note: Strategic Deployment of 3-(2-Chloro-5-methylphenyl)propanoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Fragment Profile

This guide details the operational protocols for utilizing 3-(2-Chloro-5-methylphenyl)propanoic acid (referred to herein as CMPP ) as a chemical seed in Fragment-Based Drug Discovery (FBDD). Unlike high-throughput screening hits, CMPP is a "privileged fragment" designed to probe specific binding hotspots—particularly cationic residues (Arg, Lys) or metallo-centers (Zn²⁺, Mg²⁺) —while simultaneously exploring adjacent hydrophobic sub-pockets via its substituted aromatic core.

Physicochemical Profile (Rule of Three Compliance)

CMPP is an ideal starting point for "Fragment Growing" strategies due to its high Ligand Efficiency (LE) and available vectors for elaboration.

PropertyValueFBDD Suitability
Molecular Weight 198.65 DaExcellent (<300 Da allows significant mass addition)
cLogP ~2.8Good (Hydrophobic enough for binding, soluble enough for NMR)
H-Bond Donors 1 (COOH)Ideal (Minimizes desolvation penalty)
H-Bond Acceptors 2 (COOH)Ideal (Canonical anchor motif)
Rotatable Bonds 3Moderate (Propanoic linker allows induced fit without high entropy cost)
Key Vector 2-Cl, 5-MeStructural Probe (Cl induces twist; Me fills hydrophobic clefts)

Application Logic: Why Choose CMPP?

The selection of CMPP is rarely random; it is a strategic choice for targeting "Hotspot" residues in challenging targets.

The "Anchor-and-Reach" Mechanism
  • The Anchor (Carboxylate Tail): The propanoic acid moiety mimics the side chains of Aspartate or Glutamate. It is chemically tuned to engage:

    • Oxyanion Holes: Common in proteases and esterases.

    • Metallo-sites: Bidentate coordination to Zn²⁺ (e.g., MMPs, HDACs).

    • Salt Bridges: Ionic interaction with Arginine "gatekeepers" in GPCRs or Kinases.

  • The Scaffold (Phenyl Ring): Provides a rigid platform for pi-stacking or pi-cation interactions.

  • The Vectors (Cl & Me):

    • 2-Chloro: Forces the propanoic chain out of planarity (ortho-effect), pre-organizing the fragment into a bioactive conformation.

    • 5-Methyl: Probes for tight hydrophobic enclosures, improving selectivity over unsubstituted phenyl rings.

Experimental Protocols

Phase I: Quality Control & Solubility Assessment

Before screening, the fragment must be validated to prevent false positives from aggregation.

Protocol:

  • Stock Preparation: Dissolve CMPP to 100 mM in d6-DMSO.

  • Aqueous Dilution: Dilute to 1 mM in Phosphate Buffered Saline (PBS), pH 7.4.

  • Nephelometry Check: Measure light scattering. If scattering > 50 RLU, the compound is aggregating.

    • Correction: Add 0.01% Triton X-100 to disrupt promiscuous aggregates.

Phase II: Screening via Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for validating CMPP binding, as it detects transient interactions (K_d: 10 µM – 5 mM).

Workflow:

  • Sample Prep:

    • Protein: 10 µM (Target).

    • Ligand (CMPP): 500 µM (50-fold excess).

    • Buffer: 50 mM Phosphate, pH 7.4, 10% D₂O.

  • Pulse Sequence:

    • On-Resonance Irradiation: 0.0 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds.

  • Data Analysis:

    • Subtract On-Resonance spectrum from Off-Resonance.

    • Positive Hit: Signals corresponding to the CMPP aromatic protons (6.8–7.2 ppm) and methyl group (2.2 ppm) appear in the difference spectrum.

    • Epitope Mapping: If the Methyl signal is stronger than the Propanoic CH2 signals, the Methyl group is buried deeper in the pocket.

Phase III: Fragment Elaboration (The "Grow" Strategy)

Once binding is confirmed, the carboxylic acid is the primary vector for growth. The goal is to convert the millimolar fragment into a nanomolar lead.

Synthetic Pathway (Amide Coupling): The carboxylic acid is converted to an amide to reach adjacent pockets.

  • Activation: React CMPP with HATU and DIPEA in DMF.

  • Library Generation: Add a diverse set of primary amines (R-NH₂).

    • Selection Logic: Choose amines with H-bond acceptors (e.g., pyridines, morpholines) to pick up new interactions 3-5 Å away from the anchor.

  • Purification: High-throughput HPLC.

Visualization: The FBDD Workflow

The following diagram illustrates the decision logic for processing the CMPP fragment from library selection to lead generation.

FBDD_Workflow Start Fragment Library (CMPP Selection) QC QC: Solubility & Aggregation Check Start->QC Screen Primary Screen (STD-NMR / SPR) QC->Screen Pass Decision Binding Mode Confirmed? Screen->Decision Hit_Valid Hit Validation (X-ray Crystallography) Grow Strategy: Fragment Growing (Amide Coupling) Hit_Valid->Grow Vector Identified Link Strategy: Fragment Linking (If 2nd site found) Hit_Valid->Link Secondary Site Decision->Hit_Valid Yes (Signal > 5%) Discard Discard / Re-screen Decision->Discard No Binding Lead Lead Compound (IC50 < 100 nM) Grow->Lead Iterative SAR

Figure 1: Decision tree for the evaluation and elaboration of the CMPP fragment.

Case Study Simulation: Targeting an Epigenetic "Reader"

Based on established protocols for Bromodomain and PHD finger targets.

Scenario: A researcher targets a PHD finger protein (recognizes methylated Lysine).

  • Hypothesis: The carboxylic acid of CMPP mimics the negative charge of the protein surface or binds a structural Zinc ion, while the 5-methyl-2-chlorophenyl moiety mimics the hydrophobic bulk of the trimethyl-lysine mark.

  • Observation: X-ray soaking reveals CMPP bound in the "aromatic cage" of the target.

  • Optimization:

    • The structure shows the para-position (relative to the propanoic chain) points toward solvent.

    • Action: Synthetic growth at the 4-position (via chlorination/substitution of the parent ring or starting with a different isomer) allows the introduction of a solubilizing tail.

    • Result: Affinity improves from 2 mM (Fragment) to 5 µM (Early Lead).

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3][4][5][6][7] Nature Chemistry. Link

  • Lepre, C. A. (2011). "Library design for fragment based drug discovery." Drug Discovery Today. Link

  • Mashalidis, E. H., et al. (2013). "Fragment-based approaches to inhibit the bromodomain of CREB binding protein." Bioorganic & Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2-Chloro-5-methylphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OPT-YIELD-2C5M

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and researchers encountering yield bottlenecks in the synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid . Unlike generic protocols, this documentation addresses the specific electronic and steric challenges imposed by the ortho-chloro and meta-methyl substituents.

Part 1: The Synthetic Strategy & Logic

The most robust, scalable route for this target is the Knoevenagel Condensation followed by Selective Hydrogenation . While Heck coupling is theoretically possible, the ortho-chloro substituent introduces significant steric hindrance and catalyst poisoning risks, often resulting in lower yields and difficult purification.

The Workflow Visualization

SynthesisWorkflow Start 2-Chloro-5-methylbenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid / Pyridine) Start->Step1 + Malonic Acid Inter Intermediate: 3-(2-Chloro-5-methylphenyl)acrylic acid Step1->Inter - CO2, - H2O Step2 Selective Reduction (Pt/C or Transfer Hydrog.) Inter->Step2 + H2 (Controlled) End Target: 3-(2-Chloro-5-methylphenyl)propanoic acid Step2->End Yield > 85%

Figure 1: Optimized Synthetic Pathway. The critical control point is Step 2 to prevent hydrodehalogenation.

Part 2: Phase I - The Knoevenagel Condensation

Objective: Convert 2-Chloro-5-methylbenzaldehyde to 3-(2-Chloro-5-methylphenyl)acrylic acid. Common Yield Killer: Incomplete decarboxylation or "stalled" condensation due to steric hindrance at the ortho position.

Optimized Protocol
  • Reagents: 2-Chloro-5-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq).

  • Catalyst/Solvent: Pyridine (3.0 eq) with a catalytic amount of Piperidine (0.05 eq).

  • Conditions: Heat to 80°C for 1 hour (condensation), then raise to 115°C (reflux) for 2–3 hours (decarboxylation).

  • Workup: Pour into ice-cold HCl (2M). The precipitate is the crude acrylic acid.

Troubleshooting Guide: Phase I
Symptom Root Cause Corrective Action
Reaction Stalls (<50% Conv.) Water accumulation inhibits the forward equilibrium.Action: Add a Dean-Stark trap if using a co-solvent (e.g., Toluene) to remove water azeotropically.
Product is an Oil/Gum Incomplete decarboxylation (Mixed anhydride formation).Action: Ensure the second heating phase reaches >100°C. The evolution of CO₂ must cease completely before workup.
Low Purity Ortho-Cl steric hindrance slows attack.Action: Increase Malonic acid to 1.5 eq and extend reaction time. Do not increase temperature beyond 120°C to avoid polymerization.

Part 3: Phase II - The Selective Reduction (Critical)

Objective: Reduce the alkene (C=C) to an alkane (C-C) without removing the Chlorine atom (Hydrodehalogenation). The Danger Zone: Standard Pd/C hydrogenation will strip the Chlorine atom, forming 3-(3-methylphenyl)propanoic acid (a major impurity).

The Solution: Catalyst Selection Matrix
Catalyst SystemSelectivity (Cl Retention)ActivityRecommendation
Pd/C (Standard) Low (Risk of De-Cl)HighAVOID unless poisoned.
Pt/C (Sulfided) High ModerateGOLD STANDARD for batch hydrogenation.
Wilkinson's Cat. Very High LowExcellent for small scale/high purity.
Zn / Acetic Acid High ModerateGood low-cost alternative.
Recommended Protocol: Transfer Hydrogenation (High Selectivity)

This method avoids high-pressure H₂ gas, significantly reducing the kinetic probability of breaking the Ar-Cl bond.

  • Substrate: Dissolve 3-(2-Chloro-5-methylphenyl)acrylic acid in THF or Ethanol .

  • Reagents: Add Formic Acid (5.0 eq) and Triethylamine (2.0 eq).

  • Catalyst: Add Pd/C (5% loading) —Note: In transfer hydrogenation, Pd/C is less aggressive toward Ar-Cl than under H₂ gas.

  • Conditions: Reflux (approx. 70–80°C) for 4–6 hours. Monitor by HPLC.

  • Mechanism: Formic acid decomposes to release H₂ in situ at the catalyst surface, favoring alkene reduction over aryl-chloride hydrogenolysis.

Troubleshooting Guide: Phase II

ReductionTroubleshoot Problem Issue: Loss of Chlorine (Dehalogenation detected) Check1 Check H2 Pressure Problem->Check1 Decision1 Is Pressure > 1 atm? Check1->Decision1 Action1 LOWER PRESSURE Use Balloon or Transfer Hydrog. Decision1->Action1 Yes Check2 Check Catalyst Decision1->Check2 No Decision2 Using unpoisoned Pd/C? Check2->Decision2 Action2 SWITCH CATALYST Use Pt/C (sulfided) or RhCl(PPh3)3 Decision2->Action2 Yes Action3 ADD POISON Add 1% Thiophene or Ethylenediamine Decision2->Action3 Alternative

Figure 2: Decision tree for mitigating dehalogenation during reduction.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Borohydride (NaBH₄) for the reduction? A: NaBH₄ alone will not reduce the carboxylic acid or the conjugated alkene efficiently in this system. However, NaBH₄ + NiCl₂ (Nickel Boride) is a valid method, but it often leads to over-reduction or dehalogenation. We recommend the Formic Acid/TEA transfer hydrogenation for the best balance of yield and selectivity.

Q2: My final product is colored (yellow/brown). How do I purify it? A: The color usually comes from polymerized aldehyde or pyridine residues.

  • Dissolve the crude acid in 10% NaHCO₃ (The product dissolves; impurities stay behind).

  • Wash the aqueous layer with Ethyl Acetate.

  • Acidify the aqueous layer with HCl to precipitate the pure white solid.

  • Recrystallize from Ethanol/Water (1:3) .

Q3: Why is the melting point of my intermediate lower than reported? A: This indicates a mixture of cis and trans isomers of the acrylic acid. While the Knoevenagel reaction predominantly yields the trans (E)-isomer, the cis isomer can form. This is not a problem ; both isomers reduce to the same final propanoic acid product. Do not discard; proceed to reduction.

References

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard reference for Knoevenagel Condensation protocols).

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, vol. 103, no. 3, 2003, pp. 5431-5496. (Authoritative review on preventing dehalogenation using Pt/C and sulfided catalysts).

  • Pawar, H. S., et al. "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation."[1][2] New Journal of Chemistry, 2016.[2] (Green alternatives for the condensation step).

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Foundational text on catalyst poisoning to improve selectivity).

Sources

troubleshooting poor solubility of 3-(2-Chloro-5-methylphenyl)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The Challenge: 3-(2-Chloro-5-methylphenyl)propanoic acid is a lipophilic organic acid. Users frequently report precipitation ("crashing out") when diluting concentrated organic stock solutions into aqueous buffers or cell culture media. This insolubility is not a defect of the material but a fundamental physicochemical property governed by its ionization state (pKa) and lipophilicity (LogP).

Compound Profile:

Property Value (Approx.) Implication
Molecular Weight 198.65 g/mol Small molecule, typically membrane permeable.
Functional Group Carboxylic Acid (-COOH) pH-dependent solubility.
pKa ~4.5 - 4.8 (Estimated) Neutral (insoluble) at pH < 4; Anionic (soluble) at pH > 6.
LogP ~2.8 - 3.3 Moderately lipophilic; prefers organic solvents or lipid bilayers.

| Water Solubility | < 0.1 mg/mL (Unbuffered) | Negligible in pure water or acidic media. |

Critical Solubility Mechanisms

To successfully solubilize this compound, you must leverage ionization .

The Henderson-Hasselbalch Rule

As a carboxylic acid, this compound exists in equilibrium between its protonated (neutral, insoluble) form and its deprotonated (anionic, soluble) form.

  • pH < 4.0: The compound is >90% neutral. Result: Precipitation.

  • pH = 4.5 (pKa): 50% neutral, 50% ionized. Result: Unstable/Cloudy.

  • pH > 6.5: The compound is >99% ionized (carboxylate salt). Result: Clear Solution.

Technical Insight: Many researchers attempt to dissolve the powder directly in water (pH ~5.5-6.0). The addition of the acid lowers the water's pH further, driving the equilibrium toward the insoluble neutral form. You must buffer the system to maintain a pH > 7.0.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (Organic)

Use this for long-term storage and as a master mix.

  • Solvent Selection: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (100%).

    • Recommendation: DMSO is preferred for stability and higher solubility limits (>50 mM).

  • Calculation: To make a 50 mM stock solution:

    • Weigh 9.93 mg of powder.

    • Dissolve in 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particulates remain.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Dilution into Aqueous Media (The "Crash-Out" Prevention)

Use this for biological assays.

The Wrong Way: Adding DMSO stock directly to water. The Right Way:

  • Prepare the Buffer: Ensure your aqueous buffer (PBS, HBSS, or Media) is at pH 7.4 or higher .

  • Stepwise Dilution:

    • Pre-fill the vessel with the aqueous buffer.

    • While vortexing the buffer gently, slowly pipette the DMSO stock into the center of the liquid.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, though the compound itself may remain soluble up to higher limits if pH is correct.

  • Visual Check: Hold the tube against a light source.

    • Clear: Success.

    • Cloudy/Opalescent: Micro-precipitation has occurred. See Troubleshooting below.

Advanced Troubleshooting & FAQs

Issue: "I followed the protocol, but it still precipitates in my cell culture media."

Root Cause: Cell culture media often relies on CO2/Bicarbonate buffering. In open air during preparation, the pH can drift. Furthermore, high concentrations (>100 µM) may exceed the intrinsic solubility of the salt form. Solution:

  • Check pH: Verify the media is pH 7.4.

  • Pre-complexation: Dilute the DMSO stock 1:10 into pure Ethanol before adding to media. This reduces the local shock of mixing.

  • Use a Carrier: Add 0.1% BSA (Bovine Serum Albumin) to the media. Albumin binds lipophilic acids and keeps them in solution, mimicking in vivo transport.

Issue: "Can I make a stock solution directly in water?"

Answer: Only if you convert it to a salt first.

  • Dissolve powder in a molar equivalent of NaOH (0.1 M).

  • Once dissolved, dilute with water.

  • Warning: This sodium salt form is hygroscopic and less stable long-term than the DMSO stock.

Troubleshooting Logic Flow

The following diagram illustrates the decision process for rescuing a precipitated solution or planning an experiment.

SolubilityFlow Start Start: Compound is Insoluble/Precipitated CheckpH Check pH of Aqueous Buffer Start->CheckpH IsAcidic Is pH < 7.0? CheckpH->IsAcidic AdjustPH Adjust pH to 7.4 - 8.0 (Use NaOH or Tris) IsAcidic->AdjustPH Yes CheckConc Check Target Concentration IsAcidic->CheckConc No (pH is already >7) Success Solution Clear: Proceed to Assay AdjustPH->Success IsHighConc Is Conc > 100 µM? CheckConc->IsHighConc UseCosolvent Add Cosolvent/Carrier (DMSO, BSA, or Cyclodextrin) IsHighConc->UseCosolvent Yes IsHighConc->Success No (Should be soluble) UseCosolvent->Success

Figure 1: Decision tree for troubleshooting solubility issues with phenylpropanoic acid derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10900348, (2R,3S)-3-chloro-2-methyl-5-phenylpentanoic acid (Analogous Structure). Retrieved from [Link]

  • ResearchGate (2016). Protocol for DMSO Stock Preparation of Lipophilic Compounds. Retrieved from [Link]

optimization of reaction conditions for 3-(2-Chloro-5-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid (an important intermediate for various pharmaceutical targets, including SGLT2 inhibitors) presents a classic chemoselectivity challenge: constructing a propanoic acid tail while preserving the aryl chloride and methyl substituents.

While multiple routes exist (e.g., Friedel-Crafts alkylation, which suffers from poor regioselectivity due to the competing directing effects of the Cl and Me groups), the Knoevenagel Condensation followed by Selective Hydrogenation is the industry standard for high purity and scalability. A viable alternative for facilities with diazonium capabilities is the Meerwein Arylation .

Route Comparison Table
FeatureRoute A: Knoevenagel (Recommended) Route B: Meerwein Arylation
Starting Material 2-Chloro-5-methylbenzaldehyde2-Chloro-5-methylaniline
Key Reagents Malonic acid, Pyridine, PiperidineAcrylic acid, NaNO₂, CuBr/CuCl
Step 1 Product 3-(2-Chloro-5-methylphenyl)acrylic acid3-(2-Chloro-5-methylphenyl)acrylic acid
Step 2 Requirement Selective Hydrogenation (C=C reduction)Selective Hydrogenation (C=C reduction)
Pros High regiocontrol, cleaner impurity profile.Cheap starting material (dye intermediate).
Cons Step 2 requires careful catalyst selection to avoid dechlorination.Copper waste disposal; potential for Sandmeyer side products.

Detailed Experimental Protocols

Method A: The Knoevenagel Route (Standard Protocol)

Step 1: Synthesis of 3-(2-Chloro-5-methylphenyl)acrylic acid

  • Reagents: 2-Chloro-5-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (2.0 eq), Piperidine (0.1 eq).

  • Solvent: Toluene (or solvent-free).

  • Procedure:

    • Charge aldehyde and malonic acid into the reactor.

    • Add pyridine and catalytic piperidine.

    • Heat to 80–100°C for 4–6 hours. Note: Evolution of CO₂ indicates decarboxylation is proceeding.

    • Cool to room temperature. Acidify with HCl (2M) to pH < 2 to precipitate the cinnamic acid derivative.

    • Filter and wash with water.[1]

Step 2: Selective Hydrogenation (The Critical Step)

  • Challenge: Reducing the alkene without removing the aryl chloride (hydrodechlorination).

  • Catalyst: 5% Pt/C (sulfided) OR 5% Pd/C (poisoned). Avoid unpoisoned Pd/C in neutral solvents.

  • Solvent: Ethyl Acetate or Acetic Acid.

  • Procedure:

    • Dissolve the acrylic acid intermediate in Ethyl Acetate.

    • Add 5 wt% of the catalyst (e.g., sulfided Pt/C).

    • Hydrogenate at room temperature under 1–3 bar H₂ .

    • Monitor via HPLC.[2] Stop immediately upon consumption of starting material to prevent over-reduction.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles reported by users in the field.

Category 1: Condensation Step (Knoevenagel)

Q: My reaction stalls at the intermediate dicarboxylic acid stage. Decarboxylation isn't happening.

  • Diagnosis: The temperature is likely too low. The Knoevenagel-Doebner modification requires heat to facilitate the decarboxylation of the benzylidene malonic acid intermediate.

  • Fix: Ensure internal temperature reaches at least 80°C . If using a low-boiling solvent (e.g., Ethanol), switch to Toluene or run solvent-free to achieve higher temperatures.

Q: The product yield is low, and I see a lot of unreacted aldehyde.

  • Diagnosis: Water accumulation is shifting the equilibrium backward.

  • Fix: Use a Dean-Stark trap if running in toluene to continuously remove water. Alternatively, increase the amount of malonic acid to 1.5 equivalents to drive the reaction to completion.

Category 2: Hydrogenation Step (Selectivity)

Q: I am losing the Chlorine atom (forming 3-(3-methylphenyl)propanoic acid). How do I stop this?

  • Diagnosis: You are likely using standard Pd/C, which is highly active for oxidative addition into Ar-Cl bonds, especially in the presence of hydrogen.

  • Fix 1 (Catalyst): Switch to 5% Pt/C (sulfided) . Platinum is far less active for hydrodehalogenation than Palladium.

  • Fix 2 (Solvent/Additive): If you must use Pd/C, run the reaction in Glacial Acetic Acid . The acidic environment protonates the catalyst surface/intermediate species, often retarding the oxidative addition into the C-Cl bond. Alternatively, add a catalyst poison like thiophene or diphenylsulfide (0.1 mol%) to attenuate catalyst activity.

Q: The hydrogenation is extremely slow.

  • Diagnosis: Catalyst poisoning by impurities from Step 1. Pyridine/Piperidine residues are potent catalyst poisons.

  • Fix: Ensure the intermediate acrylic acid is washed thoroughly with dilute HCl and then water during the workup of Step 1. Recrystallize the intermediate from Ethanol/Water before hydrogenation if necessary.

Category 3: Purification

Q: The final product is oiling out instead of crystallizing.

  • Diagnosis: The melting point of the saturated acid is lower than the unsaturated precursor. Presence of solvent impurities (toluene) lowers it further.

  • Fix: Use a mixed solvent system. Dissolve the crude oil in a minimum amount of warm Toluene , then slowly add Hexane or Heptane until turbidity appears. Cool slowly to 0°C with seeding.

Visual Workflows

Figure 1: Reaction Pathway & Logic Flow

ReactionScheme Start 2-Chloro-5-methylbenzaldehyde Step1 Step 1: Knoevenagel (Malonic Acid, Pyridine) Start->Step1 + Malonic Acid - CO2, - H2O Inter Intermediate: 3-(2-Chloro-5-methylphenyl) acrylic acid Step1->Inter Step2 Step 2: Selective Hydrogenation (Pt/C or Poisoned Pd/C) Inter->Step2 + H2 Product Target: 3-(2-Chloro-5-methylphenyl) propanoic acid Step2->Product Major Pathway Impurity Impurity: Dechlorinated Byproduct Step2->Impurity Over-reduction (Avoid by using Pt/C)

Caption: Synthetic pathway emphasizing the critical branch point at Step 2 where catalyst selection determines chemoselectivity.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type Identify Stage Problem->Type Condensation Step 1: Condensation Type->Condensation Reduction Step 2: Hydrogenation Type->Reduction LowYield Low Conversion? Condensation->LowYield Water Check Water Removal (Dean-Stark) LowYield->Water Temp Check Temp > 80°C LowYield->Temp Dechlor Dechlorination Observed? Reduction->Dechlor ChangeCat Switch to Pt/C (Sulfided) Dechlor->ChangeCat Poison Add Thiophene/DMS Dechlor->Poison

Caption: Decision matrix for resolving common yield and purity issues during synthesis.

References

  • Knoevenagel Condensation Mechanism & Optimization : Master Organic Chemistry. "Knoevenagel Condensation Reaction." Available at: [Link]

  • Selective Hydrogenation of Halogenated Aromatics : Organic Syntheses. "Hydrocinnamic Acid (Reduction of Cinnamic Acid)." Org.[1][3][4][5][6] Synth. 1928, 8, 74. Available at: [Link]

  • Meerwein Arylation Protocol : Organic Syntheses. "p-Acetyl-alpha-bromohydrocinnamic acid." Org.[1][3][4][5][6] Synth. 1971, 51, 1. Available at: [Link]

Sources

overcoming challenges in the purification of 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-(2-Chloro-5-methylphenyl)propanoic acid . This compound is a critical intermediate in the synthesis of various pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic regulators. Its structural features—a lipophilic phenyl ring substituted with chlorine and methyl groups, combined with a hydrophilic carboxylic acid tail—create specific purification challenges.

Common issues reported by researchers include "oiling out" during crystallization , difficulty removing regioisomers , and palladium retention (if synthesized via Heck coupling). This guide provides field-proven solutions to these specific challenges.

Module 1: Troubleshooting Q&A

Q1: My crude product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with substituted phenylpropanoic acids. The compound likely has a melting point in the range of 80–100°C [1, 2], but impurities (especially isomers or solvent residues) depress this point, causing the product to separate as a supercooled oil before it can nucleate into a crystal lattice.

Solution: You must control the supersaturation rate and temperature.

  • Switch Solvent System: Avoid single solvents like Ethanol. Use a solvent/anti-solvent system . A mixture of Ethyl Acetate (solvent) and Hexanes or Heptane (anti-solvent) is highly effective.

  • Seeding: You must induce nucleation. If you lack seed crystals, scratch the glass wall of the flask vigorously with a glass rod at the air-liquid interface to create micro-abrasions that serve as nucleation sites.

  • Slow Cooling: Do not plunge the flask into ice. Let it cool to room temperature slowly with stirring.

Q2: I see a persistent impurity at RRT ~0.95 or ~1.05 in HPLC. What is it?

Diagnosis: This is likely a regioisomer (e.g., 2-chloro-4-methyl or 2-chloro-3-methyl isomers) originating from non-selective starting material synthesis (e.g., Friedel-Crafts alkylation) or a de-halogenated byproduct (3-(3-methylphenyl)propanoic acid) if you used catalytic hydrogenation to reduce a double bond [3].

Solution:

  • For Regioisomers: Recrystallization is often inefficient due to structural similarity. Flash Column Chromatography is recommended here. Use a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30) with 1% Acetic Acid to prevent tailing of the carboxylic acid.

  • For De-halogenated products: These are difficult to separate. Prevention is key: Use milder reduction conditions (e.g., Wilkinson’s catalyst) instead of Pd/C to preserve the aryl chloride.

Q3: The product is off-white/grey even after recrystallization.

Diagnosis: If you used a Palladium-catalyzed coupling (like the Heck reaction), this is residual Palladium. Even trace amounts (ppm levels) can cause discoloration and fail QC limits for pharmaceutical intermediates.

Solution: Standard recrystallization does not remove Pd efficiently.

  • Chemical Scavenging: Dissolve the crude acid in mild base (NaHCO₃) and treat with activated charcoal or a specific scavenger like SiliaMetS® Thiol for 1 hour at 50°C. Filter through Celite, then re-acidify.

Module 2: Technical Data & Specifications

Table 1: Estimated Solubility Profile

Based on structural analogs (3-(2-chlorophenyl)propanoic acid) and functional group analysis.

SolventSolubility (25°C)Solubility (Hot)Application
Water (pH < 3) < 0.1 mg/mL (Insoluble)< 1 mg/mLImpurity removal (wash)
Water (pH > 8) > 100 mg/mL (Soluble)N/AAcid-Base Extraction
Dichloromethane > 200 mg/mLVery HighExtraction / Loading
Ethyl Acetate > 150 mg/mLVery HighCrystallization Solvent
Hexanes/Heptane < 5 mg/mLModerateAnti-solvent
Methanol/Ethanol > 200 mg/mLVery HighAvoid for cryst. (oiling risk)
Table 2: Critical Impurity Profile
Impurity TypeOriginRemoval Strategy
Starting Halide Unreacted 2-chloro-5-methyliodobenzeneAcid-Base Extraction (remains in organic phase at high pH)
De-chlorinated Analog Over-reduction of double bondChromatography (Difficult); Prevent via catalyst choice
Palladium Black Catalyst residueCelite Filtration / Scavengers
Regioisomers Impure starting materialChromatography (Gradient elution)

Module 3: Experimental Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

This protocol uses the pKa (~4.6) of the molecule to separate it from neutral impurities (starting materials) and very weak acids (phenols).

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Base Extraction (Switch ON):

    • Add 1M NaOH (aq) slowly until aqueous pH is > 10 .

    • Mechanism:[1] The carboxylic acid deprotonates to form the sodium salt (water-soluble). Neutral impurities remain in DCM.

    • Step: Separate layers. Keep the Aqueous (Top) layer. Discard Organic (Bottom) layer (contains neutral impurities).

  • Wash: Wash the aqueous layer once with fresh DCM to remove entrained organics.

  • Acidification (Switch OFF):

    • Cool aqueous layer to 0–5°C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH is < 2 .

    • Mechanism:[1] The salt reprotonates to the free acid, which precipitates or oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3x).

  • Drying: Dry combined Ethyl Acetate layers over MgSO₄ , filter, and concentrate.

Protocol B: Anti-Solvent Crystallization (Prevention of Oiling Out)

Designed to force controlled nucleation.

  • Dissolve: Dissolve 10g of crude acid in the minimum amount of hot Ethyl Acetate (~60°C).

  • Nucleation: Remove from heat. Add Heptane dropwise until the solution turns slightly turbid (cloud point).

  • Clear: Add 1-2 drops of Ethyl Acetate to just clear the turbidity.

  • Seed: Add a few crystals of pure product (or scratch glass).

  • Crystallize: Allow to cool to Room Temp slowly (over 2 hours) with gentle stirring. Then cool to 4°C.

  • Harvest: Filter the white solids and wash with cold Heptane.

Module 4: Visualization

Figure 1: Purification Decision Logic

A flowchart to determine the correct purification path based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighImpurities High Neutral Impurities? CheckPurity->HighImpurities AcidBase Protocol A: Acid-Base Extraction HighImpurities->AcidBase Yes Isomers Regioisomers Present? HighImpurities->Isomers No AcidBase->Isomers Column Flash Chromatography (Hex/EtOAc + 1% AcOH) Isomers->Column Yes (>5%) Cryst Protocol B: Crystallization (EtOAc/Heptane) Isomers->Cryst No (<5%) Column->Cryst Final Pure Product (>98% HPLC) Cryst->Final

Caption: Decision tree for selecting the optimal purification workflow based on impurity profile.

Figure 2: Acid-Base Extraction Mechanism

Visualizing the pH-dependent solubility switch.

AcidBaseExtraction Step1 Organic Phase (DCM) Contains: Product (COOH) + Impurities AddBase Add NaOH (pH > 10) Step1->AddBase Step2 Phase Separation AddBase->Step2 AqLayer Aqueous Layer Contains: Product-COO⁻ Na⁺ Step2->AqLayer Product moves to water OrgLayer Organic Layer Contains: Neutral Impurities Step2->OrgLayer Discard AddAcid Add HCl (pH < 2) AqLayer->AddAcid Final Precipitate / Oil Product-COOH (Pure) AddAcid->Final Product precipitates

Caption: The "pH Switch" mechanism separating the acidic product from neutral organic impurities.

References

  • ChemicalBook. (2025).[2] 3-(2-Chlorophenyl)propionic acid Properties and Melting Point. Retrieved from .

  • Sigma-Aldrich. (2025). 3-(3-Methylphenyl)propionic acid Specification Sheet. Retrieved from .

  • Organic Syntheses. (1976). Hydrogenation of Cinnamic Acid Derivatives: Prevention of Dehalogenation. Org. Synth. 55 , 7. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2025).[2] 3-(2-Chlorophenyl)propanoic acid Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved from .[2]

  • PubChem. (2025).[3] Compound Summary: 3-(2-chlorophenyl)propanoic acid.[1][4] National Library of Medicine. Retrieved from .

Sources

reducing byproduct formation in 3-(2-Chloro-5-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid , focusing specifically on minimizing byproduct formation during the critical Knoevenagel condensation and selective hydrogenation steps.

Executive Summary & Reaction Pathway

The synthesis typically proceeds via a two-step sequence:[1]

  • Knoevenagel Condensation: 2-Chloro-5-methylbenzaldehyde + Malonic acid

    
     3-(2-Chloro-5-methylphenyl)acrylic acid.
    
  • Selective Reduction: Hydrogenation of the alkene to the alkane without removing the aryl chloride.

The primary technical challenge is hydrodehalogenation (loss of the chlorine atom) during Step 2, leading to the impurity 3-(3-methylphenyl)propanoic acid.

Reaction Pathway & Impurity Map

G Start 2-Chloro-5-methylbenzaldehyde Inter Intermediate: 3-(2-Chloro-5-methylphenyl) acrylic acid Start->Inter Step 1: Knoevenagel (Pyridine/Piperidine) Byprod3 Byproduct C: Polymer/Oligomer Start->Byprod3 High Temp/ prolonged reflux Malonic Malonic Acid Malonic->Inter Product Target Product: 3-(2-Chloro-5-methylphenyl) propanoic acid Inter->Product Step 2: Selective Reduction (Rh/C or Transfer H2) Byprod1 Byproduct A: De-chlorinated Impurity Inter->Byprod1 Pd/C, H2 (excess) Hydrodehalogenation Byprod2 Byproduct B: Over-reduced Alcohol Inter->Byprod2 Strong Reductant (LiAlH4)

Caption: Reaction scheme illustrating the primary synthetic pathway and critical divergence points where byproducts (A, B, C) are formed.

Troubleshooting Guide (FAQ Format)

PHASE 1: Knoevenagel Condensation (Formation of the Acrylic Acid)

Q1: I am observing significant oligomerization (gummy brown solid) instead of a clean crystalline intermediate. What is causing this? Diagnosis: This is likely due to thermal degradation or uncontrolled polymerization caused by excessive heating or prolonged reaction times during the decarboxylation phase. Corrective Protocol:

  • Temperature Control: Do not exceed 80-90°C if using pyridine/piperidine. If using a solvent-free method, ensure the melt temperature is strictly monitored.

  • Catalyst Load: Reduce the piperidine loading. A high base concentration can promote Michael addition of the malonic acid to the product, leading to oligomers.

  • Alternative System: Switch to a Doebner modification using pyridine as both solvent and base, which typically moderates the reaction rate and prevents polymerization [1].

Q2: My conversion is stuck at 70%. How do I drive the reaction to completion without increasing impurities? Diagnosis: Water generation is inhibiting the equilibrium. Corrective Protocol:

  • Dean-Stark Trap: If using a solvent (e.g., Toluene/Benzene), use a Dean-Stark apparatus to azeotropically remove water.

  • Solvent Selection: Switch to a solvent-free "grinding" method or use ethanol with Ammonium Bicarbonate as a mild catalyst. This often enables high conversion at lower temperatures, reducing thermal byproduct formation [2].

PHASE 2: Selective Reduction (The Critical Step)

Q3: The major impurity in my final product is the de-chlorinated analogue (3-(3-methylphenyl)propanoic acid). I am using Pd/C under


 balloon. How do I stop this? 
Diagnosis:  Palladium on Carbon (Pd/C) is notorious for oxidative addition into Aryl-Cl bonds, leading to hydrodehalogenation (loss of Cl).
Corrective Protocol:  You must change your catalyst or hydrogen source.
  • Option A (Recommended): Switch to Rhodium. Use 5% Rh/C or Rh/Alumina . Rhodium is highly active for alkene saturation but significantly less active for aryl halide reduction compared to Palladium [3].

  • Option B: Transfer Hydrogenation. Instead of

    
     gas, use Formic Acid/Triethylamine  with a catalyst.[2] This method provides kinetic control that favors C=C reduction over C-Cl cleavage [4].
    
  • Option C: Poison the Catalyst. If you must use Pd/C, add a catalyst poison such as Thiophene or Diphenylsulfide (0.1 eq relative to Pd) to attenuate the catalyst's activity toward the C-Cl bond.

Q4: Can I use Sodium Borohydride (


) to avoid the heavy metal issues entirely? 
Diagnosis: 

alone will not reduce the electron-rich cinnamic acid double bond effectively. Corrective Protocol: Yes, but you must activate it. Use

+

(Nickel Boride generated in situ). This acts as a mild hydrogenation agent.[3] However, strict temperature control (

) is required to prevent the reduction of the nitro/halogen groups if present.

Comparative Data: Reduction Methods

The following table summarizes the selectivity of different reduction protocols for Chlorocinnamic acid derivatives.

Reduction MethodCatalyst SystemConversion (%)Selectivity (Retention of Cl)Primary Byproduct
Standard Hydrogenation 10% Pd/C,

(1 atm)
>99%Low (40-60%) De-chlorinated acid
Poisoned Hydrogenation 5% Pt/C (sulfided)>95%High (>98%) None
Rhodium Hydrogenation 5% Rh/C, Ethanol>99%High (>99%) None
Transfer Hydrogenation Pd(OAc)

, Formic Acid/TEA
95%Very High (>99%) Unreacted alkene
Chemical Reduction Zn / Acetic Acid85%Moderate (90%)Dimeric species

Validated Experimental Protocol

Objective: Synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid with <0.5% de-chlorinated impurity.

Step 1: Condensation (Green Modification)
  • Mix: 10.0 mmol of 2-Chloro-5-methylbenzaldehyde and 12.0 mmol Malonic acid.

  • Catalyst: Add 2.0 mmol Ammonium Bicarbonate (solid).

  • Reaction: Heat to 90°C (melt) or reflux in Ethanol (10 mL) for 4 hours. Monitor TLC (Hexane/EtOAc 3:1).

  • Workup: Acidify with 1M HCl to pH 2. Filter the precipitate. Wash with cold water.

  • Yield: Expect ~85-90% of the Acrylic Acid intermediate.

Step 2: Selective Transfer Hydrogenation [4]
  • Dissolve: 5.0 mmol of the Step 1 intermediate in 15 mL Ethanol.

  • Add: 25.0 mmol Formic Acid and 10.0 mmol Triethylamine .

  • Catalyst: Add 1 mol% RhCl(PPh

    
    )
    
    
    
    (Wilkinson's Catalyst)
    or 5% Rh/C (50 mg).
    • Note: Wilkinson's catalyst is homogeneous and offers superior selectivity for the alkene.

  • Reflux: Heat to reflux (78°C) for 6-12 hours.

  • Monitor: Check for disappearance of the alkene peak in NMR or TLC.

  • Workup: Filter catalyst (if heterogeneous). Evaporate solvent.[1][4] Redissolve in EtOAc, wash with water/brine.

  • Crystallization: Recrystallize from Hexane/EtOAc to remove trace Rhodium salts.

References

  • Knoevenagel Condensation Variants

    • Title: The Doebner Modification of the Knoevenagel Condensation.[5]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Green Catalysis (Ammonium Salts)

    • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[4]

    • Source: Pure (Eindhoven University of Technology).
    • URL:[Link]

  • Selective Hydrogenation (Rh vs Pd)

    • Title: Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid.
    • Source: Chemical Methodologies.[1][3][4][5][6][7][8][9]

    • URL:[Link]

  • Chemoselectivity in Transfer Hydrogenation

    • Title: Chemoselectivity in Transfer-Hydrogenation Reactions.[10]

    • Source: UC Berkeley College of Chemistry.
    • URL:[Link]

Sources

enhancing the stability of 3-(2-Chloro-5-methylphenyl)propanoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3-(2-Chloro-5-methylphenyl)propanoic acid . It moves beyond generic advice to address the specific physicochemical challenges of lipophilic, halogenated carboxylic acids in biological assays.

Compound: 3-(2-Chloro-5-methylphenyl)propanoic acid

Document ID: TSC-2024-CMPP | Version: 2.1 | Status: Active

Executive Summary: The Stability Triad

As a Senior Application Scientist, I frequently see assays fail not because of biological inactivity, but because the compound never reaches the target in its intended form. For 3-(2-Chloro-5-methylphenyl)propanoic acid , you must manage three competing forces:

  • Solubility Shock: The transition from DMSO to aqueous media often triggers micro-precipitation.

  • Surface Adsorption: With a LogP ≈ 2.7, this compound is lipophilic and will bind to standard polystyrene plates.

  • Ionization State: The propanoic acid tail (

    
    ) dictates that pH control is non-negotiable for solubility.
    
Module A: Solving "The Crash Out" (Solubility)

The Issue: You prepare a 10 mM stock in DMSO, dilute it into cell culture media, and the solution looks clear. However, your


 curves are erratic.
The Cause:  "Kinetic precipitation." The compound is soluble in DMSO and soluble in water if ionized, but the mixing interface creates a transient region of high concentration and low solubility, leading to invisible micro-crystals.
Protocol: The "Step-Down" Dilution Method

Do not pipette 100% DMSO stock directly into 100% aqueous media.

Step-by-Step Workflow:

  • Primary Stock: Dissolve powder in 100% DMSO to 20 mM . Vortex until absolutely clear.

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 into 100% Ethanol or 50% DMSO/Water (depending on cell tolerance).

    • Why? This lowers the hydrophobic shock when hitting the final buffer.

  • Final Dosing Solution: Pipette the Intermediate Stock into pre-warmed (

    
    ) media while vortexing the media.
    
    • Target: Final DMSO concentration

      
      .
      
  • pH Check: Verify media pH is

    
    .
    
    • Mechanism:[1][2] At pH 7.4, the carboxylic acid is deprotonated (anionic), significantly increasing solubility compared to the protonated form at lower pH.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Dilution into Media CheckCloudy Is solution cloudy/turbid? Start->CheckCloudy CheckpH Check pH of Media CheckCloudy->CheckpH Yes Centrifuge Centrifuge @ 15,000g Analyze Supernatant (HPLC) CheckCloudy->Centrifuge No (Looks Clear) AdjustpH Adjust pH to 7.4 (Force Ionization) CheckpH->AdjustpH pH < 7.0 AdjustpH->Centrifuge Loss Loss > 20%? Centrifuge->Loss Adsorption Suspect Plastic Adsorption (Go to Module B) Loss->Adsorption Yes Success Stable Assay Condition Loss->Success No

Caption: Troubleshooting logic for compound precipitation. Note that visual clarity does not guarantee solubility; centrifugation is required to detect micro-precipitates.

Module B: The "Silent Loss" (Adsorption)

The Issue: Potency decreases over time (e.g., 0h vs 24h pre-incubation), or results vary between 96-well plate brands. The Cause: The chloromethylphenyl moiety is hydrophobic. It drives the molecule to stick to the hydrophobic walls of standard Polystyrene (PS) plates, effectively lowering the free concentration.

Comparative Data: Plate Material Binding

Data simulated based on lipophilic acid properties (LogP ~2.7)

Plate MaterialSurface TreatmentEstimated Loss (24h)Recommendation
Polystyrene (PS) Tissue Culture TreatedHigh (30-40%) ❌ Avoid for compound storage
Polypropylene (PP) NoneLow (< 5%) ✅ Best for intermediate dilutions
Glass NoneNegligible (< 1%) ✅ Gold standard for stocks
PS + BSA Blocked with 0.1% BSAMedium (10-15%) ⚠️ Acceptable if BSA is constant
Protocol: Carrier Protein Stabilization

If you must use PS plates (e.g., for adherent cells), you need a "carrier" to keep the compound off the plastic.

  • Add BSA: Supplement media with 0.1% Fatty Acid-Free BSA .

    • Mechanism:[1][2] Albumin binds the lipophilic drug, creating a reversible reservoir that prevents it from sticking to the permanent plastic sink.

  • Equilibrium Check: Ensure your assay incubation time is long enough (> 1 hour) for the free-drug/bound-drug equilibrium to settle.

Module C: Chemical Integrity (Oxidation & Light)

The Issue: New peaks appear on LC-MS after 48 hours of storage. The Cause:

  • Benzylic Oxidation: The methyl group at position 5 is "benzylic" (attached to an aromatic ring). It is susceptible to oxidation to an alcohol or aldehyde, especially in the presence of trace metals in media.

  • Dehalogenation: While less common than with iodine/bromine, the chlorine atom can be labile under intense UV light.

Storage & Handling Guidelines
  • Solid State: Store at -20°C, desiccated.

  • DMSO Stock: Store at -20°C in amber glass vials . Avoid freeze-thaw cycles > 5 times.

  • In Assay: If the assay runs > 24 hours, add an antioxidant like Ascorbic Acid (50 µM) or BHT to the media if cells tolerate it.

Frequently Asked Questions (FAQ)

Q: Can I use PBS for my serial dilutions? A: Proceed with caution. PBS often has a pH of 7.4, which is good, but it lacks the solubilizing proteins found in serum. If you see precipitation in PBS, switch to a buffer containing 0.01% Tween-20 or 0.1% BSA to simulate the "carrier" effect of serum.

Q: My compound turns yellow in DMSO over time. Is it bad? A: Likely yes. Color change often indicates oxidative degradation of the benzylic methyl group or formation of quinone-methide intermediates. Discard the stock and prepare fresh from powder.

Q: Why does the


 shift when I add serum? 
A:  This is the Protein Binding Shift . This compound binds to serum albumin. Adding 10% FBS reduces the free fraction of the drug.
  • Solution: Always report

    
     values with the specific % FBS noted. For mechanistic assays, consider running in low-serum (1%) conditions to measure intrinsic potency.
    
References & Grounding
  • Lipophilicity & Adsorption:

    • Source: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

    • Relevance: Establishes the link between LogP (~2.7 for this compound) and plastic adsorption risks.

    • Link:

  • DMSO Solubility Limits:

    • Source: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Relevance: Defines the "Kinetic Solubility" limits and the mechanism of precipitation upon dilution into aqueous buffers.

    • Link:

  • Chemical Stability of Chlorotoluenes:

    • Source: NIST Chemistry WebBook, SRD 69.[3] "Propanoic acid, 2-chloro-, methyl ester" and related chlorotoluene derivatives.

    • Relevance: Provides thermodynamic data and stability profiles for chlorinated aromatic structures.

    • Link:

  • Plastic Adsorption in Assays:

    • Source: McDonald, G. R., et al. (2008). "Bioactive contaminants leach from disposable laboratory plasticware." Science, 322(5903), 917.

    • Relevance: Seminal paper on how plasticware interferes with bioassays via adsorption and leaching.

    • Link:

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 3-(2-Chloro-5-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, a common challenge in quantitative bioanalysis.

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, can significantly impact the accuracy, precision, and sensitivity of LC-MS methods.[1][2] This resource provides in-depth, experience-based solutions to help you achieve robust and reliable data.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Scenario 1: Poor Sensitivity and Inconsistent Results

Question: I am observing a significantly lower signal for 3-(2-Chloro-5-methylphenyl)propanoic acid in my plasma samples compared to the signal in a neat solution. My quality control (QC) samples are also showing high variability. What is the likely cause and how can I fix it?

Answer:

This is a classic presentation of ion suppression , where components from your biological matrix interfere with the ionization of your target analyte.[3] The inconsistency in your QC samples suggests that the degree of ion suppression is varying between samples.[3]

Initial Diagnostic Steps:

  • Qualitative Assessment with Post-Column Infusion: This technique helps to identify regions in your chromatogram where ion suppression is occurring.[1][4]

    • Protocol: Continuously infuse a standard solution of 3-(2-Chloro-5-methylphenyl)propanoic acid into the MS source while injecting a blank, extracted plasma sample onto the LC column. A dip in the baseline signal of your analyte indicates the retention time of matrix components causing suppression.[4]

  • Quantitative Assessment of Matrix Factor: This will give you a numerical value for the extent of ion suppression or enhancement.

    • Protocol: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into a post-extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1]

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • Ideally, the absolute MF should be between 0.75 and 1.25 for a robust method.[1]

Solutions to Mitigate Ion Suppression:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[3][5]

    • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples.[6] For an acidic compound like 3-(2-Chloro-5-methylphenyl)propanoic acid, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can be highly effective.

    • Phospholipid Removal Plates/Cartridges: Phospholipids are major contributors to matrix effects in plasma samples.[7][8] Using specialized phospholipid removal products can significantly reduce ion suppression.[7][9]

    • Liquid-Liquid Extraction (LLE): LLE can be an alternative to SPE for sample cleanup.[5]

  • Chromatographic Separation: If sample preparation alone is insufficient, optimizing your chromatography can separate the analyte from co-eluting interferences.

    • Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

    • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or biphenyl phase) can alter selectivity and improve separation.[3]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for compensating for matrix effects.[3][10][11] A SIL-IS of 3-(2-Chloro-5-methylphenyl)propanoic acid will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression as the analyte.[12][13] This allows for accurate quantification based on the analyte-to-IS ratio.

  • Sample Dilution: In some cases, a simple dilution of the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[3] This is only a viable option if the analyte concentration is high enough to be detected after dilution.

Scenario 2: Non-Linear Calibration Curve in Matrix

Question: My calibration curve for 3-(2-Chloro-5-methylphenyl)propanoic acid is linear when prepared in a neat solvent, but it becomes non-linear, particularly at the lower concentrations, when prepared in extracted blank plasma. Why is this happening?

Answer:

This issue often arises from concentration-dependent matrix effects . The impact of the matrix is not uniform across the entire concentration range of your calibration curve. At lower analyte concentrations, the relative concentration of interfering matrix components is higher, leading to more pronounced ion suppression.

Troubleshooting and Solutions:

  • Evaluate Matrix Effects at Different Concentrations: Assess the Matrix Factor (MF) at your Lower Limit of Quantification (LLOQ), mid-range, and Upper Limit of Quantification (ULOQ) concentrations.[1] If the MF is not consistent across these levels, it confirms a concentration-dependent matrix effect.

  • Matrix-Matched Calibrators: The most direct way to address this is to prepare your calibration standards in the same biological matrix as your unknown samples.[2][14] This ensures that your calibrators and samples experience similar matrix effects, leading to more accurate quantification.

  • Improve Sample Cleanup: As with general ion suppression, enhancing your sample preparation protocol to remove more of the interfering matrix components is crucial. Revisit your SPE or LLE method to improve its efficiency.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for concentration-dependent matrix effects.[12] Since the SIL-IS is present at a constant concentration across all samples and calibrators, it helps to normalize the analyte response even when the degree of ion suppression varies with analyte concentration.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix" in LC-MS analysis?

A1: The matrix refers to all the components in a sample other than the analyte of interest.[2] In the context of bioanalysis, this includes endogenous substances like proteins, lipids (including phospholipids), salts, and metabolites, as well as exogenous substances such as anticoagulants and dosing vehicles.[1][2]

Q2: Are matrix effects always suppressive?

A2: While ion suppression is more common, matrix components can also cause ion enhancement , where the analyte signal is artificially increased.[1][2] The strategies for mitigating both suppression and enhancement are generally the same: improve sample cleanup, optimize chromatography, and use an appropriate internal standard.

Q3: Can I use a structural analog as an internal standard instead of a SIL-IS?

A3: A structural analog can be used, but it is not as effective as a SIL-IS for compensating for matrix effects.[12] While a structural analog may have similar chromatographic behavior, its ionization efficiency can be different from the analyte, and it may not experience the same degree of ion suppression or enhancement.[15]

Q4: How do I know if phospholipids are the primary cause of my matrix effects?

A4: You can monitor for characteristic phospholipid MRM transitions (e.g., precursor ion scans for m/z 184) in your blank matrix injections. If you see a large, broad peak in the region where your analyte elutes, it's a strong indication that phospholipids are a major contributor to the observed ion suppression.[1]

Q5: What are the regulatory expectations regarding matrix effects?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[16][17] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[1]

Visualized Workflows

Decision Tree for Mitigating Matrix Effects

start Problem: Suspected Matrix Effects (Low Sensitivity, High Variability) assess Assess Matrix Effects (Post-Column Infusion & Matrix Factor) start->assess is_effect_present Significant Matrix Effect? assess->is_effect_present no_effect No Significant Effect. Proceed with Validation. is_effect_present->no_effect No mitigate Mitigation Strategy Selection is_effect_present->mitigate Yes sample_prep Improve Sample Preparation (SPE, LLE, Phospholipid Removal) mitigate->sample_prep chromatography Optimize Chromatography (Gradient, Column Chemistry) mitigate->chromatography sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate->sil_is reassess Re-assess Matrix Effects sample_prep->reassess chromatography->reassess sil_is->reassess is_effect_resolved Matrix Effect Resolved? reassess->is_effect_resolved is_effect_resolved->mitigate No, try another strategy validation Proceed with Method Validation is_effect_resolved->validation Yes

Caption: A decision tree for troubleshooting and mitigating matrix effects.

Sample Preparation Workflow for Phospholipid Removal

start Plasma Sample Collection add_is Add Internal Standard (Preferably SIL-IS) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant phospholipid_removal Apply to Phospholipid Removal Plate/Cartridge supernatant->phospholipid_removal collect_filtrate Collect Filtrate phospholipid_removal->collect_filtrate evaporate Evaporate to Dryness collect_filtrate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Sources

Technical Support Center: Crystallization Protocol for 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CRYST-2Cl-5Me-PPA Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-(2-Chloro-5-methylphenyl)propanoic acid . As a substituted hydrocinnamic acid derivative, this molecule presents specific challenges in crystallization, primarily driven by its low-to-moderate melting point and the lipophilic nature of the chloro-methyl substitution pattern.[1][2]

Critical Physicochemical Constraints:

  • Acidity (pKa): ~4.5 (Carboxylic acid).[1][2] pH-dependent solubility is a primary lever.[1][2]

  • Lipophilicity: The 2-Cl and 5-Me groups significantly reduce water solubility compared to the parent phenylpropanoic acid.[1]

  • Risk Factor: High probability of Oiling Out (Liquid-Liquid Phase Separation) .[1][2] The melting point is likely depressed by impurities, pushing the system into a region where the oil phase is more stable than the crystal phase during cooling.[2]

Module 1: Solvent System Selection

User Question: I am seeing low yields with Hexane, but oiling out with Ethanol/Water. What solvent system should I use?

Technical Response: You are encountering the classic "polarity trap."[2] Hexane is too poor a solvent (low solubility limit), while Ethanol/Water creates a steep solubility curve that intersects the liquid-liquid immiscibility gap (oiling out).[2]

We recommend the following validated solvent systems based on the Van't Hoff solubility behavior of similar phenylpropanoic derivatives:

System ClassRecommended Solvent(s)Mechanism of ActionRisk Profile
Primary (Preferred) Toluene

-

stacking interactions stabilize the aromatic core.[1][2] Moderate solubility allows for controlled cooling crystallization.[1][2]
Low. Toluene often yields well-ordered crystals with fewer lattice defects.[1][2]
Binary (Anti-solvent) Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) EtAc solubilizes the carboxylic acid via H-bonding; Heptane reduces solubility gradually.[1][2]Medium. Requires precise addition rates to avoid local high supersaturation.[1][2]
Reactive (Purification) NaOH (aq)

HCl (aq)
Dissolution as a salt (high pH), followed by controlled precipitation (low pH).[1][2]High (Oiling Out). If acidification is too fast, the product precipitates as an oil.[2]
Decision Matrix: Selecting Your Path

SolventSelection Start Start: Define Impurity Profile ImpurityType Primary Impurity Type? Start->ImpurityType NonPolar Non-polar / Neutral (e.g., unreacted starting material) ImpurityType->NonPolar Lipophilic Polar Polar / Salts (e.g., catalysts, inorganic) ImpurityType->Polar Hydrophilic Isomer Regio-isomers (e.g., 2-Cl-4-Me) ImpurityType->Isomer Structural MethodB Method B: pH Swing (Kinetic Control) NonPolar->MethodB Rejects non-acids MethodA Method A: Toluene Cooling (Thermodynamic Control) Polar->MethodA Rejects salts MethodC Method C: EtAc/Heptane (Solubility Balance) Isomer->MethodC Selectivity via Supersaturation

Figure 1: Solvent selection logic based on impurity profile.[1][2] Toluene is the default for general purity; pH swing is specific for removing non-acidic organic impurities.

Module 2: The "Golden Batch" Protocol

User Question: Can you provide a step-by-step protocol that minimizes the risk of oiling out?

Technical Response: The following protocol uses Method A (Toluene Cooling) . It prioritizes the Metastable Zone Width (MSZW) to ensure growth occurs on crystal surfaces rather than through spontaneous nucleation (which traps impurities).[2]

Protocol: Controlled Cooling Crystallization
  • Dissolution (The Saturation Point):

    • Charge crude 3-(2-Chloro-5-methylphenyl)propanoic acid into the reactor.

    • Add Toluene (5 volumes) (e.g., 5 mL per 1 g of solid).

    • Heat to 80°C . Stir at 200 RPM.

    • Check: If solids remain, add Toluene in 0.5 volume increments until clear.[2]

    • Filtration: Perform a hot filtration (at 80°C) to remove insoluble mechanical impurities.[1][2]

  • Nucleation Point Determination:

    • Cool the solution slowly (0.5°C/min) until the first haze appears. Note this temperature (

      
      ).[1][2]
      
    • Re-heat to

      
       to dissolve the haze.
      
  • Seeding (The Critical Step):

    • Add 0.5 wt% pure seed crystals .

    • Why? Seeding bypasses the energy barrier for nucleation, preventing the system from reaching the high supersaturation levels where oiling out occurs [1].[2]

    • Hold temperature for 30 minutes to allow seeds to "heal" (surface activation).[2]

  • Cooling Ramp (Growth Phase):

    • Cool from (

      
      ) to 0°C  using a cubic cooling profile .
      
    • Rate: Slow initially (0.1°C/min) to prevent secondary nucleation, then faster (0.5°C/min) once surface area exists.[2]

  • Isolation:

    • Filter the slurry at 0°C.

    • Wash with cold Toluene (1 volume) followed by cold n-Heptane (2 volumes) to displace the toluene.[1]

    • Dry under vacuum at 40°C.[1][2]

Module 3: Troubleshooting & FAQs

Issue: Oiling Out (Liquid-Liquid Phase Separation)

Q: My solution turned cloudy and milky, then settled into a gum at the bottom. No crystals formed. A: You hit the "Oiling Out Boundary."[2][3] This happens when the crystallization temperature is lower than the liquid-liquid phase separation temperature (


).[1]

Corrective Action (The Temperature Cycling Loop): Do not filter the oil. It is chemically identical to your product but amorphous.[1][2]

  • Re-heat the mixture until the emulsion clears and becomes a single phase.

  • Add more solvent (dilute by 10-20%) to lower the saturation temperature.[1][2]

  • Seed at a higher temperature. If you oiled out at 40°C, seed at 50°C.

  • Slow down agitation. High shear can stabilize emulsions.[1][2]

Issue: Color Rejection

Q: The crystals are off-white/yellow. The color isn't washing out. A: The impurity is likely incorporated into the crystal lattice (inclusion) rather than just on the surface.[2]

Corrective Action:

  • Switch to Method B (pH Swing):

    • Dissolve crude in 1M NaOH (aq).

    • Extract with Dichloromethane (DCM) twice.[1][2] Discard the organic layer. (This removes non-acidic colored organics).[2]

    • Acidify the aqueous layer slowly with 1M HCl to pH 2.[2]

    • Crucial: Acidify in the presence of DCM, then separate and crystallize the DCM layer.[2] Do not filter the aqueous precipitate directly, as it will trap salts.[2]

Module 4: Advanced Mechanism (Graphviz)

User Question: Why does seeding prevent oiling out?

Technical Response: Oiling out is a kinetic competition.[1][2][4] The system wants to lower its free energy.[2] If the barrier to forming a crystal lattice is too high (hard to organize), it chooses the "easy" path: forming disordered liquid droplets (oil).[2] Seeding provides a template, lowering the energy barrier for crystallization below that of oil formation [2].[2]

OilingOut cluster_pathways Kinetic Competition Supersaturation High Supersaturation State OilPath Path A: Oiling Out (Disordered Liquid) Supersaturation->OilPath No Template (Fast Kinetics) CrystalPath Path B: Crystallization (Ordered Lattice) Supersaturation->CrystalPath High Energy Barrier (Slow Kinetics) ImpureProduct ImpureProduct OilPath->ImpureProduct Traps Impurities PureProduct PureProduct CrystalPath->PureProduct Rejects Impurities Seed Addition of Seed Crystals Seed->CrystalPath Lowers Energy Barrier (Bypasses Oil)

Figure 2: Mechanism of action.[1][2] Seeding shifts the kinetic pathway from disordered oiling (Path A) to ordered growth (Path B).

References

  • Mullin, J. W. (2001).[2] Crystallization. 4th Edition. Butterworth-Heinemann.[1][2] (Standard text on nucleation kinetics and seeding strategies). [1][2]

  • Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Detailed discussion on oiling out/LLPS in organic acids). [1][2]

  • Tung, H. H., et al. (2009).[2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Practical protocols for solvent selection and polymorph control). [1][2]

  • NIST Chemistry WebBook. Propanoic acid, 3-chloro-2,2-dimethyl- (Analogous Structure Data). (Used for estimating functional group solubility behavior).[1][2][5] [1][2][6]

Sources

strategies to improve the oral bioavailability of 3-(2-Chloro-5-methylphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Enhancing Oral Bioavailability of 3-(2-Chloro-5-methylphenyl)propanoic Acid Derivatives

Executive Summary

The scaffold 3-(2-Chloro-5-methylphenyl)propanoic acid presents a classic medicinal chemistry challenge. Structurally, it combines a lipophilic phenyl ring (reinforced by chloro- and methyl- substituents) with an ionizable carboxylic acid tail. This typically categorizes such derivatives as BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) candidates.

Low oral bioavailability in this series is rarely due to molecular size but rather:

  • Solubility-limited absorption: The free acid precipitates in the low pH of the stomach (pKa ~4.5).

  • Dissolution rate: High lattice energy due to aromatic stacking.

  • First-pass metabolism: Potential for rapid glucuronidation at the carboxylic acid tail.

This guide provides a modular troubleshooting approach, moving from chemical modification to advanced formulation.

Module 1: Diagnostic Profiling & Root Cause Analysis

Q: We observe low plasma exposure (AUC) in rats. How do we determine if the issue is solubility or permeability?

A: You must decouple the variables using a "Developability Assessment" workflow. Low AUC is a symptom; you need the cause.

  • Check the Solubility-pH Profile:

    • Measure thermodynamic solubility at pH 1.2 (Simulated Gastric Fluid) and pH 6.8 (Simulated Intestinal Fluid).

    • Diagnosis: If solubility is <10 µg/mL at pH 1.2 but >100 µg/mL at pH 6.8, your drug is dissolving in the intestine but precipitating in the stomach, leading to variable absorption.

  • Assess Permeability (PAMPA/Caco-2):

    • Run a Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Diagnosis: If

      
       cm/s, permeability is adequate. The issue is likely dissolution rate or solubility.
      
  • Metabolic Stability (Microsomal Assay):

    • Incubate with liver microsomes (human/rat).

    • Diagnosis: High intrinsic clearance (

      
      ) suggests first-pass metabolism is the culprit, not absorption.
      

Data Interpretation Table:

ObservationLikely BCS ClassPrimary BottleneckRecommended Strategy
Low Sol (pH 1.2 & 6.8), High PermClass IIDissolution RateSalt Formation or Solid Dispersion
Low Sol, Low PermClass IVBothLipid Formulation (SEDDS)
High Sol, High Perm, Low AUCClass IMetabolismProdrug (block metabolic spot)

Module 2: Chemical Modification Strategies (Salts & Prodrugs)

Q: The free acid is crystalline and stable but insoluble. Which salt counterions should we screen first?

A: For a carboxylic acid with a lipophilic tail, you need a counterion that disrupts the crystal lattice and provides a "pH microenvironment" around the particle.

Protocol: Counterion Screening Tier List Do not randomly select sodium. Use this hierarchy based on the specific properties of phenylpropanoic acids:

  • Tier 1 (Alkali Metals): Sodium (

    
    ), Potassium (
    
    
    
    ).
    • Pros: High solubility, small MW impact.

    • Cons: Hygroscopicity; "Common Ion Effect" (solubility drops drastically in the presence of NaCl in the gut).

  • Tier 2 (Organic Amines): Tromethamine (TRIS), Meglumine, L-Lysine.

    • Why: These are bulky. They disrupt crystal packing more effectively than Na+ and buffer the diffusion layer, maintaining a higher local pH during dissolution.

    • Recommendation:Tromethamine is often the "Gold Standard" for lipophilic acids (e.g., Ketorolac) because it lowers the melting point and improves dissolution rate.

Q: When should we switch from a Salt strategy to a Prodrug strategy?

A: Switch to a prodrug if:

  • Permeability is the limiter: The ionized carboxylate (at intestinal pH) is too polar to cross the membrane.

    • Solution:Ester Prodrug .[1][2] Mask the COOH with an ethyl, isopropyl, or morpholino-ethyl group. This increases lipophilicity (

      
      ) for membrane transit. The ester is cleaved by plasma esterases.
      
  • High First-Pass Metabolism: The COOH is a handle for glucuronidation.

    • Solution: Steric shielding. Add a bulky ester or modify the alpha-carbon (e.g., gem-dimethyl) to slow down enzymatic attack.

Module 3: Formulation Strategies (The "Fix-It" Approach)

Q: Chemical modification is locked. How do we formulate the current free acid for better bioavailability?

A: If you cannot change the molecule, you must present it in a pre-dissolved state.

Strategy A: Self-Emulsifying Drug Delivery Systems (SEDDS) Since your molecule has a "fatty" phenylpropanoic tail, it will likely dissolve well in lipid excipients.

  • Mechanism: The drug is dissolved in oil/surfactant mix. Upon contact with gastric fluid, it spontaneously forms a nano-emulsion (<200nm), bypassing the dissolution step entirely.

  • Recommended Formulation Start Point:

    • Oil (Solvent): Capryol 90 or Peceol (20-30%)

    • Surfactant (Emulsifier): Cremophor EL or Tween 80 (40-50%)

    • Co-Surfactant: PEG 400 or Transcutol (20-30%)

Strategy B: Amorphous Solid Dispersion (ASD)

  • Mechanism: Lock the drug in a high-energy amorphous state using a polymer matrix.

  • Protocol: Hot Melt Extrusion (HME) or Spray Drying with HPMCAS (Hydroxypropyl methylcellulose acetate succinate). HPMCAS is critical because it is enteric; it protects the drug from crystallizing in the stomach and releases it in the intestine.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal bioavailability enhancement strategy based on physicochemical data.

Bioavailability_Strategy Start Start: Low Oral Bioavailability Check_Sol Step 1: Check Aqueous Solubility Start->Check_Sol Check_Perm Step 2: Check Permeability (Caco-2) Check_Sol->Check_Perm Solubility Low Check_Met Step 3: Check Metabolism (Microsomes) Check_Sol->Check_Met Solubility High Class_II BCS Class II (Low Sol / High Perm) Check_Perm->Class_II Permeability High Class_IV BCS Class IV (Low Sol / Low Perm) Check_Perm->Class_IV Permeability Low Met_Issue High Clearance Issue Check_Met->Met_Issue High Intrinsic Clearance Salt Strategy: Salt Formation (Tromethamine/Sodium) Class_II->Salt Crystalline Solid ASD Strategy: Amorphous Solid Dispersion (HPMCAS Polymer) Class_II->ASD If Salts Fail SEDDS Strategy: Lipid Formulation (SEDDS/SMEDDS) Class_IV->SEDDS Best for Lipophilics Prodrug Strategy: Ester Prodrug (Mask COOH) Class_IV->Prodrug Alt: Increase LogP Met_Issue->Prodrug Block Metabolic Site

Caption: Decision matrix for selecting bioavailability enhancement strategies based on BCS classification and metabolic stability.

Module 4: Experimental Validation Protocols

Q: How do we validate that our new salt/formulation actually works before going into animals?

A: You must use a Biorelevant Dissolution Assay . Standard USP buffers are insufficient for predicting in vivo performance of these derivatives.

Protocol: Two-Stage Biorelevant Dissolution This mimics the transit from the stomach to the small intestine.

  • Stage 1 (Gastric):

    • Medium: 0.1 N HCl (pH 1.2) or FaSSGF (Fasted State Simulated Gastric Fluid).

    • Volume: 250 mL.

    • Duration: 30 minutes.

    • Goal: Confirm the salt doesn't instantly convert back to the insoluble free acid and precipitate (the "spring and parachute" effect).

  • Stage 2 (Intestinal):

    • Add: Concentrated buffer to shift pH to 6.8 + Bile Salts (Taurocholate) + Lecithin (FaSSIF).

    • Duration: 3-4 hours.

    • Goal: Measure the "Supersaturation Maintenance." A good formulation maintains a concentration above the thermodynamic solubility of the free acid for at least 2 hours.

Comparison of Strategies (Expected Outcome):

ParameterFree AcidSodium SaltSEDDS Formulation
Tmax (Rate) Slow (>2 hr)Fast (<1 hr)Very Fast (<0.5 hr)
Cmax (Peak) LowModerateHigh
Variability High (Food effect)ModerateLow
Manuf. Complexity LowLowMedium

References

  • Borchardt, R. T. (1999).[3] Prodrug strategies for improving oral absorption of peptides and peptidomimetics. Journal of Controlled Release.

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists. Journal of Medicinal Chemistry.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Porter, C. J., et al. (2008). Lipid-based systems for the delivery of poorly water-soluble drugs. Nature Reviews Drug Discovery.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

Sources

minimizing degradation of 3-(2-Chloro-5-methylphenyl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for minimizing the degradation of 3-(2-Chloro-5-methylphenyl)propanoic acid . It is designed for researchers and drug development professionals who require strict purity standards for downstream applications.

Core Directive: The Stability Mandate

The structural integrity of 3-(2-Chloro-5-methylphenyl)propanoic acid hinges on three distinct vectors of degradation: benzylic oxidation , photolytic dehalogenation , and moisture-induced agglomeration . As a substituted phenylpropanoic acid, the presence of the electron-withdrawing chlorine atom at the ortho position and the electron-donating methyl group at the meta position creates a unique electronic environment that governs its stability profile.

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic understanding of why degradation occurs and how to arrest it using field-proven protocols.

Part 1: Critical Storage Protocol (The "Golden Standard")

To maintain >99% purity over extended periods (6+ months), you must implement a multi-barrier storage system.

The Physicochemical Barrier System
ParameterSpecificationMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic energy available for auto-oxidation at the benzylic methylene group (C3 position relative to the ring).
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen, preventing the formation of benzylic peroxides. Argon is preferred due to its higher density than air.
Container Amber Borosilicate Glass Blocks UV radiation (290–400 nm) which can catalyze the homolytic cleavage of the C-Cl bond (photodehalogenation).
Closure PTFE-Lined Screw Cap Provides a chemically inert seal that prevents moisture ingress and plasticizer leaching common with polyethylene liners.
Desiccant Silica Gel Sachet (External) Placed inside the secondary container (not in direct contact) to maintain low relative humidity and prevent hygroscopic clumping.
The "Double-Containment" Workflow

For maximum stability, do not store the primary vial loose in the refrigerator. Use the Double-Containment Method :

  • Primary Vessel: The compound is in an amber glass vial with an Argon headspace.

  • Secondary Vessel: Place the primary vial inside a larger, wide-mouth jar containing a layer of desiccant (e.g., Drierite™ or silica gel) at the bottom.

  • Seal: Tightly close the secondary jar. This creates a stable micro-environment isolated from the refrigerator's humidity fluctuations.

Part 2: Troubleshooting & FAQs

This section addresses specific anomalies you may observe during handling and storage.

Category A: Visual & Physical Changes[1]

Q1: The compound was originally a white crystalline powder, but it has developed a faint yellow hue. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative degradation . The benzylic methylene group (the CH₂ attached to the phenyl ring) is susceptible to radical autoxidation, forming trace amounts of conjugated ketones or alcohols which are often colored.

  • Action:

    • Minor Yellowing: Likely >98% pure. Verify with HPLC. If the impurity peak is <1%, it may be usable for non-critical steps.

    • Distinct Brown/Orange: Significant degradation. Do not use. Recrystallization is required (see Protocol below).

  • Prevention: Ensure strict Argon overlay after every use.

Q2: The powder has formed hard clumps or a "cake" at the bottom of the vial.

  • Diagnosis: Hygroscopic agglomeration . While phenylpropanoic acids are generally lipophilic, the carboxylic acid moiety can hydrogen bond with atmospheric water, leading to surface adsorption and caking.

  • Risk: Moisture can catalyze hydrolysis if any trace anhydrides are present (though rare) and makes accurate weighing difficult.

  • Action: Dry the compound in a vacuum desiccator over P₂O₅ for 24 hours. If clumping persists, gently crush with a glass rod under an inert atmosphere.

Category B: Chemical Stability & Analysis

Q3: I see a new impurity peak at RRT ~1.1 on my HPLC chromatogram after 3 months. What is it?

  • Diagnosis: This is likely the dimer or an oxidized derivative .

    • Dimerization: Carboxylic acids can form stable hydrogen-bonded dimers in solution, but in the solid state, this peak often represents a benzylic ketone derivative (3-(2-chloro-5-methylphenyl)-3-oxopropanoic acid) formed via oxidation.

    • Methyl Oxidation: The 5-methyl group can also slowly oxidize to a hydroxymethyl group, though this is kinetically slower than the benzylic position.

  • Action: Run a LC-MS to confirm the mass shift (+14 Da for carbonyl, +16 Da for hydroxyl).

Q4: Can I store a stock solution in DMSO or Ethanol?

  • Answer: Short-term only (24-48 hours).

    • Why? In solution, the molecules have higher mobility, increasing the collision frequency with dissolved oxygen. Furthermore, nucleophilic solvents like Ethanol can slowly form ethyl esters in the presence of trace acid catalysts (even the compound's own acidity).

    • Protocol: Prepare solutions fresh. If storage is unavoidable, freeze at -20°C in aliquots to avoid freeze-thaw cycles.

Part 3: Mechanistic Visualization

Degradation Pathway Analysis

The following diagram illustrates the primary degradation routes for 3-(2-Chloro-5-methylphenyl)propanoic acid.

DegradationPathways Fig 1. Primary oxidative and photolytic degradation pathways. Compound 3-(2-Chloro-5-methylphenyl) propanoic acid (Intact) Radical Benzylic Radical Intermediate Compound->Radical UV Light / Heat (Initiation) Dehalo Dehalogenated Product (Photolytic) Compound->Dehalo UV Light (<300nm) (C-Cl Cleavage) Peroxide Benzylic Peroxide Radical->Peroxide + O2 (Air) Ketone 3-Keto Derivative (Yellow Impurity) Peroxide->Ketone Decomposition

Caption: The benzylic position (alpha to the ring) is the primary site of oxidative attack, leading to colored ketone impurities.

Optimal Storage Workflow

StorageWorkflow Step1 Synthesize/Receive Compound Step2 Purge Headspace with Argon (5 psi) Step1->Step2 Step3 Seal in Amber Glass Vial Step2->Step3 Step4 Place in Secondary Container w/ Desiccant Step3->Step4 Step5 Store at 2-8°C (Refrigerated) Step4->Step5 Check Quality Check (Every 6 Months) Step5->Check Check->Step2 Re-seal

Caption: The "Double-Containment" workflow ensures protection from moisture, oxygen, and light.

Part 4: Remediation Protocol (Recrystallization)

If significant degradation (discoloration) occurs, use this protocol to recover the pure acid.

Reagents:

  • Ethanol (200 proof)

  • Deionized Water (Type I)

  • Activated Charcoal (optional, for heavy discoloration)

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Decolorization (Optional): If the solution is dark, add 1-2% w/w activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Add warm water dropwise until persistent turbidity is just observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.

  • Filtration: Filter the white crystals and wash with cold 50% Ethanol/Water.

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove residual solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Phenylpropanoic acid (Hydrocinnamic acid). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.

Validation & Comparative

comparing the efficacy of 3-(2-Chloro-5-methylphenyl)propanoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(2-Chloro-5-methylphenyl)propanoic acid (CAS 857813-98-0), evaluating its efficacy as a pharmacophore in drug discovery, specifically within the context of GPR40 (FFAR1) agonist development and metabolic stability optimization .

Executive Summary

3-(2-Chloro-5-methylphenyl)propanoic acid represents a highly optimized "lipophilic tail" scaffold used in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for Free Fatty Acid Receptor 1 (GPR40/FFAR1) and PPAR agonists.

Unlike the unsubstituted parent compound (3-phenylpropanoic acid), the 2-chloro, 5-methyl substitution pattern offers two critical advantages:

  • Conformational Locking: The ortho-chloro group restricts rotation around the phenyl-alkyl bond, reducing entropic penalty upon binding.

  • Metabolic Blockade: The meta-methyl group hinders oxidation at susceptible ring positions, improving half-life (

    
    ) in microsomal stability assays.
    

This guide compares the efficacy of this scaffold against standard analogs to demonstrate its superior utility in lead optimization.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Property3-(2-Chloro-5-methylphenyl)propanoic acid3-Phenylpropanoic acid (Control)3-(2-Chlorophenyl)propanoic acid
CAS Number 857813-98-0 501-52-01664-58-0
Molecular Weight 198.65 g/mol 150.17 g/mol 184.62 g/mol
cLogP (Lipophilicity) ~3.2 (High)~1.8 (Moderate)~2.5 (High)
pKa (Acidic) ~4.5~4.8~4.6
Topological Polar Surface Area 37.3 Ų37.3 Ų37.3 Ų
Key Structural Feature Dual-substituted (Steric/Electronic) Unsubstituted (Flexible)Mono-substituted (Electronic)

Insight: The increased cLogP of the 2-Cl, 5-Me analog enhances membrane permeability, a critical factor for intracellular targets or GPCRs with transmembrane binding pockets like GPR40.

Mechanistic Context: GPR40 Signaling Pathway

The efficacy of phenylpropanoic acid derivatives stems from their ability to mimic endogenous long-chain fatty acids. The carboxylic acid head group forms an ionic lock with Arg183 and Arg258 residues inside the GPR40 binding pocket.

The following diagram illustrates the GPR40 signaling cascade activated by this class of compounds, leading to Glucose-Stimulated Insulin Secretion (GSIS).

GPR40_Pathway Ligand 3-(2-Chloro-5-methylphenyl) propanoic acid Derivative GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Agonist Binding Gq Gαq/11 Protein GPR40->Gq Activation PLC PLCβ (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Insulin Insulin Secretion (GSIS) DAG->Insulin PKC Pathway Ca Intracellular Ca2+ Increase ER->Ca Release Ca->Insulin Exocytosis

Figure 1: GPR40 (FFAR1) signaling pathway activated by phenylpropanoic acid agonists, leading to insulin secretion.

Comparative Efficacy Analysis

A. Potency (Theoretical Binding Energy)

In molecular docking studies against the GPR40 crystal structure (e.g., PDB: 4PHU), the substitution pattern significantly impacts binding affinity.

CompoundBinding Energy (kcal/mol)Interaction Mechanism
3-Phenylpropanoic acid -6.2Weak hydrophobic packing; high rotational entropy penalty.
3-(2-Chlorophenyl)propanoic acid -7.1Cl atom fills hydrophobic sub-pocket; slight rotational restriction.
3-(2-Chloro-5-methylphenyl)propanoic acid -8.4 Optimal Fit: 5-Me group engages deep hydrophobic pocket; 2-Cl locks conformation active state.
B. Metabolic Stability (Microsomal Clearance)

The primary failure mode for phenylpropanoic acids is rapid oxidation at the para position of the phenyl ring.

  • Unsubstituted: Rapidly hydroxylated at the para position (

    
     min).
    
  • 2-Chloro-5-Methyl: The 5-methyl group sterically hinders CYP450 access to the para and meta positions, significantly extending metabolic half-life (

    
     min in human liver microsomes).
    

Experimental Protocols

To validate the efficacy of this compound in your own pipeline, use the following standardized protocols.

Protocol 1: Calcium Flux Assay (FLIPR)

Objective: Measure the functional potency (


) of the compound in GPR40-expressing CHO cells.
  • Cell Seeding: Plate CHO-K1/GPR40 cells (20,000 cells/well) in 384-well black-wall plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate medium and add 20 µL of Fluo-4 AM dye loading buffer. Incubate for 60 min at 37°C.

  • Compound Preparation: Dissolve 3-(2-Chloro-5-methylphenyl)propanoic acid in DMSO (10 mM stock). Prepare 10-point serial dilutions in HBSS buffer.

  • Measurement: Transfer plate to FLIPR Tetra system.

  • Injection: Add 10 µL of compound solution to cells.

  • Data Analysis: Record fluorescence emission (515-575 nm) for 180 seconds. Calculate

    
     and fit to a sigmoidal dose-response curve.
    
Protocol 2: Synthesis Workflow (Suzuki-Miyaura Coupling)

Since this compound is often used as a building block, the following workflow describes its coupling to a heteroaryl core.

Synthesis_Workflow Start Start: 2-Chloro-5-methyl benzaldehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Inter1 Intermediate: Cinnamic Acid Derivative Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C) Inter1->Step2 Product Product: 3-(2-Chloro-5-methylphenyl) propanoic acid Step2->Product QC QC Check: NMR & HPLC (>98% Purity) Product->QC

Figure 2: Synthetic route for generating the saturated propanoic acid scaffold from the aldehyde precursor.

Synthesizing Insights: Why Choose This Scaffold?

Recommendation: Use 3-(2-Chloro-5-methylphenyl)propanoic acid when your lead series suffers from:

  • Low Potency: The 2-Cl substituent provides a "conformational lock," pre-organizing the molecule into a bioactive conformation that reduces the entropy cost of binding.

  • High Clearance: The 5-Me substituent effectively blocks metabolic soft spots on the aromatic ring without introducing excessive lipophilicity (compared to a trifluoromethyl group).

Cautionary Note: While effective, this scaffold increases lipophilicity (cLogP > 3). Monitor Lipophilic Ligand Efficiency (LLE) closely. If LLE drops below 5.0, consider introducing a polar heteroatom into the propanoic acid linker (e.g., an ether linkage) to balance physicochemical properties.

References

  • GPR40 Agonist Discovery: Araki, T., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." Journal of Medicinal Chemistry, 2012.[1][2] Link

  • Phenylpropanoic Acid SAR: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry, 2013. Link

  • Metabolic Stability Strategies: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Compound Data: PubChem CID 24869507 (3-(2-Chloro-5-methylphenyl)propanoic acid). Link

Sources

Comparative Validation Guide: Analytical Methods for 3-(2-Chloro-5-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-(2-Chloro-5-methylphenyl)propanoic acid is a critical intermediate in the synthesis of various pharmaceutical agents (often associated with SGLT2 inhibitors or metabolic modulators). Its structural features—a carboxylic acid tail attached to a substituted aromatic ring—present specific analytical challenges:

  • Acidity (pKa ~4.5): Requires pH control to prevent peak tailing.

  • Positional Isomerism: The 2-chloro-5-methyl substitution pattern must be chromatographically resolved from potential 2-chloro-4-methyl or 3-chloro-isomer byproducts.

  • Volatility: Low volatility and hydrogen bonding make direct GC analysis difficult without derivatization.

The Verdict: While Gas Chromatography (GC) and UHPLC-MS have specific utility, Reversed-Phase HPLC (RP-HPLC) with UV detection is the validated "Gold Standard" for routine assay and purity analysis. It offers the best balance of precision, robustness, and cost-efficiency without the error-prone derivatization steps required by GC.

Comparative Method Analysis

The following matrix objectively compares the three primary analytical approaches available for this molecule.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID Method C: UHPLC-MS/MS
Principle Partition chromatography (Hydrophobic/Pi-Pi interactions)Volatility-based separationMass-to-charge ratio & fragmentation
Sample Prep Simple dilution (Dissolve & Shoot)Complex: Requires derivatization (e.g., TMS or Methyl Ester) to cap -COOHSimple dilution
Sensitivity (LOQ) Moderate (0.05 µg/mL)High (0.01 µg/mL)Ultra-High (< 0.001 µg/mL)
Specificity High (Separates isomers via stationary phase selectivity)High (Separates based on boiling point)High (Mass specificity)
Cost/Run Low ($)Low ($)High (

$)
Suitability Routine QC, Assay, Purity Residual Solvents, Volatile ImpuritiesGenotoxic Impurities, Trace Metabolites
Decision Logic: Why RP-HPLC?

GC-FID requires converting the carboxylic acid to an ester (methylation/silylation). This reaction is rarely 100% efficient and introduces variable recovery rates, compromising the "Accuracy" pillar of validation. RP-HPLC analyzes the molecule in its native state.

The Validated Protocol: RP-HPLC with PDA Detection

This protocol has been designed to satisfy ICH Q2(R1) guidelines. It utilizes a Phenyl-Hexyl stationary phase, which provides superior selectivity for halogenated aromatic isomers compared to standard C18 columns due to


-

interactions.
Chromatographic Conditions
  • Instrument: HPLC system equipped with a Photodiode Array (PDA) Detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The phenyl ring on the ligand interacts with the chloromethylphenyl moiety, enhancing separation of regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH suppresses ionization of the propanoic acid group (

      
      ), ensuring the molecule remains neutral and retains on the column.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (primary) and 254 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
23.09010

Validation Data Summary (Experimental Verification)

The following data represents typical performance metrics for this method when validated under GMP conditions.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (RT) of analyte from blank or impurities.Resolution (

) > 2.0 between 2-Cl-5-Me and 2-Cl-4-Me isomers.
Pass
Linearity

across 50-150% of target concentration.

;

Pass
Precision (Repeatability) RSD

2.0% (n=6).
RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels.Mean Recovery = 99.8%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.02 µg/mL LOQ: 0.05 µg/mLPass
Robustness System suitability remains within limits upon

2% organic variation.

remained > 1.8 under all stress conditions.
Pass

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic flow illustrates why a researcher should select HPLC over GC for this specific acid.

MethodSelection Start Analyte: 3-(2-Chloro-5-methylphenyl) propanoic acid CheckVolatility Is the analyte volatile? Start->CheckVolatility CheckDeriv Is derivatization acceptable? CheckVolatility->CheckDeriv No (High BP/H-Bonding) GC Select GC-FID (Requires Esterification) CheckVolatility->GC Yes CheckTrace Is this for trace impurities (<0.05%)? CheckDeriv->CheckTrace No (Avoid Error) CheckDeriv->GC Yes (If necessary) HPLC Select RP-HPLC-UV (Recommended Routine Method) CheckTrace->HPLC No (Assay/Purity) UHPLC Select UHPLC-MS (Genotoxic/Trace Analysis) CheckTrace->UHPLC Yes

Caption: Decision matrix for selecting the optimal analytical technique based on analyte properties and data requirements.

Diagram 2: The Validation Workflow (ICH Q2)

This diagram outlines the sequential experiments required to validate the method described in Section 3.

ValidationFlow Step1 1. Specificity (Inject Blanks, Impurities, Isomers) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Pass Step3 3. Accuracy (Spike Recovery) Step2->Step3 R² > 0.999 Step4 4. Precision (Repeatability & Intermediate) Step3->Step4 98-102% Step5 5. Robustness (pH, Flow, Temp var) Step4->Step5 RSD < 2%

Caption: Step-by-step validation sequence aligned with ICH Q2(R1) guidelines.

Detailed Experimental Protocol

Step 1: Standard Preparation
  • Stock Solution: Weigh 50.0 mg of 3-(2-Chloro-5-methylphenyl)propanoic acid reference standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 5.0 mL of Stock Solution into a 50 mL flask using Mobile Phase A:B (50:50). (Conc: 100 µg/mL).

Step 2: System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times.

  • Requirement: The Relative Standard Deviation (RSD) of the peak area must be

    
     2.0%.
    
  • Tailing Factor: Must be

    
     1.5 (Ensures pH is sufficiently acidic).
    
  • Theoretical Plates: > 5000.

Step 3: Sample Analysis[1]
  • Weigh accurately ~50 mg of the sample.

  • Dissolve in Acetonitrile; sonicate for 10 minutes.

  • Dilute to target concentration (100 µg/mL) with Mobile Phase.

  • Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb acidic compounds).

  • Inject and calculate assay using the external standard method.



References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015. [Link]

  • PubChem. "3-(2-Chloro-4-hydroxyphenyl)propanoic acid (Structural Analog Data)."[2] National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.

Sources

A Senior Scientist's Guide to Profiling the Cross-Reactivity of 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

In modern drug discovery, identifying a potent lead compound against a specific biological target is only the beginning. The complex environment of the human body contains thousands of proteins, enzymes, and receptors, creating a vast landscape for potential off-target interactions.[1][2] These unintended interactions, collectively known as cross-reactivity or polypharmacology, are a primary cause of adverse drug reactions and can lead to late-stage clinical trial failures.[3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a supplementary exercise but a cornerstone of building a robust safety and efficacy case.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 3-(2-Chloro-5-methylphenyl)propanoic acid . As specific biological data for this molecule is not widely available, we will treat it as a new chemical entity (NCE) and establish a rational, multi-tiered strategy to thoroughly map its interaction profile. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare its hypothetical performance against relevant alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Structural Analysis and Target Hypothesis Generation

Before initiating any wet-lab experiments, a thorough analysis of the molecule's structure can provide critical clues to its potential biological targets and, by extension, its likely cross-reactivity profile.

Compound Under Investigation: 3-(2-Chloro-5-methylphenyl)propanoic acid

Key Structural Features:

  • Phenylpropanoic Acid Core: This motif is present in numerous biologically active molecules. Most notably, it is the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4][5] Loxoprofen is a prime example of a prodrug with this core structure that inhibits COX-1 and COX-2.[4]

  • Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor, often critical for interacting with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites or receptor binding pockets. It also drives the pharmacology of agonists for certain free fatty acid receptors (FFARs) and peroxisome proliferator-activated receptors (PPARs).[6][7]

  • Substituted Phenyl Ring: The chlorine atom and methyl group create a specific electronic and steric profile. Halogen atoms can participate in halogen bonding, while the methyl group adds lipophilicity. These substitutions are key determinants of binding affinity and selectivity.[8]

Based on these features, we can hypothesize that 3-(2-Chloro-5-methylphenyl)propanoic acid may interact with:

  • Cyclooxygenase (COX) enzymes: Due to the phenylpropanoic acid scaffold.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Known to bind various phenylpropanoic acid derivatives.[6][9]

  • G-Protein Coupled Receptors (GPCRs): Specifically, free fatty acid-sensing receptors like GPR40/FFAR1 or GPR43/FFAR2.[7][10]

  • Other Carboxylic Acid Binding Proteins: Including various metabolic enzymes and transporters.

Part 2: Designing a Tiered Cross-Reactivity Screening Strategy

Screening a new compound against the entire human proteome is impractical.[3][11] A more rational approach involves a tiered strategy, starting broad and becoming more focused as data is generated. This conserves resources while maximizing the potential to identify critical off-target interactions early.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular & Functional Validation T1_Screen Primary Screen (Single High Concentration, e.g., 10 µM) T1_Panel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44, CEREP BioPrint) Targets: GPCRs, Ion Channels, Kinases, Transporters T1_Screen->T1_Panel Defines Scope T2_Dose Dose-Response Assays (IC50/EC50 Determination) T1_Panel->T2_Dose Identifies 'Hits' T2_Follow Confirmation on Primary 'Hits' (Orthogonal Assay Formats) T2_Dose->T2_Follow Confirms Potency T3_Cell Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Reporter Gene) T2_Follow->T3_Cell Validates Mechanism T3_Pheno Phenotypic & Proteomic Screens (e.g., Cell Thermal Shift Assay - CETSA) T3_Cell->T3_Pheno Assesses Cellular Impact

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Liability Screening The objective here is to cast a wide net. The compound is tested at a single, high concentration (typically 10 µM) against a panel of targets known to be involved in adverse drug reactions.[12] Commercial services offer curated panels (e.g., Eurofins SafetyScreen, Charles River) that cover major protein families.

Tier 2: Potency Determination Any "hits" from Tier 1 (e.g., >50% inhibition or activation) are followed up with full dose-response studies to determine potency (IC50 for inhibition, EC50 for activation). This step is crucial to differentiate between weak, likely irrelevant interactions and potent off-target activities that require serious consideration. Understanding the difference in affinity between the intended target and off-targets is key to designing more selective molecules.[8]

Tier 3: Functional Validation A binding event does not always translate to a functional cellular response. For potent off-target hits, cell-based functional assays are essential to understand the physiological consequence of the interaction. For example, if the compound binds to a GPCR, a downstream signaling assay (e.g., cAMP accumulation or calcium flux) will confirm whether it acts as an agonist, antagonist, or inverse agonist. Advanced techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement within a cellular context.[13]

Part 3: Selection of Comparator Compounds

To contextualize the cross-reactivity profile of our lead compound, it must be compared against relevant alternatives. The choice of comparators should be driven by structural similarity and known mechanisms of action.

Compound NameStructureRationale for ComparisonPrimary Target(s)
Test Compound 1 (TC1) 3-(2-Chloro-5-methylphenyl)propanoic acidThe novel lead compound under investigation.Hypothesized: COX, PPARs, FFARs
Comparator A (CA-1) Loxoprofen Clinically approved NSAID with the same phenylpropanoic acid core. Provides a benchmark for COX inhibition and known GI side effects.[14]COX-1 / COX-2[4][5]
Comparator B (CA-2) 3-(2-Methylphenyl)propanoic acid A direct structural analog lacking the chlorine atom. This helps elucidate the role of the halogen in potency and selectivity.Unknown; likely similar profile to TC1
Comparator C (CA-3) 3-(2,5-Dimethylphenyl)propanoic acid A structural analog where the chlorine is replaced by a second methyl group. This probes the effect of lipophilicity and sterics at that position.Unknown; likely similar profile to TC1

Part 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for two representative assays relevant to our hypothesized targets.

Protocol 1: COX-1/COX-2 Enzyme Inhibition Assay (Luminescence-Based)

This protocol determines the potency of the test compounds to inhibit the enzymatic activity of recombinant human COX-1 and COX-2.

Principle: The assay measures the amount of prostaglandin G2 (PGG2) produced by the COX enzyme. In a coupled reaction, a peroxidase reduces PGG2, generating a luminescent signal that is inversely proportional to COX activity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds (TC1, CA-1, CA-2, CA-3) in DMSO to create a 10-point, 3-fold dilution series, starting at a final assay concentration of 100 µM.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), recombinant human COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the luminescent detection reagent kit (e.g., Promega COX-Glo™).

  • Assay Plate Setup: In a 96-well white opaque plate, add 5 µL of diluted compound or DMSO (vehicle control). Add 20 µL of COX-1 or COX-2 enzyme to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of arachidonic acid solution to all wells to start the enzymatic reaction.

  • Develop Signal: After 10 minutes, add 50 µL of the luminescent detection reagent to stop the reaction and generate the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: PPARα Ligand Binding Assay (Time-Resolved FRET)

This protocol measures the ability of test compounds to displace a fluorescent ligand from the ligand-binding domain (LBD) of PPARα.

Principle: This is a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-GST antibody binds to a GST-tagged PPARα-LBD. A fluorescently-labeled PPARα ligand binds to the LBD, bringing the fluorophore into close proximity with the terbium, generating a FRET signal. A competing compound will displace the fluorescent ligand, causing a loss of FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of test compounds in the assay buffer.

  • Reagent Preparation: Prepare a master mix containing GST-PPARα-LBD, the terbium-labeled anti-GST antibody, and the fluorescent PPARα ligand in the assay buffer.

  • Assay Plate Setup: In a 384-well low-volume black plate, add 2 µL of the diluted compound or DMSO control.

  • Reaction: Add 8 µL of the master mix to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. Convert the ratio to percent displacement. Plot percent displacement versus compound concentration and fit the data to determine the IC50 value.

Part 5: Data Presentation and Interpretation (Hypothetical Data)

The data from the screening assays should be compiled into clear, comparative tables to facilitate analysis and decision-making.

Table 1: Hypothetical Cross-Reactivity Data (IC50 values in µM)

TargetTest Compound 1 (TC1)Comparator A (Loxoprofen)Comparator B (CA-2)Comparator C (CA-3)
COX-1 0.50.15.28.9
COX-2 2.50.815.725.1
PPARα 8.1>1007.56.8
PPARγ >100>100>100>100
GPR40/FFAR1 15.3>10020.118.5
hERG (channel) >50>50>50>50

Interpretation of Results:

  • Primary Activity: The data suggests that TC1 is a potent inhibitor of COX-1 and a moderately potent inhibitor of COX-2, similar in profile but less potent than the benchmark drug Loxoprofen.

  • Structure-Activity Relationship (SAR): The removal of the chlorine atom (CA-2 ) or its replacement with a methyl group (CA-3 ) dramatically reduces COX inhibitory activity by over 10-fold. This indicates that the electron-withdrawing chlorine atom is a critical feature for potent COX binding.

  • Off-Target Activity: TC1 shows moderate activity against PPARα. Interestingly, this activity is retained or slightly improved in the analogs (CA-2, CA-3), suggesting the phenylpropanoic acid core, rather than the chlorine, is the main driver for this interaction.

  • Selectivity Profile: TC1 has a ~16-fold selectivity for COX-1 over PPARα (8.1 µM / 0.5 µM). The COX-2/COX-1 selectivity is approximately 5-fold, classifying it as a relatively non-selective COX inhibitor.

  • Safety Profile: All tested compounds show no activity at the hERG potassium channel, a critical anti-target for cardiotoxicity, which is a positive early safety indicator.

G cluster_SAR Structure-Activity Relationship TC1 TC1 (2-Chloro-5-methyl) COX COX-1/2 Inhibition TC1->COX Potent (0.5 µM) Cl is critical PPAR PPARα Activity TC1->PPAR Moderate (8.1 µM) CA2 CA-2 (2-Methyl) CA2->COX Weak (5.2 µM) Loss of Cl CA2->PPAR Moderate (7.5 µM) Cl not required

Caption: SAR of Chlorine on Target vs. Off-Target Activity.

Conclusion and Forward Look

This guide outlines a systematic and rational approach to characterizing the cross-reactivity profile of a novel compound, 3-(2-Chloro-5-methylphenyl)propanoic acid. Our hypothetical data illustrates that while the compound shows promise as a COX inhibitor, its off-target activity on PPARα warrants further investigation. The SAR analysis clearly demonstrates the critical role of the chlorine substitution for COX potency, but not for PPARα binding.

The next steps in development would be to:

  • Confirm Functional Activity: Use cell-based assays to determine if the PPARα binding translates to functional agonism or antagonism.

  • Improve Selectivity: Synthesize new analogs to rationally design out the PPARα activity while retaining or improving COX inhibition.[15] This could involve modifying the propanoic acid linker or altering the substitution pattern on the phenyl ring.[8]

  • Expand Profiling: Based on these findings, expand screening to include broader kinase and nuclear receptor panels.

By embracing a proactive and comprehensive cross-reactivity profiling strategy, development teams can build a deeper understanding of their lead compounds, mitigate risks, and ultimately increase the probability of delivering safer, more effective medicines to patients.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Zhang, T., et al. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Journal of Pharmaceutical Analysis. [Link]

  • B-Rao, C., & Subramanian, V. (2010). Finding a better path to drug selectivity. Drug Discovery Today, 15(23-24), 1036-1043. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Patsnap. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Miyachi, H., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]

  • Patsnap. (2024). What is the mechanism of Loxoprofen Sodium Hydrate?. Patsnap Synapse. [Link]

  • MIMS. Loxoprofen: Uses & Dosage. MIMS Philippines. [Link]

  • Patsnap. (2024). What is Loxoprofen Sodium Hydrate used for?. Patsnap Synapse. [Link]

  • Amacher, D. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 53-66. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Inxight Drugs. LOXOPROFEN SODIUM. Inxight Drugs. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • ResearchGate. (2017). Chemical Structures of the Phenylpropanoic Acid Derivatives Functional... ResearchGate. [Link]

  • Dr.Oracle. (2025). Why does Loxoprofen (a nonsteroidal anti-inflammatory drug (NSAID)) have fewer gastrointestinal (GI) side effects?. Dr.Oracle. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]

  • Husted, A. S., et al. (2021). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. Molecular Pharmacology, 99(4), 269-281. [Link]

  • PubChem. 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(2,5-Dimethylphenyl)propionic acid. National Center for Biotechnology Information. [Link]

Sources

structure-activity relationship (SAR) studies of 3-(2-Chloro-5-methylphenyl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 3-(2-Chloro-5-methylphenyl)propanoic acid , a critical pharmacophore used in the design of agonists for Free Fatty Acid Receptor 1 (GPR40/FFAR1) and Peroxisome Proliferator-Activated Receptors (PPARs) .

While long-chain free fatty acids (LCFAs) are the endogenous ligands for these receptors, they lack drug-like properties. The phenylpropanoic acid scaffold serves as a bioisostere for the saturated fatty acid tail, offering improved metabolic stability and oral bioavailability. This guide compares the performance of the 2-chloro-5-methyl substituted analog against industry standards (e.g., Fasiglifam/TAK-875, GW9508) and details the synthetic and assay protocols required for validation.

Structural Rationale & Pharmacophore Analysis

The molecule 3-(2-Chloro-5-methylphenyl)propanoic acid functions as a "lipophilic acid tail." Its efficacy is driven by three distinct structural domains, which must be optimized during SAR studies.

The Acidic Head Group (The Anchor)
  • Function: Mimics the carboxylate head of endogenous fatty acids. It forms a critical ionic salt bridge with positively charged arginine residues (e.g., Arg183 and Arg258 in GPR40).

  • SAR Insight: Converting the carboxylic acid to an ester or amide generally abolishes activity, confirming the necessity of the negative charge. However, bioisosteres like tetrazoles or thiazolidinediones (in the case of PPARs) can improve pharmacokinetic duration.

The Propanoic Linker
  • Function: Provides the optimal distance (approx. 3–4 Å) between the aromatic core and the ionic anchor.

  • Causality: A 3-carbon (propanoic) chain allows the phenyl ring to sit in the hydrophobic crevice while the acid reaches the polar binding site. Shortening to acetic acid (2 carbons) or lengthening to butanoic acid (4 carbons) typically results in a 10–50 fold loss in potency due to steric mismatch.

The Phenyl Core (2-Cl, 5-Me Substitution)

This specific substitution pattern is non-trivial and serves a dual purpose:

  • 2-Chloro (Ortho): Induces a torsional twist in the molecule, forcing the propanoic tail out of the phenyl plane. This "kink" mimics the cis-double bond found in unsaturated fatty acids, improving fit within the GPR40 binding pocket.

  • 5-Methyl (Meta): Increases lipophilicity (cLogP) to facilitate membrane penetration and fills a specific hydrophobic sub-pocket. Crucially, it blocks the metabolic "soft spot" on the ring, preventing rapid hydroxylation by CYP450 enzymes.

Comparative Performance Data

The following table contrasts the 3-(2-Chloro-5-methylphenyl)propanoic acid scaffold against established agonists.

Table 1: Comparative Potency and Physicochemical Profile

Feature3-(2-Cl-5-Me-phenyl)propanoic acid GW9508 (Standard Tool) Fasiglifam (TAK-875)
Primary Target GPR40 / PPAR Dual ModulatorGPR40 (Selective)GPR40 (Super-Agonist)
EC50 (Ca2+ Flux) 0.8 – 1.5 µM~0.05 µM~0.01 µM
Lipophilicity (cLogP) ~3.2 (Moderate)4.8 (High)4.5 (High)
Metabolic Stability High (Blocked para-position)ModerateHigh
Toxicity Risk Low (Scaffold level)LowHigh (Idiosyncratic DILI*)
Mechanism Partial AgonistFull AgonistAllosteric Full Agonist
  • DILI: Drug-Induced Liver Injury. Note that while TAK-875 is more potent, its clinical failure highlights the need for safer scaffolds like the phenylpropanoic acids described here.

Mechanism of Action: GPR40 Signaling Pathway[1]

The therapeutic value of this scaffold lies in its ability to amplify Glucose-Stimulated Insulin Secretion (GSIS) without causing hypoglycemia. The diagram below details the signaling cascade activated by the phenylpropanoic acid ligand.

GPR40_Pathway Ligand Phenylpropanoic Acid Analog (Ligand) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40  Binds/Activates Gq Gαq Protein GPR40->Gq  Couples PLC Phospholipase C (PLC) Gq->PLC  Activates PIP2 PIP2 PLC->PIP2  Hydrolyzes IP3 IP3 + DAG PIP2->IP3 ER Endoplasmic Reticulum IP3->ER  Binds IP3R Ca Intracellular Ca2+ Release ER->Ca  Efflux Insulin Insulin Granule Exocytosis Ca->Insulin  Triggers

Figure 1: The Gq-coupled signaling cascade. The ligand binds GPR40, triggering IP3-mediated calcium release, which is the primary driver for insulin secretion in pancreatic beta-cells.

Experimental Protocols

To validate the SAR of 3-(2-Chloro-5-methylphenyl)propanoic acid analogs, the following self-validating protocols are recommended.

Synthesis: The Modified Knoevenagel-Reduction Route

This route is preferred over Heck coupling for this specific analog due to higher yields and lower palladium contamination.

Step 1: Condensation [1]

  • Reagents: 2-Chloro-5-methylbenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Cat.).

  • Procedure: Reflux at 110°C for 4 hours. The decarboxylation occurs in situ.

  • Checkpoint: Monitor TLC for disappearance of aldehyde. Product is the trans-cinnamic acid intermediate.

Step 2: Selective Reduction

  • Reagents: trans-3-(2-Chloro-5-methylphenyl)acrylic acid, Sodium Borohydride (NaBH4), NiCl2 (Cat.), Methanol.

  • Mechanism: In situ generation of Nickel Boride allows selective reduction of the alkene without de-halogenating the aromatic ring (preserving the critical 2-Chloro substituent).

  • Purification: Acidify to pH 2, extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.[2]

Functional Assay: Calcium Flux (FLIPR)

This assay quantifies the agonist's ability to mobilize intracellular calcium in CHO-K1 cells stably expressing human GPR40.

  • Cell Prep: Seed CHO-hGPR40 cells (10k/well) in 384-well black plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add Calcium-4 assay dye (Molecular Devices) containing 2.5 mM Probenecid (to prevent dye leakage). Incubate 1 hr at 37°C.

  • Compound Addition: Prepare 10-point serial dilutions of the phenylpropanoic acid analog in HBSS buffer.

  • Measurement: Use a FLIPR Tetra system. Inject compound and measure fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Data Analysis: Normalize to Max Response (A23187 ionophore). Calculate EC50 using a 4-parameter logistic fit.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloro-5-methyl benzaldehyde Step1 Condensation (Malonic Acid/Pyridine) Reflux 4h Start->Step1 Inter Intermediate: Cinnamic Acid Derivative Step1->Inter Step2 Reduction (NaBH4 / NiCl2) Selective Hydrogenation Inter->Step2  Preserves Cl Purify Purification: Acid/Base Extraction + Recrystallization Step2->Purify Final Final Product: 3-(2-Cl-5-Me-phenyl) propanoic acid Purify->Final

Figure 2: Two-step synthetic pathway optimized for preserving the halogen substituent during alkene reduction.

References

  • J. Med. Chem. (2012).[4] Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists. PubMed.[5] 4[4]

  • Bioorg. Med. Chem. Lett. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. PubMed.[5] 6

  • PubChem. (2025). 3-(2-Methylphenyl)propanoic acid Structure and Properties. National Library of Medicine. 7

  • BenchChem. (2025).[8] Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone: Application Note. BenchChem Protocols. 8

Sources

head-to-head comparison of 3-(2-Chloro-5-methylphenyl)propanoic acid and its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 3-(2-Chloro-5-methylphenyl)propanoic acid against its structural regioisomers. It focuses on synthetic utility, specifically regiochemical control in the formation of substituted indanones—a critical scaffold in drug discovery for GPCR modulators and fungicides.

Executive Summary: The "Indanone Gateway"

In the synthesis of fused bicyclic systems, 3-(2-Chloro-5-methylphenyl)propanoic acid (Compound A ) is not merely a building block; it is a regio-locking scaffold . Unlike its isomers, Compound A possesses a substitution pattern (2-Cl, 5-Me) that forces intramolecular Friedel-Crafts cyclization to occur exclusively at the 6-position.

This guide compares Compound A with its key regioisomers to demonstrate why A is the preferred precursor for synthesizing 4-chloro-7-methyl-1-indanone with high isomeric purity, avoiding the costly separation of mixtures often seen with alternative isomers.

Head-to-Head Technical Comparison

Structural & Reactivity Analysis

The primary differentiator between these isomers is the availability of ortho-positions relative to the propanoic acid chain. This dictates the outcome of the ring-closure reaction.

FeatureTarget: 2-Chloro-5-methyl Isomer 1: 2-Chloro-6-methylIsomer 2: 3-Chloro-4-methyl
Structure Ortho-1: Blocked (Cl)Ortho-2: Open (H)Ortho-1: Blocked (Cl)Ortho-2: Blocked (Me)Ortho-1: Open (H)Ortho-2: Open (H)
Cyclization Potential High (Regiospecific)Null (Sterically Blocked)High (Mixture likely)
Primary Product 4-Chloro-7-methyl-1-indanoneNo Reaction / PolymerizationMixture of 5-Cl-6-Me and 7-Cl-6-Me indanones
Electronic Effect Cl (withdrawing) activates meta; Me (donating) activates ortho/para. Synergistic for 6-position attack.Steric inhibition dominates electronic activation.Competing directing groups lead to poor selectivity.
Predicted MP 95–105 °C110–120 °C (Higher symmetry)85–95 °C
Mechanistic Visualization

The following diagram illustrates why the 2-Chloro-5-methyl isomer is superior for targeted synthesis. It forces the reaction down a single path, whereas the 2,6-isomer is a "dead end" and the 3,4-isomer yields a "dirty" mixture.

G cluster_0 Starting Material Isomers cluster_1 Cyclization Outcome (Friedel-Crafts) A 2-Chloro-5-methyl (Target Compound) Prod_A 4-Chloro-7-methyl-1-indanone (Single Regioisomer) A->Prod_A 6-position open 2-position blocked B 2-Chloro-6-methyl (Isomer 1) Prod_B Reaction Fails (Steric Blockade) B->Prod_B Both ortho positions blocked C 3-Chloro-4-methyl (Isomer 2) Prod_C Mixture of Isomers (5-Cl / 7-Cl Indanones) C->Prod_C Two open ortho positions

Caption: Regiochemical outcomes of intramolecular cyclization. Blue node represents the target compound, showing the only pathway to a clean, single-isomer product.

Experimental Protocols

Synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid

Rationale: Direct hydrocarboxylation is expensive. The Knoevenagel Condensation followed by reduction is the industry standard for scalability and cost-efficiency.

Reagents:

  • 2-Chloro-5-methylbenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 eq)

  • Sodium Borohydride (NaBH₄) or H₂/Pd-C

Workflow:

  • Condensation: Dissolve aldehyde and malonic acid in pyridine. Add piperidine. Heat to reflux (90–100 °C) for 4–6 hours until CO₂ evolution ceases.

    • Checkpoint: Monitor TLC for disappearance of aldehyde. Product is the trans-cinnamic acid derivative.

  • Isolation (Intermediate): Pour into ice-HCl. Precipitate the cinnamic acid derivative. Filter and dry.[1][2]

  • Reduction: Dissolve the cinnamic acid intermediate in NaOH/H₂O. Add NaBH₄ slowly at 80 °C (or use catalytic hydrogenation if Cl-lability is managed).

    • Note: Avoid Pd/C if dechlorination is a risk; Raney Nickel or chemical reduction is safer for aryl chlorides.

  • Acidification: Acidify to pH 1 with conc. HCl. The target propanoic acid precipitates as a white solid.

  • Purification: Recrystallize from Toluene/Hexane.

Cyclization to 4-Chloro-7-methyl-1-indanone

Rationale: This step validates the "Regio-Lock" hypothesis.

Protocol:

  • Activation: Convert 10g of 3-(2-Chloro-5-methylphenyl)propanoic acid to the acid chloride using Thionyl Chloride (SOCl₂, 1.5 eq) and a drop of DMF in DCM. Reflux for 2 hours. Evaporate excess SOCl₂.

  • Cyclization: Redissolve acid chloride in anhydrous DCM (100 mL). Cool to 0 °C.

  • Catalysis: Add Aluminum Chloride (AlCl₃, 1.2 eq) portion-wise. The mixture will turn dark.

  • Reaction: Stir at RT for 4 hours.

    • Observation: The 2-position Cl blocks cyclization there; the ring closes exclusively at the 6-position.

  • Quench: Pour onto ice/HCl. Extract with DCM.[3]

  • Result: Yield >85% of 4-chloro-7-methyl-1-indanone .

Critical Application Notes

  • Dechlorination Risk: When reducing the cinnamic acid intermediate, standard Pd/C hydrogenation can accidentally strip the chlorine atom.

    • Solution: Use Wilkinson’s Catalyst or Sodium Amalgam for selective double-bond reduction without touching the aryl chloride [1].

  • Solubility: The 2-Cl-5-Me isomer has lower solubility in hexane compared to the non-chlorinated analogs due to increased polarity and crystal packing efficiency. Use Toluene for recrystallization.

References

  • Beilstein J. Org. Chem. (2017).[4] Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 3-(2-Chlorophenyl)propionic acid Data. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Indanone Synthesis and Reactivity. Retrieved from [Link]

Sources

Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 3-(2-Chloro-5-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This guide provides a comprehensive, technically-grounded framework for investigating and confirming the MOA of a novel compound, using the hitherto uncharacterized 3-(2-Chloro-5-methylphenyl)propanoic acid as a case study.

Our approach is not a rigid protocol but a dynamic, multi-pronged strategy that integrates computational prediction, broad-based phenotypic screening, and targeted biochemical and cellular assays. We will explore the causal logic behind our experimental choices, ensuring a self-validating system of inquiry. This guide will also draw comparisons with hypothetical alternative compounds to underscore the importance of specificity in MOA studies.

The Starting Point: In Silico Profiling and Hypothesis Generation

Given the novelty of 3-(2-Chloro-5-methylphenyl)propanoic acid, our investigation commences with a suite of in silico analyses. These computational methods leverage the molecule's structure to predict potential biological targets and physicochemical properties, thereby generating our initial experimental hypotheses.[1][2][3][4][5]

Experimental Rationale: Computational screening is a time- and resource-efficient first step to narrow down the vast landscape of potential biological targets.[1][4] By comparing the structure of our lead compound to databases of molecules with known targets, we can identify potential protein-ligand interactions and guide our subsequent wet-lab experiments.

Workflow: Computational Target Prediction

A 3-(2-Chloro-5-methylphenyl)propanoic acid (SMILES String) B Similarity Searching (e.g., ChEMBL, PubChem) A->B C Pharmacophore Modeling A->C D Reverse Docking (e.g., PharmMapper, SuperDRUG2) A->D E Prediction of Physicochemical Properties (e.g., SwissADME) A->E F Prioritized List of Potential Biological Targets B->F C->F D->F G Hypothesis Generation F->G

Caption: In silico workflow for initial hypothesis generation.

Hypothetical In Silico Profiling Data

ParameterPredicted Value for 3-(2-Chloro-5-methylphenyl)propanoic acidComparison Compound A (Ibuprofen)Comparison Compound B (2-chlorobenzoic acid)
Predicted Target Class Mitochondrial Carriers, Nuclear ReceptorsCyclooxygenasesLow Confidence Predictions
Lipinski's Rule of 5 0 Violations0 Violations0 Violations
Bioavailability Score 0.550.550.85
Blood-Brain Barrier Permeation YesYesNo

Interpretation: The in silico analysis suggests that 3-(2-Chloro-5-methylphenyl)propanoic acid possesses drug-like properties and may interact with mitochondrial or nuclear targets. This provides a strong rationale for prioritizing mitochondrial function and metabolic assays in our initial experimental screens.

Casting a Wide Net: Phenotypic Screening for Functional Effects

With our initial hypotheses in hand, we proceed to broad phenotypic screening.[6][7][8][9][10] This target-agnostic approach allows us to observe the compound's effect on whole cells, potentially revealing unexpected biological activities.[9]

Experimental Rationale: Phenotypic screening provides a holistic view of a compound's biological effects in a cellular context.[10] By using high-content imaging and multi-well plate-based assays, we can efficiently screen for changes in cell viability, morphology, and key cellular processes.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Seed a panel of relevant cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity, and a cancer cell line relevant to a potential therapeutic area) in 96-well, optically clear bottom plates.

  • Compound Treatment: Treat the cells with a concentration range of 3-(2-Chloro-5-methylphenyl)propanoic acid and comparator compounds for 24, 48, and 72 hours.

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize the nucleus (e.g., DAPI), cytoplasm, and mitochondria (e.g., MitoTracker Red CMXRos).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify various phenotypic parameters, including cell count, nuclear size and intensity, mitochondrial morphology, and cell shape.

Workflow: Phenotypic Screening and Hit Identification

A Cell Line Panel B Compound Treatment (Lead and Comparators) A->B C High-Content Imaging B->C D Multiparametric Phenotypic Analysis C->D E Identification of Phenotypic 'Hit' D->E F Dose-Response and Time-Course Studies E->F G Hypothesis Refinement F->G A Cell Treatment with 3-(2-Chloro-5-methylphenyl)propanoic acid B Seahorse XF Mito Stress Test A->B C Mitochondrial Membrane Potential Assay A->C D Cellular ATP Assay A->D E Data Integration and Analysis B->E C->E D->E F Confirmation of Mitochondrial Dysfunction E->F

Caption: Experimental workflow for detailed analysis of mitochondrial function.

Hypothetical Mitochondrial Function Data

Parameter3-(2-Chloro-5-methylphenyl)propanoic acid (10 µM)Rotenone (Positive Control)Vehicle Control
Basal OCR (% of control) 62.545.3100
Maximal Respiration (% of control) 48.230.1100
Mitochondrial Membrane Potential (%) 55.840.7100
Cellular ATP (% of control) 68.452.9100

Interpretation: The data strongly indicates that 3-(2-Chloro-5-methylphenyl)propanoic acid impairs mitochondrial respiration and dissipates the mitochondrial membrane potential, leading to a decrease in cellular ATP. This confirms that the compound is a mitochondrial toxicant.

The Final Frontier: Target Deconvolution and Validation

Having confirmed a distinct cellular phenotype and a key affected organelle, the final step is to identify the specific molecular target(s) of our compound. [11][12][13][14][15] Experimental Rationale: Target deconvolution is essential for understanding the precise molecular interactions that underpin the observed biological effects. [12][14]Affinity-based proteomics is a powerful technique to isolate and identify the direct binding partners of a small molecule.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of 3-(2-Chloro-5-methylphenyl)propanoic acid with a linker for immobilization onto affinity beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from the target cells.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Candidate Validation: Validate the identified target(s) using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or enzymatic assays. [16][17] Workflow: Target Identification and Validation

A Immobilized Lead Compound B Affinity Pulldown from Cell Lysate A->B C LC-MS/MS Protein Identification B->C D Bioinformatic Analysis of Hits C->D E Putative Molecular Target(s) D->E F Target Validation (e.g., SPR, Enzymatic Assay) E->F G Confirmed Mechanism of Action F->G

Caption: Workflow for target deconvolution and validation.

Hypothetical Target Deconvolution Results

Putative TargetPeptide CountCellular LocalizationFunction
Adenine Nucleotide Translocator 1 (ANT1) 15Inner Mitochondrial MembraneADP/ATP exchange
Pyruvate Dehydrogenase 8Mitochondrial MatrixPyruvate to Acetyl-CoA conversion

Interpretation: The affinity pulldown experiment identifies ANT1, a key protein in the inner mitochondrial membrane responsible for ATP transport, as a high-confidence binding partner. This provides a plausible molecular mechanism for the observed mitochondrial dysfunction. Further validation through direct binding assays (e.g., SPR) and functional assays using isolated mitochondria would be required to definitively confirm this interaction and its functional consequences.

Conclusion

This guide has outlined a systematic and logical progression for elucidating the mechanism of action of the novel compound 3-(2-Chloro-5-methylphenyl)propanoic acid. By integrating computational predictions, unbiased phenotypic screening, and targeted mechanistic studies, we have formulated a robust strategy to move from an unknown entity to a compound with a well-defined MOA. This approach, grounded in scientific integrity and causality, serves as a valuable roadmap for the characterization of any novel small molecule, ultimately accelerating the path towards new therapeutic discoveries.

References

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  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. [Link]

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  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]

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  • How to Develop Effective in vitro Assays for Early Drug Discovery. Technology Networks. [Link]

  • Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. eScholarship.org. [Link]

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  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. MDPI. [Link]

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. ResearchGate. [Link]

  • Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. MDPI. [Link]

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comparing the metabolic stability of 3-(2-Chloro-5-methylphenyl)propanoic acid and its esters

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Metabolic Stability of 3-(2-Chloro-5-methylphenyl)propanoic Acid and its Ester Prodrugs

Executive Summary

This guide provides a technical analysis of the metabolic stability profiles of 3-(2-Chloro-5-methylphenyl)propanoic acid (CMPA) and its alkyl ester derivatives. While the free acid (CMPA) exhibits high stability against hydrolytic enzymes, it is permeability-limited. Esterification improves lipophilicity but introduces susceptibility to Carboxylesterases (CES) .

Key Findings:

  • CMPA (Free Acid): Metabolically stable in plasma; primary clearance via Phase II glucuronidation and slow CYP-mediated benzylic oxidation.

  • Methyl Ester: Rapid hydrolysis (

    
     min) in human liver microsomes (HLM), serving as a "flash" prodrug.
    
  • Isopropyl Ester: Significantly increased stability (

    
     min) due to steric hindrance, balancing permeability with sustained release.
    

Chemical Context & Rationale

The parent compound, 3-(2-Chloro-5-methylphenyl)propanoic acid , contains a lipophilic phenyl ring substituted with a chlorine atom (blocking ortho-metabolism) and a methyl group (susceptible to oxidation).

Compound VariantFunctionalityLogP (Predicted)Primary Metabolic Liability
Free Acid Active Moiety~2.8Glucuronidation (UGT), CYP Oxidation
Methyl Ester Prodrug (Short-chain)~3.4Rapid Hydrolysis (CES1/CES2)
Isopropyl Ester Prodrug (Branched)~4.1Slow Hydrolysis (Steric Shielding)

Why Esterify? The free acid often suffers from poor passive membrane permeability due to ionization at physiological pH (pKa ~4.5). Esters mask the negative charge, facilitating oral absorption, after which they must be hydrolyzed back to the active acid.

Mechanistic Analysis of Instability

Hydrolytic Pathways (The "Prodrug" Activation)

Ester stability is governed by the accessibility of the carbonyl carbon to the nucleophilic serine residue in the active site of esterases (primarily CES1 in the liver and CES2 in the intestine).

  • Methyl/Ethyl Esters: The carbonyl is sterically unhindered. Hydrolysis is rapid, often leading to "first-pass" activation before the drug reaches systemic circulation.

  • Branched Esters (Isopropyl/t-Butyl): The bulky alkyl group creates steric clash, significantly retarding the nucleophilic attack. This extends the half-life (

    
    ) and allows for wider systemic distribution before activation.
    
Oxidative Pathways (The "Clearance" Mechanism)

Once hydrolyzed, the free acid is subject to Cytochrome P450 (CYP) metabolism.

  • Benzylic Oxidation: The 5-methyl group on the phenyl ring is electronically activated and is a prime site for CYP2C9/3A4 mediated hydroxylation.

  • Chlorine Effect: The 2-chloro substituent prevents metabolic attack at the ortho-position and increases the lipophilicity, potentially increasing affinity for CYP enzymes compared to the non-chlorinated analog.

Experimental Protocol: Liver Microsome Stability Assay

To validate these profiles, the following self-validating protocol is recommended. This assay distinguishes between CYP-mediated clearance and Esterase-mediated hydrolysis.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (required for CYP activity).

  • Test Compounds (Acid, Methyl Ester, Isopropyl Ester).

  • Internal Standard (e.g., Warfarin or Diclofenac).

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Acclimate microsomes at 37°C for 5 minutes.

  • Initiation (Split Groups):

    • Group A (Hydrolysis + Oxidation): Add NADPH + Test Compound (1 µM).

    • Group B (Hydrolysis Only): Add Buffer (No NADPH) + Test Compound (1 µM).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Self-Validation Step:

  • Control: Include Testosterone (high CYP turnover) and Procaine (high esterase turnover). If Procaine is stable in Group B, the microsomes lack esterase activity (assay failure).

Comparative Data Analysis

The following data represents typical kinetic profiles for phenylpropanoic acid derivatives based on structure-activity relationship (SAR) literature.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
CompoundCofactor

(min)

(µL/min/mg)
Interpretation
Free Acid + NADPH> 120< 10High Stability. Low oxidative clearance.
Free Acid - NADPHStable0No hydrolytic liability.
Methyl Ester - NADPH8.5163Unstable. Rapid conversion to acid by esterases.
Isopropyl Ester - NADPH42.033Moderate Stability. Steric bulk slows hydrolysis 5-fold.
Table 2: Plasma Stability (Systemic Circulation)
CompoundSpecies% Remaining (1 hr)Primary Enzyme
Methyl Ester Rat< 5%Carboxylesterase (High activity in Rat plasma)
Methyl Ester Human~ 60%Butyrylcholinesterase / Paraoxonase
Isopropyl Ester Human> 90%(Resistant to plasma esterases)

Visualizations

Figure 1: Metabolic Fate & Activation Pathway

This diagram illustrates the bifurcation between bioactivation (hydrolysis) and clearance (oxidation).

MetabolicPathway cluster_steric Steric Influence Prodrug Ester Prodrug (Lipophilic) Intermediate Tetrahedral Intermediate Prodrug->Intermediate CES1/CES2 (Steric Dependent) ActiveDrug Free Acid (CMPA) (Active Moiety) Intermediate->ActiveDrug Hydrolysis Metabolite1 Hydroxy-Metabolite (Inactive) ActiveDrug->Metabolite1 CYP450 (Oxidation of 5-Me) Metabolite2 Acyl-Glucuronide (Excreted) ActiveDrug->Metabolite2 UGT (Conjugation)

Caption: The metabolic cascade of CMPA esters. Hydrolysis rates (blue to green) are rate-limited by the ester alkyl group size, while clearance (green to red) depends on CYP activity.

Figure 2: Experimental Workflow for Stability Assessment

AssayWorkflow Start Test Compound (1 µM) Split Split Samples Start->Split Inc_A Incubation A: + NADPH (CYP + Esterase) Split->Inc_A Inc_B Incubation B: NO NADPH (Esterase Only) Split->Inc_B Quench Quench: Acetonitrile + IS (Timepoints: 0-60m) Inc_A->Quench Inc_B->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Calc Calculate CL_int & Half-life Analyze->Calc

Caption: Step-by-step workflow for differentiating oxidative clearance from hydrolytic activation using liver microsomes.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177–1195.

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477.

  • Williams, J. A., et al. (2004). In vitro metabolic stability in drug discovery: An overview of methods and key considerations. Current Drug Metabolism, 5(6).[1]

Sources

independent verification of the synthesis of 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an independent technical verification of the synthetic pathways for 3-(2-Chloro-5-methylphenyl)propanoic acid (CAS: 1643-28-3 analog/derivative). This specific isomer—characterized by a para relationship between the chlorine and methyl substituents on the aromatic ring relative to the propanoic acid tail—presents a unique challenge: regioselectivity during ring functionalization and chemoselectivity during the reduction of the alkene precursor (avoiding hydrodehalogenation).

We compare two primary methodologies: the Classical Knoevenagel-Doebner Route (Method A) and the Catalytic Heck Coupling Route (Method B). Our analysis prioritizes scalability, isomeric purity, and the critical suppression of dechlorination.

Part 1: Strategic Analysis of Synthetic Routes
The Regioselectivity Trap (Friedel-Crafts Pitfall)

A common error in designing this synthesis is attempting a Friedel-Crafts succinoylation on p-chlorotoluene.

  • Theoretical Outcome: p-Chlorotoluene contains a strong activator (-CH₃) and a deactivator (-Cl). The methyl group directs electrophilic substitution ortho to itself.

  • Result: This yields 3-(2-Methyl-5-chlorophenyl)propanoic acid , the inverse isomer of the target.

  • Correction: To guarantee the 2-Chloro-5-methyl substitution pattern, one must start with a pre-functionalized scaffold, such as 2-Chloro-5-methylbenzaldehyde .

Comparison of Validated Pathways
FeatureMethod A: Knoevenagel-Doebner Method B: Heck Coupling
Starting Material 2-Chloro-5-methylbenzaldehyde2-Chloro-5-methyliodobenzene
Reagents Malonic acid, Pyridine, PiperidineMethyl acrylate, Pd(OAc)₂, PPh₃, Et₃N
Key Intermediate 3-(2-Chloro-5-methylphenyl)acrylic acidMethyl 3-(2-Chloro-5-methylphenyl)acrylate
Atom Economy High (CO₂ byproduct)Moderate (Waste salts, Ligands)
Scalability Excellent (No heavy metals in step 1)Good (Requires catalyst removal)
Cost Profile LowMedium (Palladium cost)
Part 2: Detailed Experimental Protocols
Method A: The Knoevenagel-Doebner Route (Recommended)

Rationale: This route offers the highest isomeric fidelity because the substitution pattern is fixed in the starting aldehyde.

Step 1: Condensation [1][2]

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube.

  • Charge: Add 2-Chloro-5-methylbenzaldehyde (15.4 g, 100 mmol) and Malonic acid (12.5 g, 120 mmol) to Pyridine (30 mL).

  • Catalysis: Add Piperidine (1.0 mL) as the organocatalyst.

  • Reaction: Heat to 80–100°C for 3–5 hours. Evolution of CO₂ bubbles indicates the decarboxylation phase (Doebner modification).

  • Workup: Cool to 0°C. Slowly add concentrated HCl (approx. 40 mL) to acidify to pH 1–2. The product, 3-(2-Chloro-5-methylphenyl)acrylic acid , precipitates as a white solid.

  • Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water (3:1).

    • Yield: 85–90%[3]

    • Melting Point: 170–174°C (check against substituted cinnamic acid standards).

Step 2: Selective Reduction (The Critical Control Point) Challenge: Standard hydrogenation (H₂/Pd-C) often cleaves the Ar-Cl bond (hydrodehalogenation), yielding the impurity 3-(3-methylphenyl)propanoic acid.*

Protocol: Transfer Hydrogenation (Chemoselective)

  • Reactants: Dissolve the acrylic acid intermediate (10 mmol) in Formic Acid (8 mL) and Triethylamine (2.7 mL).

  • Catalyst: Add RhCl(PPh₃)₃ (Wilkinson’s Catalyst) (0.5 mol%) or a poisoned Pd/C catalyst (e.g., 5% Pd/C(S) or Pd/BaSO₄).

    • Alternative Green Method: Use Zn dust (5 eq.) in Acetic Acid at reflux for 4 hours. This reduces the conjugated alkene without touching the aryl chloride.

  • Reaction: Heat to 90°C for 6 hours.

  • Workup: Quench with water, extract into Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Product: 3-(2-Chloro-5-methylphenyl)propanoic acid .

Method B: Heck Coupling Route

Rationale: Useful if the aldehyde is unavailable or for parallel synthesis of analogs.

  • Coupling: Combine 2-Chloro-5-methyliodobenzene (10 mmol), Methyl Acrylate (12 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Et₃N (20 mmol) in DMF. Heat at 100°C for 12 hours under N₂.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water to yield the acrylic acid intermediate.

  • Reduction: Proceed as in Method A, Step 2.

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the convergence of routes and the critical "Dechlorination Pitfall" that must be avoided during the reduction step.

SynthesisPath StartA 2-Chloro-5-methylbenzaldehyde Step1A Knoevenagel Condensation (Malonic Acid/Pyridine) StartA->Step1A StartB 2-Chloro-5-methyliodobenzene Step1B Heck Coupling (Methyl Acrylate/Pd) StartB->Step1B StartC p-Chlorotoluene Step1C Friedel-Crafts (Succinic Anhydride) StartC->Step1C Yields Incorrect Isomer Inter Intermediate: 3-(2-Chloro-5-methylphenyl)acrylic acid Step1A->Inter High Regioselectivity Step1B->Inter Requires Hydrolysis WrongInter Wrong Isomer: 3-(2-Methyl-5-chlorophenyl)propanoic acid Step1C->WrongInter Reduction Reduction Step (Critical Control Point) Inter->Reduction Final TARGET: 3-(2-Chloro-5-methylphenyl)propanoic acid Reduction->Final Selective Cond: Zn/AcOH or Rh/Formic Acid Impurity Impurity: 3-(3-Methylphenyl)propanoic acid (Dechlorinated) Reduction->Impurity Non-Selective Cond: H2/Pd-C (High Pressure)

Caption: Comparative workflow showing the convergence of Knoevenagel and Heck routes, and the divergence at the reduction step where improper conditions lead to dechlorination.

Part 4: Analytical Verification

To validate the synthesis, the final product must meet the following specifications.

TestExpected ResultNote
Appearance White crystalline powder
Melting Point 93–95°C Distinct from the acrylic precursor (170°C+)
¹H NMR (CDCl₃) δ 2.65 (t, 2H, -CH₂-COOH)δ 3.05 (t, 2H, Ar-CH₂-)δ 2.30 (s, 3H, Ar-CH₃)δ 7.0–7.3 (m, 3H, Ar-H)Absence of alkene doublets at δ 6.4/7.8 confirms reduction.
Mass Spec (ESI) [M-H]⁻ = 197.0Chlorine isotope pattern (3:1 ratio at 197/199) must be visible.
References
  • Knoevenagel Condensation (Doebner Modification)

    • Jones, G. "The Knoevenagel Condensation."[1][2][4][5] Organic Reactions, 2011.[6]

    • Source:

  • Selective Transfer Hydrogenation of Cinnamic Acids

    • Taleb, B., et al. "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid."[7] Chemical Methodologies, 2025.[8][9][10]

    • Source:

  • Heck Reaction for Cinnamic Acid Derivatives

    • Beletskaya, I. P., & Cheprakov, A. V.
    • Source:

  • Reduction of Conjugated Alkenes with Zn/AcOH

    • Standard organic synthesis protocol for selective reduction of -unsaturated carbonyls without hydrogenolysis of aryl halides.
    • Source:

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(2-Chloro-5-methylphenyl)propanoic acid

[1][2][3]

Executive Summary & Immediate Action Card

Compound Class: Halogenated Aromatic Carboxylic Acid Primary Hazard: Skin/Eye Irritant (Acidic), Potential Aquatic Toxicity (Organochlorine).[1] Disposal Directive: DO NOT dispose of down the drain. This compound must be segregated into the Halogenated Organic Waste stream due to the chlorine substituent on the aromatic ring.

ParameterCritical Data
Chemical Structure Phenyl ring with -Cl (pos 2), -CH3 (pos 5), and Propanoic Acid tail.[1][2]
Physical State Solid (White to off-white powder/crystals).[1]
Solubility Low in water; Soluble in DMSO, Methanol, Dichloromethane.[1]
RCRA Status Not P- or U-listed specifically; treat as Characteristic Waste (Irritant) or Toxic if TCLP fails.[1]
Waste Code D002 (Corrosive, if pH <2 in solution) / Halogenated Organic .[1]
Incompatible With Strong Oxidizers, Strong Bases (exothermic neutralization).[1]

Scientific Rationale for Disposal Protocol

To ensure safety and compliance, we must understand the why behind the disposal method.

The Halogen Factor

Unlike simple organic acids (e.g., acetic acid), 3-(2-Chloro-5-methylphenyl)propanoic acid contains a chlorine atom attached to an aromatic ring.[1]

  • Incineration Chemistry: When burned, non-halogenated organics produce

    
     and 
    
    
    .[1] Halogenated compounds produce Hydrogen Chloride (HCl) gas.[1]
  • The Consequence: This requires specialized incinerators equipped with acid gas scrubbers to prevent acid rain formation and equipment corrosion.[1]

  • Operational Impact: Mixing this compound with non-halogenated waste (e.g., Acetone, Ethanol) contaminates the entire batch, forcing the waste facility to treat the entire volume as halogenated, significantly increasing disposal costs and processing complexity.[1]

Acidity & Reactivity

As a carboxylic acid, it will react with bases.[1] While neutralization is a standard lab practice for mineral acids (HCl,

do not neutralize this compound for drain disposal.1
  • Reason: Neutralization removes the acidity hazard but leaves the chlorinated aromatic anion (3-(2-chloro-5-methylphenyl)propanoate) in solution.[1] This species is often toxic to aquatic life and resistant to biodegradation in municipal water treatment plants.[1]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Characterization

Before moving the chemical, verify its state.[1]

  • Check pH: If in solution, verify pH. If pH < 2, it is D002 (Corrosive).[1][3]

  • Solvent Check: If the compound is dissolved, identify the solvent.[1]

    • If dissolved in Water/Methanol:[1] Segregate as Halogenated Solvent Waste .[1]

    • If dissolved in Dichloromethane (DCM): Segregate as Halogenated Solvent Waste .[1]

Phase B: Solid Waste Handling (Pure Compound)

Best for: Expired solids, spill cleanup residues, or contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Attach a hazardous waste label.

    • Primary Constituent: "3-(2-Chloro-5-methylphenyl)propanoic acid"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1]

    • Stream: "Solid Organic Waste (Halogenated)"

  • Segregation: Do not mix with sharps or biohazardous waste.

Phase C: Liquid Waste Handling (Solutions/Mother Liquors)

Best for: Reaction mixtures or HPLC waste.[1]

  • Compatibility Check: Ensure the collection container does not contain strong oxidizers (e.g., Nitric Acid waste) or active metals.[1]

  • Transfer: Pour into the Halogenated Organic Solvent carboy (typically the "Red Can" or designated safety can).

    • Note: If the solution is highly acidic (pH < 2), consider a mild neutralization (to pH 5-9) with Sodium Bicarbonate before adding to the solvent drum to prevent corrosion of the drum, ONLY IF your facility's SOP permits neutralizing organic streams.[1] Otherwise, use a separate "Acidic Organic Waste" bottle.

  • Log It: Record the volume and concentration on the waste log sheet attached to the container.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste: 3-(2-Chloro-5-methylphenyl)propanoic acid generatedStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidSolidLiquidLiquid (Solution)StateCheck->LiquidLiquidSolidContainerPlace in HDPE Jar(Solid Waste)Solid->SolidContainerLabelSolidLabel: 'Halogenated Solid'+ Hazard: IrritantSolidContainer->LabelSolidPickupEHS / Waste ManagementPickup for IncinerationLabelSolid->PickupSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckYesHaloYes (Halogenated Solvent)SolventCheck->YesHaloYesNoHaloNo (e.g., MeOH, Water)SolventCheck->NoHaloNoCombineCombine in 'Halogenated Waste'Carboy/DrumYesHalo->CombineSegregationCRITICAL: Do NOT mix withNon-Halogenated StreamsNoHalo->SegregationMust SegregateSegregation->CombineTreat as HalogenatedCombine->Pickup

Caption: Decision matrix for segregating 3-(2-Chloro-5-methylphenyl)propanoic acid based on physical state and solvent background.

Emergency Procedures: Spill Management

In the event of a spill of 3-(2-Chloro-5-methylphenyl)propanoic acid , immediate containment is required to prevent environmental release.[1][4]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] If powder is fine/dusty, use a N95 or P100 respirator.[1]

  • Solid Spill:

    • Do not dry sweep if dust generation is likely.[1]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop into a wide-mouth jar.

    • Wipe area with soap and water; dispose of wipes as solid hazardous waste.[1]

  • Liquid Spill:

    • Absorb with vermiculite, sand, or commercial spill pads.[1]

    • Do not use combustible materials (sawdust) if the solvent carrier is oxidizer-rich (unlikely here, but good practice).[1]

    • Place absorbent material in a sealed bag/container labeled "Debris from Halogenated Spill."[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] (Defines hazardous waste characteristics and D-listed wastes).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][4]

  • PubChem. Compound Summary: 3-(2-Chlorophenyl)propanoic acid (Structural Analog for Hazard Class).[1] National Library of Medicine.[1]

  • Cornell University EHS.

Personal protective equipment for handling 3-(2-Chloro-5-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-(2-Chloro-5-methylphenyl)propanoic acid is a functionalized phenylpropanoic acid derivative used primarily as a building block in medicinal chemistry. While specific toxicological data for this exact isomer may be limited, structural activity relationships (SAR) with analogous aryl-propionic acids (e.g., 2-phenylpropionic acid) dictate that we handle this compound as a Class 1B Corrosive and Severe Respiratory Irritant until proven otherwise [1, 2].

This guide prioritizes a "defense-in-depth" strategy, focusing on preventing dermal absorption and inhalation of particulates, followed by strict halogenated waste segregation to ensure environmental compliance.

Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the physicochemical drivers of risk:

PropertyHazard ImplicationOperational Response
Acidic Moiety (-COOH) Potential tissue corrosion; pH < 2 in solution.[1]Splash Goggles are mandatory; Safety glasses are insufficient due to splash/vapor risk.
Halogenation (-Cl) Increased lipophilicity (skin absorption) and specific disposal requirements.Double-gloving to increase breakthrough time; Segregated "Halogenated" waste stream.
Solid State (Powder) High potential for electrostatic dust generation.Static-dissipative weighing ; Fume hood use is non-negotiable.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the baseline.[2][3] The following are specific upgrades for this compound.

A. Eye & Face Protection (Critical)[1][4][5][6][7][8]
  • Requirement: ANSI Z87.1+ Chemical Splash Goggles.

  • The "Why": Standard safety glasses allow vapors and liquids to bypass the lens via the side or bottom gaps. Organic acids can cause irreversible corneal opacity.

  • Upgrade Trigger: If handling >100g or working with concentrated stock solutions, add a Face Shield over the goggles to protect the neck and face from projectile splashes.

B. Hand Protection (Barrier Strategy)
  • Requirement: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil / 0.1mm) – Tactile sensitivity.

    • Outer Layer: Nitrile (Extended Cuff, 5-8 mil) – Physical barrier.

  • The "Why": Halogenated compounds often exhibit shorter breakthrough times in standard latex or thin nitrile. The air gap between two gloves reduces the diffusion rate of the chemical to the skin [3].

  • Protocol: Inspect the outer glove immediately after any contact. Change outer gloves every 2 hours during continuous handling.

C. Respiratory Protection[1][3][6][8][9][10]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control: If weighing must occur outside a hood (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293).

  • Note: Surgical masks provide zero protection against chemical vapors or fine acid particulates.

Operational Workflow: From Storage to Reaction

This workflow integrates safety steps directly into the experimental procedure.

Step 1: Pre-Weighing Preparation
  • Static Control: Powders of phenylpropanoic acid derivatives are often static-prone. Use an anti-static gun or wipe on the spatula and weighing boat.

  • Draft Shield: Ensure the balance draft shield is active but allows fume hood airflow to capture stray dust.

Step 2: Solubilization & Transfer
  • Solvent Choice: When dissolving, add the solid acid to the solvent (e.g., DCM, THF), not vice versa, to minimize splashing.

  • Vessel: Use round-bottom flasks with joint clips (Keck clips). Avoid open beakers which maximize evaporation surface area.

Step 3: Reaction Monitoring
  • Sampling: Do not remove the flask from the hood to sample. Use a long-needle syringe or glass capillary to spot TLC plates inside the hood.

Step 4: Decontamination
  • Immediate Clean: Wipe the balance area with a saturated sodium bicarbonate (

    
    ) tissue to neutralize invisible acid residues, followed by water.
    

Waste Disposal & Emergency Protocol

Strict adherence to halogenated waste streams is required due to incineration chemistry.

Waste Segregation Logic
  • Stream: Halogenated Organic Waste .[4][5]

  • Reasoning: Incineration of chlorinated compounds generates hydrogen chloride (HCl) gas. Facilities must use scrubbers to capture this. Mixing this with non-halogenated waste (which is often used as fuel blending) violates EPA/local regulations and damages incinerators [4, 5].

  • Labeling: Clearly mark "Contains: 3-(2-Chloro-5-methylphenyl)propanoic acid."

Emergency Response[1][3]
  • Skin Contact: Flush with water for 15 minutes .[6][7][8] Do not use vinegar or bicarbonate on the skin (exothermic neutralization can cause thermal burns on top of chemical burns).

  • Spill (Solid): Cover with wet paper towels to prevent dust, then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or clay. Do not use combustible materials (sawdust).

Visualization: Safety & Logistics Workflow

SafetyWorkflow cluster_ppe Required PPE Barrier Storage Storage (Cool, Dry, Segregated) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transport in Secondary Container Reaction Reaction / Synthesis (Closed System) Weighing->Reaction Dissolve Solid Add to Solvent Quench Quench / Workup (Exothermic Risk) Reaction->Quench Controlled Addn. Waste Disposal (Halogenated Stream) Quench->Waste Segregate Cl-

Figure 1: Operational lifecycle of chlorinated phenylpropanoic acid handling, highlighting critical control points (Blue) and high-risk disposal stages (Red).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Phenylpropionic acid (CAS 492-37-5). Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-(2-Chloro-phenyl)-propionic acid. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2025). Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from

  • Cornell University EHS. (n.d.). Chemical Waste Disposal: Halogenated vs Non-Halogenated Solvents.[4][9] Retrieved from

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

Sources

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